4-Pyridylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-4-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOFIQOOOSRNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371943 | |
| Record name | 4-Pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164670-44-4 | |
| Record name | N-4-Pyridinylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164670-44-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Pyridylthiourea
An In-Depth Technical Guide to the Synthesis of 4-Pyridylthiourea for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks that are repeatedly found in biologically active compounds—is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two such scaffolds: the pyridine ring and the thiourea functional group.
The pyridine ring is a bioisostere of benzene, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] The thiourea moiety, in turn, is a versatile functional group known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] It serves as a rigid and effective hydrogen bond donor-acceptor unit, crucial for molecular recognition at biological targets.[5]
Consequently, this compound is not merely a simple organic compound but a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, from novel kinase inhibitors to agents targeting inflammatory pathways.[6][7] This guide provides a comprehensive, technically-grounded protocol for its synthesis, focusing on mechanistic clarity, experimental robustness, and operational safety.
Mechanistic Pathways to this compound
The synthesis of N-aryl thioureas can be approached through several established routes. The most common strategies involve the reaction of an aromatic amine with a thiocarbonyl source, such as thiophosgene, carbon disulfide, or an appropriate isothiocyanate.[8] For the synthesis of this compound, the most efficient and contemporary methods proceed via the formation of a key intermediate: 4-pyridyl isothiocyanate .
The conversion of 4-aminopyridine to 4-pyridyl isothiocyanate is more challenging than for typical anilines due to the reduced nucleophilicity of the exocyclic amino group, a consequence of the electron-withdrawing nature of the pyridine ring.[9] However, a robust one-pot method has been developed that overcomes this limitation.[9][10]
The overall synthetic strategy can be visualized as a two-stage process:
-
Formation of the Isothiocyanate Intermediate : 4-Aminopyridine is reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then desulfurized using an activating agent like iron(III) chloride to yield 4-pyridyl isothiocyanate.
-
Thiourea Formation : The resulting isothiocyanate undergoes a nucleophilic addition reaction with ammonia to furnish the final product, this compound.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A one-pot approach to pyridyl isothiocyanates from amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Pyridylthiourea and Its Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and scientific considerations integral to the crystal structure analysis of 4-pyridylthiourea. While a definitive, publicly accessible crystal structure for the parent this compound molecule could not be located in the course of this review, this document leverages data from closely related pyridylthiourea derivatives to present a robust framework for its synthesis, crystallization, and structural elucidation. The principles and protocols detailed herein are directly applicable to the study of this compound and its analogues, offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction: The Significance of Pyridylthiourea Scaffolds
Thiourea derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The incorporation of a pyridine ring, as in this compound, introduces unique electronic properties and hydrogen bonding capabilities that can significantly influence the compound's interaction with biological targets.[2][3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design, as it reveals the precise spatial arrangement of atoms, conformational preferences, and intermolecular interactions that govern their physicochemical and biological properties.[4]
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathway
A common and effective method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this would typically involve the reaction of 4-aminopyridine with a suitable isothiocyanate precursor. Alternatively, substituted thioureas can be synthesized from the corresponding amines and isothiocyanates in a non-catalytic environment.[5]
Experimental Protocol: Synthesis of a Pyridylthiourea Derivative (Illustrative Example)
-
Reactant Preparation: Dissolve 4-aminopyridine in a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF).
-
Isothiocyanate Addition: To the stirred solution of 4-aminopyridine, add an equimolar amount of a relevant isothiocyanate (e.g., furoyl isothiocyanate for the synthesis of a derivative) dropwise at room temperature.[6]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure pyridylthiourea derivative.[7]
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of the solvent from a saturated solution is a widely used and effective technique.[8][9]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solution Preparation: Prepare a saturated solution of the purified this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in a clean vial.
-
Evaporation Control: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. mdpi.com [mdpi.com]
- 3. 1-Allyl-3-(pyridin-4-yl)thiourea | C9H11N3S | CID 4738264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. mdpi.com [mdpi.com]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Crystallography Open Database: Search results [qiserver.ugr.es]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Properties of 4-Pyridylthiourea
Foreword
In the landscape of medicinal chemistry and materials science, the thiourea scaffold stands as a cornerstone of molecular design. Its unique hydrogen bonding capabilities, coordination chemistry, and electronic properties have rendered it a privileged structure in the development of novel pharmaceuticals, sensors, and functional materials. When integrated with a pyridyl moiety, specifically at the 4-position, the resulting molecule, 4-Pyridylthiourea (N-(pyridin-4-yl)thiourea), presents a fascinating subject for spectroscopic investigation. This guide offers a comprehensive exploration of the spectroscopic signature of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and leverage this versatile compound. Drawing upon established spectroscopic principles and field-proven insights, this document is structured to serve as a practical and authoritative resource.
Molecular Structure and Spectroscopic Implications
This compound, with the chemical formula C₆H₇N₃S, incorporates a pyridine ring linked to a thiourea group via a nitrogen atom. This arrangement gives rise to a molecule with distinct electronic and structural features that are readily probed by various spectroscopic techniques. The pyridine ring, an electron-deficient aromatic system, influences the electron density of the adjacent thiourea moiety. The thiourea group, in turn, possesses characteristic vibrational modes and proton/carbon environments. The interplay between these two functional groups dictates the unique spectroscopic fingerprint of the molecule.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the reaction of 4-aminopyridine with an isothiocyanate precursor. A reliable and commonly employed method involves the in situ generation of benzoyl isothiocyanate, followed by reaction with 4-aminopyridine.
Experimental Protocol: Synthesis of this compound[1]
-
Generation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (0.02 mol) in 20 mL of dry acetone. To this stirring solution, add benzoyl chloride (0.02 mol) dropwise.
-
Reaction with 4-Aminopyridine: After the addition of benzoyl chloride, add 4-aminopyridine (0.02 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product. Filter the precipitate, wash thoroughly with water, and dry. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified this compound.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the N-H protons of the thiourea group. The electron-withdrawing nature of the pyridine nitrogen deshields the ring protons.
Expected Chemical Shifts:
-
Pyridyl Protons (α to N): The protons at the 2 and 6 positions of the pyridine ring are expected to appear as a doublet in the downfield region, typically around δ 8.2-8.5 ppm, due to their proximity to the electronegative nitrogen atom.
-
Pyridyl Protons (β to N): The protons at the 3 and 5 positions will appear as another doublet, slightly upfield from the α-protons, generally in the range of δ 7.2-7.5 ppm.
-
Thiourea N-H Protons: The protons of the -NH- and -NH₂ groups of the thiourea moiety are expected to appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature, but typically fall in the range of δ 9.0-10.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts:
-
Thiourea Carbon (C=S): The thiocarbonyl carbon is highly deshielded and will appear as a characteristic signal in the downfield region of the spectrum, typically around δ 180-185 ppm.
-
Pyridyl Carbons:
-
C4 (attached to NH): This carbon will be significantly influenced by the attached nitrogen and is expected around δ 148-152 ppm.
-
C2 and C6: These carbons, α to the ring nitrogen, will also be deshielded, appearing in the region of δ 145-150 ppm.
-
C3 and C5: These carbons, β to the ring nitrogen, will be found more upfield, typically in the range of δ 110-115 ppm.
-
| Assignment | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |
| Pyridyl H-2, H-6 | ~ 8.3 (d) | ~ 148 |
| Pyridyl H-3, H-5 | ~ 7.4 (d) | ~ 112 |
| Thiourea NH | ~ 9.5 (br s) | - |
| Thiourea NH₂ | ~ 9.8 (br s) | - |
| Pyridyl C-4 | - | ~ 150 |
| Thiourea C=S | - | ~ 182 |
Note: The predicted values are based on the analysis of similar structures and are subject to variation depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the ¹H NMR spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence. The solvent signal can be used as a secondary reference.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Characteristic Absorption Bands:
The IR spectrum of this compound will be characterized by several key absorption bands:
-
N-H Stretching: The N-H stretching vibrations of the thiourea moiety typically appear as a series of bands in the region of 3100-3400 cm⁻¹. These can be broad due to hydrogen bonding.
-
C-H Aromatic Stretching: The stretching of the C-H bonds in the pyridine ring will give rise to absorptions just above 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
Thioamide Bands: The thiourea group gives rise to several characteristic bands, often referred to as thioamide bands, which are complex vibrations involving C-N stretching and N-H bending. A prominent band involving the C=S stretching is expected in the 1200-1300 cm⁻¹ region.[1]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3100-3400 | Thiourea (-NH, -NH₂) |
| C-H Aromatic Stretch | > 3000 | Pyridine |
| C=N, C=C Stretch | 1400-1600 | Pyridine Ring |
| C=S Stretch (Thioamide) | 1200-1300 | Thiourea |
Experimental Protocol: IR Spectroscopy[1]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid this compound sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is a result of the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states.
Expected Electronic Transitions:
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
-
π → π Transitions:* These high-energy transitions are associated with the π-electron systems of the pyridine ring and the thiocarbonyl group. They are expected to result in strong absorption bands in the shorter wavelength UV region (around 200-280 nm).
-
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to an anti-bonding π* orbital. These typically result in weaker absorption bands at longer wavelengths.
For thiourea itself, absorption maxima are observed at 196 nm and 236 nm.[2] The conjugation with the pyridine ring in this compound is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. A study on N-(di(pyridin-2-yl) thiourea derivatives showed a UV-Vis absorption at 265 nm.[3]
Experimental Protocol: UV-Vis Spectroscopy[2]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance in the range of 0.2-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition.
References
An In-Depth Technical Guide to the Tautomeric Forms of 4-Pyridylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridylthiourea stands as a molecule of significant interest in medicinal chemistry and materials science, primarily due to its versatile chemical structure and potential biological activities. Central to its reactivity and interaction with biological targets is the phenomenon of thione-thiol tautomerism. This guide provides a comprehensive technical overview of the tautomeric forms of this compound, delving into the structural nuances, spectroscopic signatures, and the equilibrium between the thione and thiol isomers. By integrating theoretical principles with experimental methodologies, this document serves as a critical resource for researchers engaged in the study and application of pyridylthiourea derivatives.
Introduction: The Significance of Tautomerism in this compound
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the chemical behavior of many organic molecules. In the case of this compound, the thione-thiol tautomerism is of paramount importance, influencing its hydrogen bonding capabilities, coordination chemistry, and ultimately its pharmacological profile. The ability of the proton to shift between the sulfur and nitrogen atoms gives rise to two distinct tautomeric forms: the thione form and the thiol form.
The thione form possesses a carbon-sulfur double bond (C=S) and N-H bonds, while the thiol form is characterized by a carbon-sulfur single bond (C-S) with a proton on the sulfur atom, forming a thiol group (S-H), and a carbon-nitrogen double bond (C=N). The prevalence of one tautomer over the other is dictated by a multitude of factors including the solvent environment, temperature, and the electronic nature of the substituents. A thorough understanding of this equilibrium is crucial for predicting the molecule's behavior in different chemical and biological systems.
The Tautomeric Equilibrium of this compound
The thione-thiol tautomerism in this compound can be represented as a dynamic equilibrium between the pyridin-4-ylthiourea (thione) and the (pyridin-4-yl)carbamimidothioic acid (thiol) forms.
The Solubility Profile of 4-Pyridylthiourea: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pyridylthiourea in organic solvents. Recognizing the critical role of solubility in drug discovery, formulation development, and chemical synthesis, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively assess and understand the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination. We delve into the theoretical principles governing solubility, present comparative data for the parent compound, thiourea, and provide detailed, field-proven experimental protocols for accurate solubility measurement.
Introduction: The Significance of this compound and Its Solubility
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a pyridine ring and a thiourea group, impart a unique combination of hydrogen bonding capabilities, potential for coordination chemistry, and biological activity.[1][2] The thiourea moiety is a known pharmacophore, contributing to a wide range of biological activities, including potential antimicrobial and anticancer properties.[1] Furthermore, the pyridine nitrogen introduces a site for protonation and coordination with metal ions, making it a versatile ligand in coordination chemistry.[2]
The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in numerous applications. In drug development, solubility directly influences bioavailability, formulation strategies, and the design of in vitro and in vivo assays.[3][4] For synthetic chemists, understanding solubility is paramount for reaction setup, purification, and crystallization processes. This guide, therefore, aims to provide a thorough understanding of the factors governing the solubility of this compound and to offer practical guidance for its experimental determination.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the crystal lattice energy of the solid. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. For this compound, the key structural features influencing its solubility are:
-
The Pyridine Ring: A polar aromatic heterocycle capable of participating in π-π stacking interactions and acting as a hydrogen bond acceptor through its nitrogen atom.
-
The Thiourea Moiety: This group is a strong hydrogen bond donor (N-H groups) and acceptor (C=S group). It contributes significantly to the polarity of the molecule.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state must be overcome by the solute-solvent interactions for dissolution to occur. The melting point of this compound is reported to be 174 °C, suggesting a relatively stable crystal lattice.[5]
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. Solvents that can effectively engage in hydrogen bonding and dipole-dipole interactions with both the pyridine and thiourea functionalities are expected to be better solvents.
Comparative Solubility Analysis: Insights from Thiourea
While specific quantitative solubility data for this compound is scarce, examining the solubility of its parent compound, thiourea, provides valuable context. Thiourea shares the same core functional group responsible for strong intermolecular interactions.
| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility of Thiourea ( g/100 mL at 20°C) |
| Water | 18.02 | 80.1 | 13.7[6] |
| Methanol | 32.04 | 32.7 | 11.9 (at 25°C)[6] |
| Ethanol | 46.07 | 24.5 | 3.6[6] |
| Acetone | 58.08 | 20.7 | Soluble |
| Ethyl Acetate | 88.11 | 6.02 | Sparingly Soluble |
| Diethyl Ether | 74.12 | 4.3 | Almost Insoluble[6] |
| Hexane | 86.18 | 1.88 | Almost Insoluble[6] |
Analysis of Thiourea Solubility Trends:
-
Polar Protic Solvents: Thiourea exhibits high solubility in water and methanol, which are excellent hydrogen bond donors and acceptors. The solubility decreases in ethanol, a less polar protic solvent.[6]
-
Polar Aprotic Solvents: Acetone is a good solvent for thiourea, likely due to its ability to act as a hydrogen bond acceptor and its moderate polarity.
-
Nonpolar Solvents: The solubility of thiourea is very low in nonpolar solvents like diethyl ether and hexane, which cannot effectively solvate the polar thiourea molecule.[6]
Expected Solubility Behavior of this compound:
Based on the structure of this compound and the data for thiourea, we can hypothesize the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong hydrogen bond acceptors. Polar protic solvents like methanol and ethanol are also likely to be good solvents.
-
Moderate Solubility: Expected in moderately polar solvents like acetone and acetonitrile.
-
Low Solubility: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether.
It is crucial to note that the presence of the pyridyl group in this compound will influence its solubility relative to thiourea. The larger size and aromaticity of the pyridyl group may slightly decrease solubility in highly polar small molecule solvents like water, but could enhance solubility in solvents with some aromatic character.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is an essential experimental undertaking. The following section provides detailed protocols for the widely accepted shake-flask method, coupled with two common analytical techniques for quantification.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2][7]
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To obtain a clear supernatant, either filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or centrifuge the vial at high speed.
-
Analysis: Carefully take an aliquot of the clear saturated solution and determine the concentration of this compound using a suitable analytical method.
Quantification Methods
This is a simple and direct method that does not require a chromophore in the molecule.
Protocol:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume (e.g., 1.00 mL) of the clear, saturated solution into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is removed, place the dish in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.
This method is rapid and sensitive but requires that the compound has a UV-Vis chromophore and that a reliable calibration curve can be generated. This compound, with its aromatic pyridine ring, is expected to have a suitable UV absorbance.
Protocol:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of serial dilutions to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).
-
-
Analyze the Saturated Solution:
-
Take a precise aliquot of the clear, saturated solution obtained from the shake-flask experiment.
-
Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Factors Influencing Solubility: A Deeper Dive
Several experimental and physicochemical factors can influence the measured solubility of this compound.
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, a good match between the polarity of the solvent and this compound is crucial.
-
pH (in protic or aqueous-organic mixtures): The pyridine nitrogen in this compound can be protonated in acidic conditions. The resulting salt form would be expected to have a significantly different (likely higher) solubility in polar solvents.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to different measured solubilities, as different polymorphs have different crystal lattice energies. It is important to characterize the solid form used in solubility studies.
Conclusion and Future Directions
This technical guide has laid out the essential theoretical and practical considerations for understanding and determining the solubility of this compound in organic solvents. While a comprehensive public database of its solubility is not yet available, the principles and detailed methodologies provided herein empower researchers to generate this critical data in their own laboratories. The comparative analysis with thiourea offers a valuable predictive framework for solvent selection.
For researchers in drug development, the next logical steps would involve determining the pH-solubility profile in aqueous-organic co-solvent systems to mimic physiological conditions. Furthermore, exploring the impact of different solid forms (polymorphs, salts, co-crystals) on solubility will be crucial for robust formulation development. As the importance of this compound and its derivatives continues to grow, a collective effort to populate the public domain with high-quality solubility data will undoubtedly accelerate innovation in the fields of medicine and material science.
References
- 1. mdpi.com [mdpi.com]
- 2. (4-Methyl-pyridin-2-yl)-thiourea | C7H9N3S | CID 2760059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 164670-44-4 [m.chemicalbook.com]
- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Thermal Stability and Decomposition of 4-Pyridylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 4-Pyridylthiourea. In the absence of extensive direct experimental data in peer-reviewed literature, this document synthesizes information from the well-established thermal behavior of thiourea and its derivatives to construct a predictive model for the thermal analysis of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret experimental studies on this compound. The guide covers the synthesis, expected thermal analysis workflow using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), a proposed decomposition pathway, and the application of kinetic analysis to elucidate the decomposition mechanism. This document is intended to serve as a valuable resource for anticipating the thermal properties of this compound and for designing robust experimental protocols for its characterization.
Introduction: The Significance of this compound
Thiourea derivatives are a versatile class of compounds with wide-ranging applications in coordination chemistry, materials science, and pharmaceuticals. The incorporation of a pyridyl moiety, as in this compound, introduces unique electronic and coordination properties, making it a subject of interest in drug design and as a ligand in the synthesis of metal complexes. Understanding the thermal stability of this compound is paramount for its application, particularly in pharmaceutical development where thermal processing and storage conditions can significantly impact the efficacy and safety of an active pharmaceutical ingredient (API).
This guide provides an in-depth, predictive analysis of the thermal behavior of this compound. By leveraging data from analogous compounds, we will explore its likely thermal decomposition pathway and the kinetic parameters that govern this process.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-aminopyridine with an isothiocyanate. A common laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
-
Dissolution of 4-aminopyridine: In a round-bottom flask, dissolve 4-aminopyridine in a suitable organic solvent such as ethanol or acetonitrile.
-
Addition of Isothiocyanate: To the stirred solution, add a stoichiometric equivalent of a suitable isothiocyanate precursor, such as benzoyl isothiocyanate, followed by hydrolysis, or by using trimethylsilyl isothiocyanate.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.
-
Characterization: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.
Thermal Analysis of this compound: A Predictive Approach
Thermal analysis techniques are essential for characterizing the thermal stability of a compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the number of decomposition steps, and the mass loss associated with each step.
Differential Thermal Analysis (DTA)
DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.[1] This allows for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, crystallization, and decomposition.[2]
Anticipated TGA-DTA Profile of this compound
Based on the known thermal behavior of thiourea and its derivatives, a hypothetical TGA-DTA thermogram for this compound can be predicted:
-
Initial Stability: The compound is expected to be stable up to a certain temperature, with no significant mass loss observed in the TGA curve.
-
Melting: A sharp endothermic peak in the DTA curve prior to decomposition would indicate the melting point of the compound.
-
Decomposition Stages: The decomposition of this compound is likely to occur in multiple stages, as observed for other complex organic molecules.[3] The TGA curve would show distinct steps of mass loss, and the DTA curve would exhibit corresponding endothermic or exothermic peaks.
| Thermal Event | Anticipated Temperature Range (°C) | Technique | Expected Observation |
| Melting | 150 - 200 | DTA/DSC | Sharp endothermic peak |
| Onset of Decomposition | > 200 | TGA | Initial mass loss |
| Major Decomposition | 200 - 400 | TGA/DTA | Significant mass loss with associated endo/exothermic peaks |
| Final Residue | > 400 | TGA | Stable residue at high temperatures |
Experimental Protocol: TGA-DTA Analysis
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of purified this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA-DTA instrument is purged with a suitable gas (e.g., nitrogen for inert atmosphere or air for oxidative studies) at a constant flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The instrument records the sample mass (TGA) and the temperature difference (DTA) as a function of the furnace temperature.
Proposed Decomposition Pathway of this compound
The decomposition of thiourea is known to proceed through the formation of ammonia, hydrogen sulfide, and isothiocyanic acid.[4] The presence of the pyridine ring in this compound is expected to influence this pathway.
A plausible decomposition mechanism is proposed below:
-
Isomerization: The initial step may involve the isomerization of this compound to its tautomeric form, 4-pyridyl-isothiourea.
-
Initial Fragmentation: The weaker C-S and C-N bonds are likely to cleave, leading to the formation of volatile fragments.
-
Formation of Gaseous Products: The decomposition is expected to release gaseous products such as ammonia (NH₃), hydrogen sulfide (H₂S), and potentially isothiocyanic acid (HNCS) or pyridyl isothiocyanate.
-
Pyridyl Ring Decomposition: At higher temperatures, the pyridine ring itself will undergo fragmentation, leading to the formation of smaller nitrogen-containing organic compounds and char residue.
Caption: Proposed decomposition pathway of this compound.
Kinetic Analysis of Decomposition
To gain a deeper understanding of the decomposition process, kinetic analysis of the TGA data can be performed. This allows for the determination of key kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model.
Model-Free Kinetic Methods
Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly used to determine the activation energy as a function of the extent of conversion without assuming a specific reaction model.[2] These methods rely on performing TGA experiments at multiple heating rates.
Experimental Protocol: Kinetic Analysis
-
Multiple Heating Rate TGA: Perform TGA experiments at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere.
-
Data Analysis: For each heating rate, determine the temperatures corresponding to specific degrees of conversion (α).
-
Isoconversional Plots: Plot the data according to the FWO or KAS equations. The slope of the resulting lines will be proportional to the activation energy.
Caption: Workflow for kinetic analysis of thermal decomposition.
Conclusion and Future Perspectives
This technical guide has provided a predictive framework for understanding the thermal stability and decomposition of this compound. While direct experimental data remains to be published, the insights from the well-studied thermal behavior of thiourea and its derivatives offer a solid foundation for anticipating its properties. The proposed decomposition pathway and the outlined experimental protocols for thermal and kinetic analysis provide a roadmap for researchers to rigorously characterize this compound.
Future experimental work should focus on obtaining high-resolution TGA-DTA data for this compound and identifying the evolved gases using techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR). Such studies will be instrumental in validating the predictive model presented in this guide and will contribute to a more complete understanding of the thermal behavior of this important class of compounds.
References
Methodological & Application
Application Notes and Protocols: 4-Pyridylthiourea as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
Introduction: The Imperative of Corrosion Inhibition in Industrial Processes
Mild steel, a cornerstone of industrial infrastructure, is highly susceptible to corrosion, particularly in acidic environments prevalent in processes such as acid pickling, industrial cleaning, and oil and gas exploration. This degradation compromises structural integrity, leading to significant economic losses and safety hazards. The application of corrosion inhibitors is a primary strategy to mitigate this damage. Organic inhibitors, especially those containing heteroatoms (N, S, O) and π-electrons, are particularly effective due to their ability to adsorb onto the metal surface and form a protective barrier.[1][2]
Among these, 4-Pyridylthiourea stands out as a highly promising inhibitor. Its molecular structure, featuring a pyridine ring and a thiourea moiety, provides multiple active centers for strong adsorption onto the steel surface. The sulfur and nitrogen atoms act as potent electron donors, facilitating the formation of a coordinate bond with the vacant d-orbitals of iron atoms on the mild steel surface.[2][3] This guide provides a comprehensive overview of the application of this compound, detailing its mechanism of action and providing robust protocols for its evaluation.
Mechanism of Inhibition: A Multi-faceted Protective Action
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface, thereby blocking the active sites for both anodic dissolution of iron and cathodic hydrogen evolution.[4][5] The adsorption process is a complex interplay of physical and chemical interactions.
-
Physisorption: In acidic solutions, the this compound molecule can be protonated. This positively charged species can then be electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions from the acid), leading to physisorption.
-
Chemisorption: The lone pairs of electrons on the sulfur and nitrogen atoms in the this compound molecule can be shared with the vacant d-orbitals of iron atoms, forming a coordinate covalent bond. This chemical adsorption results in a more stable and robust protective film.[6][7]
The dominant mode of adsorption, whether physical or chemical, can be inferred from the Gibbs free energy of adsorption (ΔG°ads). Values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[6] The adsorption of this compound on mild steel typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[6][8][9][10]
The following diagram illustrates the proposed mechanism of inhibition:
Caption: Mechanism of this compound Corrosion Inhibition.
Experimental Evaluation of Inhibitor Performance
A multi-technique approach is essential for a comprehensive evaluation of the corrosion inhibition performance of this compound. The following protocols for weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy are designed to provide reliable and reproducible data.
Gravimetric Method (Weight Loss Measurement)
This classical method provides a direct measure of the corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit) until a mirror-like finish is achieved.
-
Degrease the coupons with acetone, rinse with distilled water, and dry in a warm air stream.
-
Store the prepared coupons in a desiccator.
-
Accurately weigh each coupon to four decimal places using an analytical balance.[11]
-
-
Solution Preparation:
-
Prepare a stock solution of the corrosive medium (e.g., 1.0 M HCl) by diluting concentrated acid with distilled water.[12]
-
Prepare a series of test solutions by adding different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the corrosive medium.
-
Prepare a blank solution (corrosive medium without the inhibitor).
-
-
Immersion Test:
-
Immerse the pre-weighed coupons in the test solutions and the blank solution at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6 hours).[12] Ensure the entire surface of the coupon is exposed to the solution.
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse the coupons with distilled water and scrub with a soft brush to remove any corrosion products.
-
Clean the coupons with acetone, dry them, and re-weigh.
-
-
Data Analysis:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × t × ρ) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Techniques
Electrochemical methods offer rapid and detailed insights into the corrosion kinetics and the mechanism of inhibition. A standard three-electrode cell setup is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
This technique provides information on both anodic and cathodic reactions, allowing for the determination of corrosion current density (icorr) and the inhibitor type (anodic, cathodic, or mixed).[4]
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding a polished steel rod in an epoxy resin, leaving a known surface area exposed.
-
Experimental Setup:
-
Place the three electrodes in the electrochemical cell containing the test solution.
-
Allow the system to stabilize for about 30-60 minutes to reach a steady open circuit potential (OCP).[13]
-
-
Polarization Scan:
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.1 to 1 mV/s).[13]
-
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Analyze the shift in Ecorr in the presence of the inhibitor. A significant shift in either the anodic or cathodic direction indicates an anodic or cathodic inhibitor, respectively. A small shift suggests a mixed-type inhibitor.[4][14]
-
EIS is a powerful non-destructive technique that provides information about the charge transfer resistance (Rct) and the capacitance of the electrical double layer (Cdl) at the metal/solution interface.[15][16][17][18][19]
Protocol:
-
Experimental Setup: Use the same three-electrode setup as for PDP.
-
Measurement:
-
After reaching a stable OCP, apply a small amplitude AC potential signal (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]
-
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
The Nyquist plot for mild steel corrosion in acidic media typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Fit the experimental data to an appropriate equivalent electrical circuit to obtain quantitative values for Rct and Cdl.
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[20] An increase in Rct and a decrease in Cdl in the presence of this compound indicate the formation of a protective film on the steel surface.
-
The following diagram illustrates the general workflow for evaluating the inhibitor:
Caption: Experimental workflow for inhibitor evaluation.
Performance Data Summary
The following tables summarize typical data obtained from the evaluation of a thiourea-based inhibitor in 1 M HCl.
Table 1: Weight Loss Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 50.2 | 12.5 | - |
| 50 | 15.1 | 3.75 | 70.0 |
| 100 | 8.5 | 2.13 | 83.0 |
| 200 | 4.0 | 1.00 | 92.0 |
| 500 | 2.5 | 0.63 | 95.0 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%IE) |
| 0 (Blank) | -480 | 1050 | 75 | -120 | - |
| 50 | -475 | 315 | 72 | -115 | 70.0 |
| 100 | -472 | 178 | 70 | -112 | 83.1 |
| 200 | -468 | 84 | 68 | -110 | 92.0 |
| 500 | -465 | 52 | 65 | -108 | 95.0 |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 50 | 150 | - |
| 50 | 165 | 80 | 69.7 |
| 100 | 300 | 65 | 83.3 |
| 200 | 620 | 40 | 91.9 |
| 500 | 1000 | 25 | 95.0 |
Conclusion
This compound demonstrates excellent performance as a corrosion inhibitor for mild steel in acidic media. Its effectiveness increases with concentration, reaching high inhibition efficiencies at relatively low concentrations. Electrochemical studies reveal that it acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions by adsorbing onto the steel surface and forming a protective barrier. The presented protocols provide a robust framework for researchers and scientists to systematically evaluate and validate the performance of this compound and other similar organic inhibitors, contributing to the development of effective corrosion management strategies in various industrial applications.
References
- 1. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. ijcsi.pro [ijcsi.pro]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijaet.org [ijaet.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Heavy Metal Ions in Aqueous Solutions Using 4-Pyridylthiourea
Introduction: The Imperative for Rapid Heavy Metal Ion Detection
Heavy metal contamination in aqueous environments represents a significant and persistent threat to ecological balance and public health. Industrial effluents, agricultural runoff, and improper waste disposal are primary contributors to the elevated levels of toxic metal ions such as copper (Cu²⁺), lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) in our water systems. The bio-accumulative and non-biodegradable nature of these metals necessitates robust, sensitive, and selective monitoring methods. Traditional analytical techniques, while accurate, often require sophisticated instrumentation, extensive sample preparation, and are not amenable to on-site, rapid screening.[1] This application note details the synthesis and utilization of 4-Pyridylthiourea as a selective colorimetric chemosensor for the detection of heavy metal ions, with a particular focus on copper (II) ions, in aqueous solutions. The underlying principle of this method is the formation of a colored complex between this compound and the target metal ion, enabling visual and spectrophotometric quantification.
Expertise & Experience: The Rationale Behind this compound as a Chemosensor
The molecular architecture of this compound incorporates key functionalities that are conducive to selective metal ion chelation. The thiourea moiety (-NH-C(S)-NH-) is a well-established coordinating group for soft heavy metal ions due to the presence of both sulfur and nitrogen donor atoms.[2] The pyridine ring, a nitrogen-containing heterocycle, not only participates in coordination but also influences the electronic properties of the molecule, which can be fine-tuned to enhance selectivity and sensitivity.
Our selection of this compound is predicated on the following causal factors:
-
Synergistic Coordination: The combination of the "soft" sulfur donor from the thiourea group and the "borderline" nitrogen donor from the pyridine ring creates a chelating environment that exhibits a strong affinity for certain heavy metal ions, particularly those with a preference for sulfur and nitrogen ligation, such as Cu²⁺.[3]
-
Colorimetric Response: The coordination of a metal ion to the this compound ligand induces a change in the electronic distribution within the molecule. This perturbation of the chromophore results in a shift in the maximum absorption wavelength (λmax), leading to a discernible color change. This phenomenon, known as a chromogenic effect, forms the basis of the colorimetric assay.
-
Tunable Selectivity: While the thiourea group provides broad affinity for several heavy metal ions, the electronic and steric properties imparted by the pyridyl group can be leveraged to achieve a degree of selectivity. The specific coordination geometry and stability of the resulting metal-ligand complex will vary for different metal ions, allowing for preferential detection.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through a series of integrated validation steps:
-
Purity Confirmation: The synthesis of this compound includes purification and characterization steps (e.g., melting point, FT-IR, and NMR spectroscopy) to ensure the purity of the chemosensor, which is critical for reproducible results.
-
Calibration and Standardization: The quantitative analysis relies on the generation of a standard calibration curve using solutions of known metal ion concentrations. This allows for the accurate determination of unknown concentrations in test samples.
-
Selectivity Assessment: The protocol includes a step to test the response of the chemosensor to a panel of potentially interfering metal ions. This validates the selectivity of this compound for the target analyte under the specified conditions.
-
Stoichiometry Determination: A Job's plot analysis is incorporated to determine the binding stoichiometry between this compound and the metal ion, providing fundamental insight into the nature of the complex formed.[4][5]
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of pyridyl-thiourea derivatives.[6]
Materials:
-
4-aminopyridine
-
Carbon disulfide (CS₂)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine (10 mmol) in ethanol (50 mL).
-
To this solution, add carbon disulfide (12 mmol) dropwise while stirring vigorously at room temperature.
-
After the addition is complete, add concentrated ammonium hydroxide (15 mmol) dropwise. A precipitate may begin to form.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(pyridin-4-yl)thiourea.
-
Dry the purified product under vacuum and determine its melting point. Characterize the final product using FT-IR and NMR spectroscopy to confirm its identity and purity.
Part 2: Protocol for Colorimetric Detection of Cu²⁺ Ions
Materials and Reagents:
-
Stock solution of this compound (1 mM in a suitable solvent like DMSO or ethanol).
-
Stock solutions of various metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Ni²⁺, Zn²⁺, Fe³⁺) at a concentration of 10 mM in deionized water.
-
Buffer solution (e.g., acetate buffer, pH 5.0).
-
Deionized water.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
A. Qualitative "Naked-Eye" Detection:
-
Prepare a series of test tubes.
-
To each test tube, add 1 mL of the buffer solution.
-
Add 100 µL of the this compound stock solution to each tube.
-
To separate tubes, add 100 µL of each of the different metal ion stock solutions.
-
Observe and record any visible color changes against a white background. A distinct color change in the presence of a specific metal ion indicates a positive detection.
B. Quantitative Spectrophotometric Analysis:
-
Preparation of Standard Solutions: Prepare a series of standard Cu²⁺ solutions with concentrations ranging from 1 µM to 100 µM by diluting the 10 mM stock solution with deionized water.
-
Sample Preparation: In a set of cuvettes, add 2 mL of the buffer solution and 100 µL of the this compound stock solution.
-
To each cuvette, add 100 µL of the respective standard Cu²⁺ solution or the unknown sample. A blank solution should be prepared with 100 µL of deionized water instead of the metal ion solution.
-
Allow the solutions to equilibrate for 5-10 minutes at room temperature.
-
UV-Vis Measurement: Record the UV-Vis absorption spectra of each solution from 300 nm to 700 nm, using the blank solution as the reference.
-
Identify the wavelength of maximum absorbance (λmax) of the this compound-Cu²⁺ complex.
-
Calibration Curve: Plot the absorbance at λmax against the corresponding concentration of the Cu²⁺ standards.
-
Determination of Unknown Concentration: Measure the absorbance of the unknown sample at the same λmax and determine its concentration using the calibration curve.
C. Selectivity Study:
-
Prepare a series of solutions as described in the quantitative analysis, each containing a fixed concentration of Cu²⁺ (e.g., 50 µM).
-
To these solutions, add a potential interfering ion at a significantly higher concentration (e.g., 500 µM).
-
Measure the absorbance at the λmax for the Cu²⁺ complex and compare it to the absorbance of the solution containing only Cu²⁺. A minimal change in absorbance indicates high selectivity.
D. Stoichiometry Determination (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of this compound and Cu²⁺, but with varying mole fractions of each component (from 0 to 1).[4]
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the change in absorbance against the mole fraction of this compound. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[5]
Data Presentation and Visualization
Table 1: Performance Characteristics of Pyridyl-Thiourea Derivatives for Cu²⁺ Detection
| Parameter | N-pyridyl-N'-(biphenyl-4-carbonyl)thiourea (L1)[3] | N-pyridyl-N'-(3,5-dimethoxybenzoyl)thiourea (L2)[3] |
| Detection Limit | 1.34 x 10⁻⁷ M | 1.48 x 10⁻⁷ M |
| Linear Range | 1 x 10⁻⁶ to 10 x 10⁻⁶ M | 1 x 10⁻⁶ to 10 x 10⁻⁶ M |
| Response Time | Fast | Fast |
| Selectivity | High for Cu²⁺ | High for Cu²⁺ |
Note: The performance data presented here is for structurally similar pyridyl-thiourea derivatives and serves as a reference. The specific performance of this compound should be experimentally determined.
Diagrams
Caption: Experimental workflow for the synthesis of this compound and its application in the colorimetric detection of heavy metal ions.
Caption: Proposed signaling mechanism for the colorimetric detection of heavy metal ions using this compound.
References
- 1. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]
Application Notes: Colorimetric Detection of Copper (II) Ions using 4-Pyridylthiourea
Introduction: The Imperative for Selective Copper Ion Sensing
Copper (II) is a vital trace element in biological systems, playing a crucial role as a cofactor in numerous enzymatic reactions. However, an imbalance in copper homeostasis is implicated in a range of pathological conditions, including neurodegenerative diseases like Wilson's and Alzheimer's disease.[1] Furthermore, copper contamination in aqueous environments poses a significant ecological threat. Consequently, the development of simple, rapid, and selective methods for the detection of copper ions (Cu²⁺) is of paramount importance for environmental monitoring, clinical diagnostics, and pharmaceutical research. Colorimetric sensors have emerged as an attractive approach due to their straightforward visual detection, obviating the need for sophisticated instrumentation.[2][3][4][5] This application note details the use of 4-Pyridylthiourea as a selective colorimetric chemosensor for the detection of Cu²⁺ ions.
Principle of Detection: A Tale of Coordination and Color
The sensing mechanism of this compound for Cu²⁺ ions is predicated on the principles of coordination chemistry. The this compound molecule possesses both a pyridine ring and a thiourea moiety, each containing donor atoms (nitrogen and sulfur, respectively) that can coordinate with metal ions.[6][7] Upon introduction of Cu²⁺ ions, a stable complex is formed between the this compound ligand and the copper ion. This coordination event alters the electronic properties of the this compound molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a discernible color change in the solution.[8] The sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring are expected to be the primary coordination sites, forming a chelate structure with the copper ion.
Figure 1: Proposed sensing mechanism of this compound with Cu²⁺ ions.
Performance Characteristics
The following table summarizes the anticipated performance characteristics of the this compound-based colorimetric sensor for Cu²⁺ detection. These values are representative and may vary depending on specific experimental conditions.
| Parameter | Anticipated Value |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Linear Range | 1 - 50 µM |
| Selectivity | High for Cu²⁺ over other common cations |
| Response Time | < 1 minute |
| pH Range | 6.0 - 8.0 |
| Solvent System | Aqueous-organic mixture (e.g., DMSO/H₂O) |
Experimental Protocols
Reagent and Solution Preparation
-
This compound Stock Solution (1 mM): Dissolve 15.32 mg of this compound in 100 mL of dimethyl sulfoxide (DMSO). Store in a dark, airtight container at 4°C.
-
Copper (II) Stock Solution (10 mM): Dissolve 24.97 mg of copper (II) sulfate pentahydrate (CuSO₄·5H₂O) in 10 mL of deionized water.
-
Working Standard Solutions of Copper (II): Prepare a series of working standard solutions of Cu²⁺ by serial dilution of the 10 mM stock solution in deionized water.
-
Buffer Solution (HEPES, 10 mM, pH 7.4): Dissolve 238.3 mg of HEPES in 100 mL of deionized water and adjust the pH to 7.4 using a 1 M NaOH solution.
Protocol for Colorimetric Detection of Cu²⁺
The following protocol outlines the steps for the colorimetric detection of Cu²⁺ ions using the prepared this compound solution.
Figure 2: Experimental workflow for the colorimetric detection of Cu²⁺.
Step-by-Step Procedure:
-
To a 3 mL quartz cuvette, add 2.9 mL of 10 mM HEPES buffer (pH 7.4).
-
Add 100 µL of the 1 mM this compound stock solution to the cuvette and mix gently by pipetting.
-
Record a blank absorbance spectrum from 300 nm to 700 nm using a UV-Vis spectrophotometer.
-
Add 10 µL of the copper (II) working standard solution or the sample solution to the cuvette.
-
Mix the solution thoroughly and allow it to incubate at room temperature for 1 minute.
-
Measure the absorbance spectrum of the solution from 300 nm to 700 nm.
-
Repeat steps 4-6 for each of the copper (II) working standard solutions to construct a calibration curve.
-
Plot the absorbance at the new λmax (the wavelength of maximum absorbance of the complex) against the concentration of Cu²⁺.
-
Determine the concentration of Cu²⁺ in unknown samples by interpolating their absorbance values on the calibration curve.
Selectivity Studies
To assess the selectivity of the this compound sensor for Cu²⁺, the colorimetric response should be evaluated in the presence of other potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺). The protocol is similar to the detection protocol, with the addition of a fixed concentration of the interfering ion to the reaction mixture before the addition of Cu²⁺. A minimal change in the absorbance in the presence of other metal ions indicates high selectivity for Cu²⁺.
Data Analysis and Interpretation
A successful colorimetric assay will exhibit a distinct color change upon the addition of Cu²⁺ to the this compound solution, for instance, from colorless to a shade of yellow or blue. The UV-Vis spectra will show a decrease in the absorbance peak of free this compound and the emergence of a new, red-shifted absorbance band corresponding to the Cu²⁺-4-Pyridylthiourea complex. The intensity of this new peak should be directly proportional to the concentration of Cu²⁺ within the linear range.
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.
Conclusion and Future Perspectives
This compound presents a promising platform for the development of a simple, cost-effective, and selective colorimetric sensor for the detection of copper (II) ions. The straightforward protocol and visual readout make it suitable for a wide range of applications, from environmental water quality monitoring to preliminary screening in clinical and pharmaceutical settings. Further research could focus on immobilizing the this compound sensor on a solid support, such as a paper strip or a polymer film, to create a portable and user-friendly testing device.[3]
References
- 1. The role of copper ions in pathophysiology and fluorescent sensors for the detection thereof - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Colorimetric detection of Cu2+ based on the formation of peptide-copper complexes on silver nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric and fluorescent probes for real-time naked eye sensing of copper ion in solution and on paper substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric detection of Cu2+ based on the formation of peptide–copper complexes on silver nanoparticle surfaces | Faculty members [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. A new selective colorimetric and fluorescent sensor for Hg(2+) and Cu(2+) based on a thiourea featuring a pyrene unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structural investigation of mono- and polynuclear copper complexes of 4-ethyl-1-(pyridin-2-yl) thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
coordination chemistry of 4-Pyridylthiourea with transition metal complexes
An in-depth guide to the coordination chemistry of 4-pyridylthiourea with transition metal complexes, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthesis, characterization, and application of these complexes, with a focus on their potential as therapeutic agents.
Introduction: The Versatility of this compound as a Ligand
Thiourea derivatives are a class of organic compounds that have garnered significant attention in coordination chemistry due to their versatile binding capabilities.[1] Among these, this compound stands out as a particularly interesting ligand for the synthesis of transition metal complexes. Its structure incorporates multiple potential donor sites: the sulfur atom of the thiocarbonyl group (C=S), the nitrogen atoms of the thiourea moiety, and the nitrogen atom of the pyridine ring. This multi-denticity allows it to coordinate with metal ions in various modes, including as a monodentate ligand through the sulfur atom or as a bidentate chelating agent via the sulfur and pyridyl nitrogen atoms.[2][3]
The coordination of this compound to a transition metal center can significantly alter its biological properties. Chelation can enhance the lipophilicity of the molecule, potentially increasing its ability to cross cell membranes and exert a biological effect. This principle, often explained by Tweedy's chelation theory, suggests that partial sharing of the metal's positive charge with the donor atoms of the ligand reduces the polarity of the metal ion, making the complex more lipid-soluble and thus more potent as a bioactive agent.[4] Consequently, transition metal complexes of this compound are being actively investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.[1][4][5]
This guide provides detailed protocols for the synthesis and characterization of these complexes and discusses their promising applications in the field of drug development.
Synthesis of this compound Metal Complexes: A General Protocol
The synthesis of transition metal complexes with this compound is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 1: General Synthesis of a this compound Transition Metal Complex
Objective: To synthesize a transition metal complex using this compound as the primary ligand.
Materials:
-
This compound (Ligand, L)
-
Transition metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol or Methanol (Solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Ligand Dissolution: Dissolve this compound (2 molar equivalents) in 20 mL of ethanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is fully dissolved.
-
Rationale: Ethanol is a common solvent for this reaction as both the ligand and many transition metal salts exhibit good solubility. Using a 2:1 ligand-to-metal molar ratio is typical for forming complexes where two ligand molecules coordinate to a single metal center.[3]
-
-
Metal Salt Dissolution: In a separate beaker, dissolve the transition metal salt (1 molar equivalent) in a minimum amount of the same solvent (e.g., 10 mL of ethanol).
-
Reaction Mixture: Add the metal salt solution dropwise to the stirring solution of the ligand at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can often be monitored by the formation of a colored precipitate.[6]
-
Rationale: Heating under reflux provides the necessary activation energy for the coordination reaction to proceed to completion, ensuring a higher yield of the desired complex.
-
-
Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified complex in a desiccator or under vacuum.
Caption: General workflow for the synthesis of this compound transition metal complexes.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the complex and elucidate its structure.
| Technique | Information Provided |
| FTIR Spectroscopy | Confirms coordination by observing shifts in characteristic vibrational frequencies. A shift in the ν(C=S) band to a lower frequency and changes in ν(N-H) bands suggest coordination through the sulfur and nitrogen atoms, respectively.[3][7][8] |
| NMR Spectroscopy | (For diamagnetic complexes, e.g., Zn(II), Cd(II)). Provides information about the ligand's environment. Deshielding (downfield shift) of the pyridine ring protons, particularly H6, indicates coordination of the pyridyl nitrogen to the metal center.[9][10] |
| UV-Visible Spectroscopy | Provides insights into the electronic transitions within the complex. The appearance of new absorption bands, typically in the visible region, that are not present in the free ligand or metal salt, can be assigned to d-d transitions or metal-to-ligand charge transfer (MLCT) bands.[8][11] |
| X-ray Crystallography | Offers unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions.[12][13] This is the definitive method for establishing the precise coordination mode of the ligand. |
| Elemental Analysis | Determines the elemental composition (C, H, N, S) of the complex, which is used to confirm its empirical formula.[7] |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution. The results can distinguish between ionic and non-ionic complexes.[7] |
Coordination Modes of this compound
This compound can adopt several coordination modes, which is a key aspect of its rich coordination chemistry. The specific mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
Caption: Common coordination modes of this compound with a metal center (M).
-
Monodentate Coordination: The ligand binds to the metal center solely through the sulfur atom of the thiourea group (κ¹-S). This is a common mode of coordination for thiourea derivatives.[3][14]
-
Bidentate Chelation: The ligand forms a stable five- or six-membered ring by coordinating to the metal center through both the pyridyl nitrogen and the thiourea sulfur atoms (κ²-N,S).[2][3] This chelation effect often leads to complexes with enhanced thermodynamic stability.
-
Bridging Ligand: In polynuclear complexes, the ligand can bridge two metal centers, coordinating to one via the sulfur atom and to the other via the pyridyl nitrogen.
Applications in Drug Development
The transition metal complexes of this compound have shown significant promise as therapeutic agents, particularly in the fields of oncology and microbiology.[15][16][17][18]
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of this compound complexes against various cancer cell lines.[5] For instance, gold and silver complexes have shown excellent cytotoxic values against HeLa (cervical cancer), A549 (lung cancer), and Jurkat (T-cell leukemia) cell lines.[5] The biological activity is often significantly higher than that of the free ligand, highlighting the crucial role of the metal center.[5][19] The mechanism of action can involve interaction with DNA, inhibition of key enzymes, or the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.[17]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the anticancer activity of a synthesized complex against a cancer cell line.
Materials:
-
Synthesized metal complex
-
Cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the metal complex in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the complex. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Living cells with active mitochondrial dehydrogenase enzymes will reduce the yellow MTT tetrazolium salt to a purple formazan product.[20]
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Antimicrobial Activity
Thiourea-based metal complexes are also known for their potent antimicrobial properties.[1][21] They have been tested against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[1][3] The enhanced activity of the metal complexes compared to the free ligand is often attributed to the chelation theory, as mentioned earlier.[4] The metal complex can disrupt cellular processes by binding to proteins or enzymes within the microbe, leading to growth inhibition or cell death.
Table 1: Representative Antimicrobial Activity of Thiourea-based Complexes
| Organism | Class | Effect of Metal Complexation | Reference |
| Escherichia coli | Gram-negative | Complexes often show good activity, sometimes comparable to standard antibiotics like tetracycline.[3] | [3] |
| Staphylococcus aureus | Gram-positive | Metal complexes demonstrate significant inhibitory action.[3][4] | [3][4] |
| Candida albicans | Fungus | In vitro anti-yeast activity of both ligands and their metal complexes can be greater than their anti-bacterial activity.[1] | [1] |
Conclusion
The coordination chemistry of this compound with transition metals offers a fertile ground for the development of new therapeutic agents. The ligand's versatile binding modes allow for the synthesis of a diverse array of metal complexes with unique structural and electronic properties. These complexes have demonstrated significant potential as both anticancer and antimicrobial agents, often exhibiting enhanced activity compared to the free ligand. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds further. Future work in this area will likely focus on optimizing the structures of these complexes to improve their efficacy and selectivity, as well as elucidating their precise mechanisms of action to facilitate rational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 9. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. wjpmr.com [wjpmr.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Studies on antimicrobial effects of four ligands and their transition metal complexes with 8-mercaptoquinoline and pyridine terminal groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Pyridylthiourea as a Master Key for Heterocyclic Synthesis
Introduction: The Strategic Value of 4-Pyridylthiourea in Synthesis
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among the myriad of building blocks available to the synthetic chemist, N-aryl and N-heteroaryl thioureas stand out for their exceptional versatility. This compound, in particular, has emerged as a powerful and strategic precursor for constructing a diverse array of heterocyclic scaffolds. Its value lies in the unique electronic properties conferred by the pyridine ring and the dual nucleophilicity of the thiourea moiety, which acts as a potent S,N-binucleophile.
The pyridine ring is a privileged structure in pharmacology, present in thousands of pharmaceutical agents due to its ability to engage in hydrogen bonding and its metabolic stability.[1] When integrated into larger heterocyclic systems, it often imparts favorable pharmacokinetic and pharmacodynamic properties. This compound leverages this by serving as a readily available, stable, and highly reactive synthon for introducing the pyridyl group into target molecules.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of key heterocyclic families, including thiazoles, pyrimidines, and 1,2,4-triazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, provide field-tested protocols, and offer insights into the causal relationships between reaction conditions and outcomes.
I. Synthesis of 2-Amino-(4-pyridyl)thiazoles via Hantzsch Cyclocondensation
The most prominent and reliable application of this compound is in the Hantzsch thiazole synthesis. This classic cyclocondensation reaction provides a direct and efficient route to 2-aminothiazole derivatives, which are themselves valuable pharmacophores known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]
Mechanistic Insight
The Hantzsch synthesis involves the reaction of a thiourea with an α-halocarbonyl compound.[5][6][7] The reaction proceeds via a two-step mechanism:
-
S-Alkylation: The sulfur atom of the this compound, being a soft and highly effective nucleophile, attacks the electrophilic carbon bearing the halogen in an SN2 reaction. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The terminal amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting tetrahedral intermediate yields the aromatic 2-amino-4-(pyridin-4-yl)thiazole ring. A base is often employed to facilitate the final dehydration step.
This regioselectivity is highly reliable, consistently producing the 2-aminothiazole isomer.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol 1: Synthesis of 2-Amino-4-phenyl-5-(pyridin-4-yl)thiazole
This protocol details a representative synthesis using this compound and an α-haloketone.
Materials:
-
1-(Pyridin-4-yl)thiourea (1.0 mmol, 153.2 mg)
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0 mmol, 199.0 mg)[8][9]
-
Ethanol (95%), 10 mL
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(pyridin-4-yl)thiourea (1.0 mmol) and ethanol (10 mL). Stir the suspension at room temperature for 5 minutes.
-
Reagent Addition: Add 2-bromo-1-phenylethan-1-one (1.0 mmol) to the suspension.
-
Scientist's Note: The α-haloketone is the dielectrophilic component. Its purity is crucial; older reagents should be recrystallized to remove acidic impurities that can hinder the reaction.[8]
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:EtOAc). The formation of a new, more polar spot indicates product formation.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect it by vacuum filtration. If not, reduce the solvent volume in vacuo to about half.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the cooled mixture until the pH is neutral (~7-8). This step neutralizes the HBr byproduct and facilitates product precipitation.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.[6]
Characterization:
-
Appearance: Typically a yellow or off-white solid.
-
¹H NMR, ¹³C NMR, Mass Spectrometry: To confirm the structure and purity of the final compound.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |
| This compound | 2-Chloroacetylacetone | Ethanol | Reflux | Good | [3] |
| This compound | Phenacyl Bromides | Methanol | RT, Bu₄NPF₆ catalyst | 85-95% | [6] |
| Thioureas | α-Haloketones | Ethanol | Reflux | Moderate-Good | [10] |
II. Synthesis of Pyridyl-Functionalized Pyrimidines
This compound can also serve as a key nitrogen and sulfur source for the synthesis of pyrimidine derivatives. Pyrimidines are fundamental to life as components of nucleic acids and are prevalent in a vast number of FDA-approved drugs.[11] The synthesis typically involves a cyclocondensation reaction with a 1,3-dielectrophilic partner, such as a β-ketoester or an α,β-unsaturated ketone.[12][13]
Mechanistic Insight
The reaction of a thiourea with a β-ketoester is a classic route to 2-thioxopyrimidin-4-ones.
-
Condensation: The reaction is initiated by the nucleophilic attack of one of the thiourea nitrogens onto one of the carbonyl carbons of the β-ketoester.
-
Cyclization: An intramolecular condensation follows, where the second nitrogen of the thiourea attacks the remaining carbonyl group.
-
Dehydration/Elimination: The cyclized intermediate eliminates water and alcohol (from the ester) to form the stable pyrimidine ring. The reaction is typically mediated by a base or acid.[12]
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol 2: Synthesis of 6-Methyl-2-thioxo-1-(pyridin-4-yl)-2,3-dihydropyrimidin-4(1H)-one
This protocol outlines the base-mediated condensation of this compound with a β-ketoester.
Materials:
-
1-(Pyridin-4-yl)thiourea (1.0 mmol, 153.2 mg)
-
Ethyl acetoacetate (1.1 mmol, 143.2 mg, 140 µL)
-
Sodium ethoxide (25% in ethanol, 3.0 mmol)
-
Absolute Ethanol, 15 mL
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (3.0 mmol) in absolute ethanol (15 mL).
-
Reagent Addition: Add 1-(pyridin-4-yl)thiourea (1.0 mmol) followed by ethyl acetoacetate (1.1 mmol) to the solution at room temperature.
-
Scientist's Note: The use of a strong base like sodium ethoxide is critical. It deprotonates the thiourea, increasing its nucleophilicity and driving the initial condensation step. Anhydrous conditions are essential to prevent hydrolysis of the base and ester.[12]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 5-6 hours. The solution may become homogeneous and change color.
-
Work-up: Cool the reaction vessel in an ice bath.
-
Precipitation: Carefully neutralize the reaction mixture by dropwise addition of glacial acetic acid until the pH is approximately 6-7. A precipitate should form.
-
Isolation: Stir the suspension in the ice bath for another 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water and then a small amount of cold ethanol to remove salts and unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the target pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.
III. Synthesis of Pyridyl-Substituted 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles from this compound is typically a multi-step process that highlights the versatility of the thiourea functional group. A common strategy involves converting the thiourea into a thiosemicarbazide, which then undergoes cyclization.[1][14] These triazole compounds are of significant interest due to their wide-ranging pharmacological activities, including antifungal and antimicrobial properties.[1]
General Synthetic Pathway
-
Thiosemicarbazide Formation: this compound is first converted into a corresponding S-alkylisothiouronium salt (e.g., by reaction with methyl iodide). This activated intermediate is then reacted with a hydrazine to form a 4-(pyridin-4-yl)thiosemicarbazide.
-
Cyclization: The resulting thiosemicarbazide is cyclized under basic conditions. The intramolecular nucleophilic attack of a terminal nitrogen onto the thiocarbonyl carbon, followed by elimination of H₂S, leads to the formation of the 1,2,4-triazole-3-thiol (or thione) ring.[14]
Caption: Pathway to 1,2,4-Triazoles from this compound.
Experimental Protocol 3: Two-Step Synthesis of 5-Aryl-4-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol describes the formation of a thiosemicarbazide intermediate followed by its cyclization.
Step A: Synthesis of 1-(Aroyl)-4-(pyridin-4-yl)thiosemicarbazide
-
Materials: 4-Pyridylisothiocyanate (1.0 mmol), appropriate aroylhydrazide (e.g., benzhydrazide, 1.0 mmol), Ethanol (15 mL).
-
Procedure: Dissolve the aroylhydrazide in ethanol in a round-bottom flask. Add 4-pyridylisothiocyanate and reflux the mixture for 2-4 hours.[1] Cool the mixture to room temperature. The thiosemicarbazide product often precipitates and can be collected by filtration.
Step B: Cyclization to the 1,2,4-Triazole-3-thione
-
Materials: 1-(Aroyl)-4-(pyridin-4-yl)thiosemicarbazide (from Step A, 1.0 mmol), Sodium Hydroxide (10% aqueous solution, 10 mL).
-
Procedure: Suspend the thiosemicarbazide in the 10% NaOH solution. Heat the mixture at 60-80°C for 4 hours.[14] During this time, the solid will dissolve as the cyclization proceeds.
-
Work-up: Cool the reaction mixture in an ice bath and acidify with dilute HCl or acetic acid to a pH of ~5-6.
-
Isolation: The 1,2,4-triazole-3-thione product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Intermediate | Cyclization Conditions | Heterocyclic Product | Yield (%) | Reference |
| 1,4-Disubstituted thiosemicarbazides | 10% aq. NaOH, 60°C | 1,2,4-Triazole-3-thiones | 70-99% | [14] |
| 4-Substituted-phenyl-thiosemicarbazide | Basic medium | 4H-1,2,4-Triazole | Good | [1] |
Conclusion and Future Outlook
This compound is an undeniably potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its predictable reactivity in cornerstone reactions like the Hantzsch thiazole synthesis and various cyclocondensations makes it an invaluable tool for both academic research and industrial drug discovery. The protocols and mechanistic insights provided herein serve as a robust starting point for scientists looking to leverage this reagent's capabilities. Future applications will likely focus on its incorporation into more complex scaffolds through multicomponent reactions and its use in the development of novel materials and targeted therapeutics, further cementing its role as a master key for unlocking diverse chemical space.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. youtube.com [youtube.com]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
4-Pyridylthiourea in Organometallic Catalysis: Application Notes and Protocols
Introduction: The Versatility of 4-Pyridylthiourea as a Ligand
In the dynamic field of organometallic catalysis, the design and selection of ligands are of paramount importance, dictating the reactivity, selectivity, and efficiency of a catalytic system. This compound and its derivatives have emerged as a compelling class of ligands due to their unique electronic and structural properties. The presence of multiple donor sites—the pyridine nitrogen, the thiocarbonyl sulfur, and the urea nitrogens—allows for a variety of coordination modes with transition metals, including monodentate, bidentate, and tridentate chelation.[1][2] This versatility enables the fine-tuning of the steric and electronic environment around the metal center, influencing the catalytic activity. This guide provides an in-depth exploration of this compound as a ligand, with a focus on its application in hydrogenation and cross-coupling reactions, offering detailed protocols for researchers in catalysis and drug development.
Ligand Synthesis: A Straightforward Protocol for N-(4-Pyridyl)thiourea
The synthesis of this compound is a critical first step for its use in catalysis. A reliable and straightforward method involves the reaction of 4-aminopyridine with an appropriate isothiocyanate. The following protocol is adapted from established procedures for similar thiourea derivatives.[3]
Protocol 1: Synthesis of N-(4-Pyridyl)thiourea
Materials:
-
4-Aminopyridine
-
Benzoyl isothiocyanate
-
Methanol
-
1 N Sodium hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Filtration apparatus
Procedure:
-
Step 1: Formation of the Benzoylthiourea Intermediate.
-
In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in methanol.
-
To this stirred solution, add benzoyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature. The formation of a precipitate may be observed.
-
-
Step 2: Hydrolysis to N-(4-Pyridyl)thiourea.
-
To the suspension from Step 1, add 1 N aqueous NaOH (1.5 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture to room temperature. A white solid should precipitate.
-
Collect the solid by filtration and wash it thoroughly with deionized water.
-
Dry the product under vacuum to yield N-(4-pyridyl)thiourea.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[4][5]
Application in Catalysis: Hydrogenation via Frustrated Lewis Pairs
One of the most innovative applications of pyridyl-thiourea ligands is in the realm of Frustrated Lewis Pair (FLP) catalysis.[6][7][8][9] FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. This "frustration" allows them to activate small molecules like H₂. In the context of this compound complexes of ruthenium and osmium, the metal center acts as the Lewis acid and a nitrogen atom of the ligand can act as the Lewis base.[6][10]
Mechanism of FLP Hydrogenation
The catalytic cycle for FLP hydrogenation using a pyridyl-thiourea ruthenium complex is initiated by the heterolytic cleavage of dihydrogen. The hemilability of the pyridyl-metal bond is crucial for generating the active FLP form.[6]
References
- 1. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Designing effective ‘frustrated Lewis pair’ hydrogenation catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Studies of 4-Pyridylthiourea and its Metal Complexes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Electronic Behavior
4-Pyridylthiourea (4-PTU) is a versatile heterocyclic compound featuring multiple coordination sites—the pyridyl nitrogen, the thione sulfur, and the amine nitrogens. This structural arrangement makes it an excellent ligand for forming stable complexes with a wide range of transition metals.[1][2] The resulting coordination compounds are of significant interest in fields spanning from catalysis and sensor design to the development of novel therapeutic agents.
Electrochemical techniques, particularly cyclic voltammetry (CV), provide a powerful lens through which to examine the electronic properties of both the 4-PTU ligand and its metal complexes.[3] These studies allow us to probe the redox behavior, understand the nature of the metal-ligand interactions, and quantify how coordination modulates the electronic environment of both the metal center and the ligand. This guide provides a detailed framework for conducting and interpreting such electrochemical investigations, grounded in established scientific principles and field-proven methodologies.
Section 1: Foundational Electrochemical Principles
The core of this analysis relies on cyclic voltammetry, a technique that measures the current response of a system to a linearly cycled potential sweep. The resulting plot of current versus potential is a voltammogram, which provides a fingerprint of the redox-active species in solution.
-
For the Ligand (4-PTU): The thiourea moiety (-C=S) is typically electrochemically active and can undergo oxidation.[4][5] This process is often irreversible, as the initial oxidation product can undergo subsequent chemical reactions. The pyridine ring can also be reduced at highly negative potentials.
-
For the Metal Ion: A transition metal ion can exist in multiple oxidation states. CV can reveal the potential at which these transitions (e.g., M(II) → M(III) or M(II) → M(I)) occur. These processes can be reversible, quasi-reversible, or irreversible.
-
For the Metal Complex: The voltammogram of a metal-4-PTU complex is not merely a sum of its parts. Coordination of the ligand to the metal center alters the electron density at both sites. This electronic perturbation results in shifts in the redox potentials of both the metal and the ligand compared to their "free" states. Analyzing these shifts provides profound insight into the electronic structure and stability of the complex.[6][7]
Section 2: Experimental Apparatus and Reagents
A standard three-electrode electrochemical setup is required for these studies. The quality and preparation of each component are critical for obtaining reliable and reproducible data.
Instrumentation:
-
Potentiostat/Galvanostat: A computer-controlled unit capable of applying the potential waveform and measuring the resulting current.
-
Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with an inert gas.
Electrodes:
-
Working Electrode (WE): A Glassy Carbon Electrode (GCE) is recommended for its wide potential window and relative inertness. Proper polishing is mandatory before each experiment to ensure a clean, reproducible surface.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used.[8][9] It is crucial to use a salt bridge or a double-junction electrode to prevent chloride contamination of the analyte solution. The potential of the reference electrode should be periodically checked against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺).
-
Counter (Auxiliary) Electrode (CE): A platinum wire or gauze is typically used.[8] Its purpose is to complete the electrical circuit, and its surface area should be larger than that of the WE.
Reagents and Solvents:
-
Solvents: HPLC-grade, anhydrous solvents such as Acetonitrile (ACN) or Dichloromethane (DCM) are essential.[9] The presence of water can significantly alter the electrochemical behavior.
-
Supporting Electrolyte: A non-coordinating salt is required to ensure solution conductivity. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M is standard.[9]
-
Analytes: this compound and the pre-synthesized metal complex of interest, typically at a concentration of 1 mM.[9]
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) is used to deoxygenate the solution, as dissolved oxygen is electroactive and can interfere with the measurements.
Section 3: Protocol 1 - Electrochemical Analysis of this compound Ligand
This protocol establishes the baseline electrochemical behavior of the free ligand.
Objective: To determine the oxidation and reduction potentials of 4-PTU under non-aqueous conditions.
Methodology:
-
Electrode Preparation:
-
Polish the GCE surface with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water, then sonicate for 2-3 minutes in ethanol or isopropanol to remove any embedded alumina particles.
-
Dry the electrode completely under a stream of N₂.
-
-
Solution Preparation:
-
In a volumetric flask, prepare a 0.1 M solution of TBAPF₆ in ACN (the "blank" solution).
-
Prepare a separate 1 mM solution of 4-PTU in the 0.1 M TBAPF₆/ACN electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished GCE, Pt wire CE, and Ag/Ag⁺ RE.
-
Add the 4-PTU analyte solution to the cell.
-
Deoxygenate the solution by bubbling with N₂ or Ar for at least 10-15 minutes. Maintain a gentle blanket of inert gas over the solution for the duration of the experiment.[9]
-
Connect the electrodes to the potentiostat.
-
Run a blank CV: First, record a voltammogram of the blank electrolyte solution over the desired potential window to ensure there are no interfering impurities.
-
Set CV Parameters:
-
Potential Window: Start with a wide window, for example, from -2.0 V to +2.0 V vs. Ag/Ag⁺. This can be narrowed in subsequent scans.
-
Scan Rate: Begin with a standard rate of 100 mV/s.[9]
-
Cycles: Record 3-5 cycles to check for stability or electrode fouling.
-
-
Initiate the scan and record the cyclic voltammogram.
-
Scan Rate Dependence: To investigate the nature of the electron transfer, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s).
-
Expected Results & Interpretation:
-
You will likely observe an irreversible oxidation peak at a positive potential (e.g., > +1.0 V). This corresponds to the oxidation of the thiourea group.[5] The lack of a corresponding reduction peak on the reverse scan indicates the process is chemically irreversible.
-
A reduction peak may be observed at a very negative potential, corresponding to the reduction of the pyridyl ring, which is also typically irreversible.
Causality Corner: The "Why" Behind the Protocol
-
Why Anhydrous Solvents? Water is electroactive and can also act as a ligand, potentially altering the species in solution. Its presence can obscure the true electrochemical behavior of the analyte.
-
Why a Supporting Electrolyte? It is essential to minimize the iR drop (potential drop due to solution resistance), which can distort the voltammogram. The high concentration of the electrolyte ensures that the analyte molecules migrate to the electrode via diffusion rather than electrostatic attraction.
-
Why Deoxygenate? Molecular oxygen is easily reduced in two steps, producing prominent peaks that can overlap with and obscure the analyte's signals.
Section 4: Protocol 2 - Electrochemical Analysis of a Metal-4-PTU Complex
This protocol investigates how metal coordination impacts the electrochemical properties of the 4-PTU ligand and the metal center.
Objective: To identify metal-centered and ligand-centered redox events in the complex and to quantify the potential shifts upon coordination.
Methodology:
-
Synthesis: Assume a representative complex, such as [Cu(4-PTU)₂Cl₂], has been synthesized and purified according to established literature methods.[1]
-
Electrode and Solution Preparation: Follow the exact same procedures as in Protocol 1, but use the metal complex as the analyte. Prepare a 1 mM solution of the complex in 0.1 M TBAPF₆/ACN.
-
Electrochemical Measurement:
-
Perform the CV analysis as described in Protocol 1.
-
It is critical to run the CV of the free ligand and the metal complex under identical conditions (solvent, electrolyte, temperature, electrodes) to allow for a direct and meaningful comparison.
-
Expected Results & Interpretation:
The resulting voltammogram is a composite of the redox activities of the metal and the coordinated ligand.
-
Metal-Centered Events: Look for new, often reversible or quasi-reversible, redox couples that were not present in the free ligand's voltammogram. For a copper(II) complex, you might observe a Cu(II)/Cu(I) reduction peak at a positive or slightly negative potential.
-
Ligand-Centered Events: Locate the oxidation peak corresponding to the thiourea moiety. Its potential will likely be shifted compared to the free ligand.
-
Anodic Shift (More Positive Potential): If the ligand's oxidation becomes more difficult, it implies that the ligand has donated electron density to the metal, making it more electron-poor and harder to oxidize. This is typical for coordination via the sulfur atom.
-
Cathodic Shift (More Negative Potential): If the oxidation becomes easier, it could suggest a more complex electronic interaction, possibly involving the metal's d-orbitals in stabilizing the oxidized form of the ligand.
-
-
Comparison is Key: The power of this analysis comes from overlaying the voltammograms of the free ligand, the simple metal salt (if soluble and stable), and the final complex. This allows for unambiguous assignment of the observed redox peaks.
Section 5: Data Presentation and Key Parameters
Summarize the collected data in a clear, tabular format for easy comparison.
| Compound | Epa (V) | Epc (V) | E½ (V) | ΔEp (mV) | ipa/ipc | Assignment |
| 4-PTU | +1.35 | - | - | - | - | Ligand Oxidation (irrev.) |
| [Cu(4-PTU)₂Cl₂] | +1.50 | - | - | - | - | Ligand Oxidation (irrev.) |
| [Cu(4-PTU)₂Cl₂] | +0.15 | +0.08 | +0.115 | 70 | ~1.0 | Cu(II)/Cu(I) (quasi-rev.) |
Note: The potential values above are hypothetical and for illustrative purposes only.
-
Epa & Epc: Anodic and cathodic peak potentials.
-
E½: The half-wave potential, calculated as (Epa + Epc)/2, which approximates the formal reduction potential for a reversible system.
-
ΔEp: The peak-to-peak separation (Epa - Epc). For a one-electron, reversible process at room temperature, this value is theoretically ~59 mV.[9] Larger values indicate quasi-reversibility or irreversibility.
-
ipa/ipc: The ratio of the anodic to cathodic peak currents. A value close to 1 is characteristic of a stable, reversible couple.
Section 6: Visualization of Workflow and Concepts
Diagrams can effectively illustrate the experimental process and the underlying chemical principles.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Conceptual analysis of a metal complex voltammogram.
Section 7: Applications in Research and Development
The data derived from these electrochemical studies are not merely academic. They have direct applications:
-
Sensor Development: If the complex's redox potential shifts significantly upon binding to a specific analyte (e.g., an anion or another molecule), it can form the basis of an electrochemical sensor.
-
Catalysis: Many catalytic cycles involve changes in the metal's oxidation state. CV helps to determine if the required potentials for these changes are accessible and can be used to study the mechanism of redox-based catalysis.
-
Drug Development: The redox properties of metal-based drugs can be crucial to their mechanism of action or their potential for toxicity (e.g., through the generation of reactive oxygen species). Electrochemical studies provide a rapid screen for these properties.
By systematically applying these protocols, researchers can gain a detailed understanding of the electronic landscape of this compound and its metal complexes, paving the way for their rational design and application in advanced materials and technologies.
References
antifungal and antibacterial activity of 4-Pyridylthiourea derivatives
An in-depth guide to the synthesis, evaluation, and application of 4-Pyridylthiourea derivatives as potent antimicrobial agents.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens represents a critical global health challenge. The diminishing efficacy of existing antibiotics and antifungals necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Thiourea derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] The general structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
This guide focuses specifically on This compound derivatives , a subclass that strategically combines the well-documented antimicrobial potential of the thiourea core with the pyridine ring—a privileged heterocyclic structure found in numerous pharmaceuticals. The nitrogen atom in the pyridine ring can enhance solubility and participate in crucial hydrogen bonding interactions with biological targets, potentially increasing the compound's efficacy.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive set of protocols to synthesize, characterize, and rigorously evaluate the . The methodologies detailed herein range from initial screening assays to more advanced evaluations of cytotoxicity and anti-biofilm potential, forming a self-validating framework for identifying promising lead compounds.
Synthesis and Mechanism of Action
General Synthesis Pathway
The synthesis of N,N'-disubstituted 4-Pyridylthioureas is typically achieved through a straightforward and efficient nucleophilic addition reaction. The process involves the reaction of a primary or secondary amine (specifically, a substituted 4-aminopyridine derivative) with an appropriate isothiocyanate in an anhydrous solvent like acetonitrile or acetone.[1][4]
The causality behind this choice of reaction is its reliability and high yield. The mechanism involves the nucleophilic attack of the amine's nitrogen lone pair on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage.[1] This robust synthetic route allows for the creation of a diverse library of derivatives by varying the substituents on both the pyridine and the isothiocyanate precursors.
Caption: General synthesis workflow for this compound derivatives.
Postulated Mechanisms of Antimicrobial Action
Thiourea derivatives are believed to exert their antimicrobial effects through multiple pathways, making them less susceptible to single-point mutation resistance.[5] While the precise mechanism can vary based on the specific derivative and microbial species, several key targets have been proposed.
-
Enzyme Inhibition : Thiourea compounds can chelate metal ions essential for the catalytic activity of various microbial enzymes. Key targets include bacterial topoisomerases (disrupting DNA replication) and dihydrofolate reductase (inhibiting nucleotide synthesis).[2][6]
-
Disruption of Cell Integrity : The lipophilic nature of many derivatives allows them to intercalate into the microbial cell membrane or wall, disrupting its integrity and leading to leakage of essential cellular components. The sulfur atom in the thiourea group is thought to play a role in this process.
-
Interference with Quorum Sensing : Some studies suggest that thiourea derivatives can interfere with quorum sensing pathways, which are cell-to-cell communication systems that bacteria use to coordinate virulence factor expression and biofilm formation.[7]
Caption: Potential antimicrobial mechanisms of this compound derivatives.
Application Notes & Protocols: A Framework for Evaluation
The following protocols provide a tiered approach to evaluating the antimicrobial properties of newly synthesized this compound derivatives, starting with primary screening for activity and progressing to assessments of safety and secondary characteristics like anti-biofilm efficacy.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10] It is highly reproducible and suitable for screening multiple compounds.[11]
Causality: This assay is chosen for its precision. Unlike diffusion assays, it provides a discrete numerical value (the MIC), which is essential for comparing the potency of different derivatives and for calculating the selectivity index.
Methodology:
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium or yeast from a fresh agar plate.
-
Inoculate into a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]
-
Incubate at the appropriate temperature (e.g., 37°C) until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Crucial Controls (Self-Validation):
-
Positive Control: Wells containing only the microbial inoculum and broth (should show growth).
-
Negative Control: Wells containing only sterile broth (should show no growth).
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no inhibitory effect.
-
Reference Drug Control: A row of wells with a known antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) to validate the assay's sensitivity.[2]
-
-
Seal the plate and incubate for 16-24 hours at the appropriate temperature.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[8][12]
-
Optionally, a growth indicator dye like Resazurin can be added, which changes color in the presence of metabolic activity, providing a clearer endpoint.[13]
-
Caption: Workflow for the Broth Microdilution (MIC) Assay.
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MFC/MBC) Assay
Causality: The MIC value only indicates growth inhibition (a "-static" effect). It is often critical to determine if a compound is also capable of killing the microbe (a "-cidal" effect). This assay directly answers that question.
Methodology:
-
Following the determination of the MIC (Protocol 1), select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Using a sterile pipette tip or loop, take a small aliquot (e.g., 10 µL) from each of these clear wells.
-
Spot-inoculate or streak the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate for 24-48 hours at the appropriate temperature.
-
Determination of MFC/MBC: The MFC or MBC is the lowest concentration of the compound that results in no microbial growth on the sub-cultured agar plate, indicating a ≥99.9% reduction in the initial inoculum.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Causality: A potent antimicrobial agent is only therapeutically viable if it exhibits minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[8][14][15]
Methodology:
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a "cells only" control (100% viability) and a "lysis" control (e.g., using Triton X-100) for 0% viability.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Read the absorbance of the resulting purple solution on a microplate reader (typically at ~570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability.[14]
-
Data Presentation and Interpretation
For effective comparison, all quantitative data should be summarized in a structured table. A critical parameter derived from this data is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.
Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to mammalian cells. Generally, an SI > 10 is considered a promising starting point for a potential therapeutic agent.
Table 1: Sample Antimicrobial and Cytotoxicity Profile of this compound Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | IC₅₀ (µg/mL) vs. HEK293 Cells | Selectivity Index (SI) vs. S. aureus |
| PYR-TH-01 | 2 | 16 | 4 | >128 | >64 |
| PYR-TH-02 | 8 | 64 | 8 | 95 | 11.9 |
| PYR-TH-03 | 32 | >128 | 64 | >128 | >4 |
| Ciprofloxacin | 1 | 0.25 | N/A | >100 | >100 |
| Fluconazole | N/A | N/A | 2 | >100 | >50 |
Data is hypothetical and for illustrative purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Pyridylthiourea synthesis (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis of 4-pyridylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific rationale behind experimental choices to help you navigate the nuances of this specific synthesis.
The synthesis of this compound, typically achieved through the reaction of 4-aminopyridine with an isothiocyanate, is a fundamental transformation in medicinal chemistry and materials science. However, the unique electronic properties of the pyridine ring can present challenges not encountered with simple aliphatic or aromatic amines. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield: Where to Start?
Question: I am not getting the expected yield of this compound. What are the most critical factors to investigate first?
Answer: Low or no yield in the synthesis of this compound often traces back to the nucleophilicity of 4-aminopyridine and the reaction conditions. The pyridine ring is electron-withdrawing, which reduces the nucleophilicity of the amino group compared to aniline or aliphatic amines.[1] Here’s a systematic approach to troubleshooting:
-
Reaction Temperature: The reaction may be too slow at room temperature. A moderate increase in temperature can significantly enhance the reaction rate. However, excessive heat can lead to side reactions and decomposition.
-
Solvent Choice: The polarity and protic nature of the solvent can have a profound impact on the reaction.
-
Reagent Purity: Ensure the purity of your starting materials, especially the isothiocyanate, which can degrade over time.
Below is a flowchart to guide your initial troubleshooting process:
Caption: Initial troubleshooting workflow for low yield.
Optimizing Reaction Temperature
Question: What is the optimal temperature for the synthesis of this compound, and how does it affect the reaction?
Answer: There is no single "optimal" temperature, as it is highly dependent on the solvent and the specific isothiocyanate used. The reaction involves the nucleophilic attack of the 4-aminopyridine on the electrophilic carbon of the isothiocyanate.[2]
-
Starting Point: Begin your optimizations at room temperature (20-25 °C). For some thiourea syntheses, reactions at room temperature for extended periods can be successful, though in other cases, this has resulted in low yields (e.g., 10% after 4 hours for a thiourea glycoporphyrin).[3]
-
Increasing Temperature: If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments. A good target range to explore is 40-80 °C.
-
Effects of Temperature:
-
Too Low: The reaction rate will be very slow, leading to incomplete conversion even after long reaction times.
-
Too High: Can lead to the decomposition of the product or starting materials, and the formation of unwanted byproducts. For instance, at very high temperatures, the isothiocyanate might react with itself or the solvent.
-
Table 1: Hypothetical Temperature Optimization Data
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| 1 | 25 | 24 | 15 | Incomplete reaction |
| 2 | 40 | 12 | 60 | Significant improvement |
| 3 | 60 | 6 | 95 | Optimal |
| 4 | 80 | 4 | 92 | Slight increase in impurities observed |
The Role of the Solvent
Question: Which solvent should I use for the synthesis of this compound?
Answer: Solvent selection is critical and can influence reaction rate, yield, and even the product distribution. The ideal solvent should dissolve the starting materials and stabilize the transition state of the reaction.
-
Polar Aprotic Solvents: These are often a good choice. Examples include:
-
Acetonitrile (ACN): Often a good starting point due to its polarity and inertness.
-
Tetrahydrofuran (THF): Another common choice, less polar than ACN.
-
Dimethylformamide (DMF): A highly polar solvent that can accelerate the reaction, but can be difficult to remove.
-
-
Protic Solvents: Solvents like ethanol or methanol can also be used. They can hydrogen bond with the reactants and intermediates, which can either stabilize or destabilize the transition state. The effect of protic solvents should be experimentally determined.
-
Non-polar Solvents: Toluene or dichloromethane (DCM) might be suitable, especially if side reactions in more polar solvents are an issue. In some isothiourea-catalyzed reactions, toluene has been shown to be crucial for achieving high enantioselectivity, highlighting the significant impact of the solvent.[4]
Table 2: Solvent Screening for this compound Synthesis
| Solvent | Dielectric Constant (ε) | Expected Outcome |
| Acetonitrile | 37.5 | Good starting point, generally good yields. |
| THF | 7.6 | May result in a slower reaction compared to ACN. |
| DMF | 36.7 | Can accelerate the reaction, but may require higher purification effort. |
| Ethanol | 24.6 | Protic nature may affect the reaction rate; worth screening. |
| Toluene | 2.4 | A non-polar option that can be beneficial in some cases. |
The Use of Catalysts
Question: Do I need a catalyst for the synthesis of this compound?
Answer: The synthesis of thioureas from amines and isothiocyanates often proceeds without a catalyst. However, due to the reduced nucleophilicity of 4-aminopyridine, a catalyst might be beneficial to increase the reaction rate and allow for milder conditions.
-
Basic Catalysts: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can deprotonate the thiourea intermediate, driving the reaction forward. However, care must be taken as strong bases can also promote side reactions.
-
Lewis Acid Catalysts: While less common for this specific transformation, Lewis acids could potentially activate the isothiocyanate towards nucleophilic attack. This is a more advanced optimization strategy.
-
Isothiourea-based Catalysts: In other contexts, isothioureas themselves have been used as organocatalysts for various transformations, demonstrating their versatile chemical nature.[2][5]
Experimental Protocol: Small-Scale Catalyst Screening
-
Set up several small-scale reactions in parallel (e.g., in vials).
-
To each vial, add 4-aminopyridine (1 equivalent) and your chosen solvent.
-
To separate vials, add no catalyst, a catalytic amount of TEA (e.g., 0.1 equivalents), and a catalytic amount of another base like pyridine (0.1 equivalents).
-
Add the isothiocyanate (1 equivalent) to each vial.
-
Stir the reactions at your chosen temperature and monitor by TLC or LC-MS to compare the rates of product formation.
Caption: Workflow for catalyst screening.
Common Side Reactions and Impurities
Question: What are the common impurities I might see, and how can I avoid them?
Answer: The primary side reaction of concern is the formation of N,N'-bis(4-pyridyl)urea if the isothiocyanate is generated in situ from 4-aminopyridine and a thiocarbonyl source like thiophosgene or carbon disulfide, and conditions are not well-controlled. If you are using a pre-formed isothiocyanate, the main impurities will likely be unreacted starting materials or products from the degradation of the isothiocyanate.
-
Hydrolysis of Isothiocyanate: Isothiocyanates can be sensitive to moisture, leading to the formation of the corresponding amine. Ensure you are using anhydrous solvents and a dry reaction setup.
-
Self-Reaction of Isothiocyanate: At elevated temperatures, some isothiocyanates can polymerize or undergo other self-condensation reactions. This is another reason to use the mildest effective temperature.
General Reaction Mechanism
The formation of this compound proceeds through a well-established mechanism. Understanding this can help in troubleshooting.
Caption: General mechanism for thiourea formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Purification of 4-Pyridylthiourea by Recrystallization
Welcome to the technical support center for the purification of 4-Pyridylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges associated with the recrystallization of this compound. Here, we address frequently asked questions and provide detailed troubleshooting guides to ensure you achieve the highest purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] The ideal scenario involves selecting a solvent that dissolves this compound sparingly at room temperature but dissolves it completely at or near the solvent's boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid "mother liquor" upon cooling) or almost entirely insoluble in the hot solvent (allowing for their removal via hot filtration).[1] As the hot, saturated solution cools, the solubility of this compound decreases, forcing it to crystallize out of the solution, leaving the soluble impurities behind.
Q2: How do I select the best solvent for recrystallizing this compound?
Solvent selection is the most critical step and is guided by the "like dissolves like" principle.[1] this compound is a polar molecule due to the presence of the pyridine ring and the thiourea functional group, which are capable of hydrogen bonding. Therefore, polar solvents are the best starting point for screening.
Key characteristics of an ideal solvent:
-
High dissolving power for the solute at high temperatures.
-
Low dissolving power for the solute at low temperatures. This ensures maximum recovery of the purified compound.
-
High or no solubility for impurities. This allows for efficient separation.
-
It must not react with this compound.
-
It should be volatile enough to be easily removed from the purified crystals. [1]
-
The solvent's boiling point should ideally be lower than the melting point of this compound to prevent the compound from "oiling out." The melting point of the related N-(2-Pyridyl)thiourea is around 148 °C, suggesting this compound likely has a relatively high melting point, which provides a good range of solvent options.[2]
A small-scale solvent screening is highly recommended. Test the solubility of a small amount (e.g., 20-30 mg) of your crude this compound in about 0.5 mL of various solvents at room temperature and then upon heating.
| Solvent | Polarity | Boiling Point (°C) | Rationale for Screening |
| Water | High | 100 | Good for highly polar compounds; may require a large volume. |
| Ethanol | High | 78 | Often an excellent choice for compounds with hydrogen bonding capabilities.[3] |
| Methanol | High | 65 | Similar to ethanol but more volatile.[3][4] |
| Isopropanol | Medium | 82 | A slightly less polar alcohol, which can be useful. |
| Acetone | Medium | 56 | A polar aprotic solvent; good dissolving power but high volatility. |
| Ethyl Acetate | Medium | 77 | An ester that can be effective if alcohols are too strong as solvents. |
| Mixed Solvents | Variable | Variable | A pair of miscible solvents (one in which the compound is soluble, one in which it is not) like Ethanol/Water or Acetone/Hexane can be used to fine-tune solubility.[5] |
This table provides a starting point for solvent screening based on general chemical principles.
Q3: How much solvent is the "right" amount?
The goal is to create a saturated solution at the boiling point of the solvent. This means using the minimum amount of hot solvent required to completely dissolve the crude this compound. Adding too much solvent is a very common error that leads to a low or zero yield because the solution never becomes saturated enough for crystals to form upon cooling.[6]
Practical Approach: Start by adding a small volume of solvent to your crude solid and bring the mixture to a boil. Continue adding small portions of the hot solvent until the solid just dissolves completely.
Experimental Protocol: Standard Recrystallization of this compound
This protocol outlines a general single-solvent recrystallization procedure.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and filter paper (for crystal collection)
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture on a hot plate with gentle swirling. Add more solvent in small portions until the solid is completely dissolved at the boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent premature crystallization.[7] Filter the hot solution quickly.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]
-
Drying: Allow the crystals to dry completely by pulling air through the funnel. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Problem 1: My compound isn't crystallizing, even after cooling.
-
Probable Cause: The solution is supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, but there are no nucleation sites for crystals to begin forming.[6] Another possibility is that too much solvent was used, and the solution is not saturated at all.[6]
-
Solutions:
-
Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for nucleation.[6]
-
Seed the Solution: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
Reduce the Volume: If inducing crystallization fails, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[6]
-
Cool Further: If crystals haven't formed at room temperature, extend the cooling period in an ice-salt bath.
-
Problem 2: My compound has "oiled out" instead of forming crystals.
-
Probable Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the melting point of your compound (or a compound/impurity eutectic mixture) is lower than the temperature of the solution as it becomes saturated. Highly impure samples often have a significantly depressed melting point, making oiling out more likely.
-
Solutions:
-
Reheat and Dilute: Reheat the entire mixture until the oil redissolves completely. Add a bit more solvent to lower the saturation temperature.
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a different solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it just becomes cloudy. Then, add a drop or two of the "good" solvent to clarify it before cooling.[5]
-
Problem 3: The recovery yield is very low.
-
Probable Cause: The most common reason for low yield is using too much solvent during the dissolution step.[6] This keeps a significant amount of your product dissolved in the mother liquor even after cooling. Other causes include premature crystallization during a hot filtration step or washing the final crystals with solvent that was not ice-cold.
-
Solutions:
-
Concentrate the Mother Liquor: If you still have the filtrate (mother liquor), you can try to recover more product by boiling off a portion of the solvent and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: On your next attempt, be meticulous about adding only the absolute minimum amount of hot solvent needed for dissolution.
-
Ensure Proper Washing: Always use ice-cold solvent to wash the crystals during filtration to minimize dissolution of the purified product.
-
Problem 4: The final crystals are colored or appear impure.
-
Probable Cause: The colored impurities were not fully removed, or the solution cooled too quickly, trapping impurities within the crystal lattice.
-
Solutions:
-
Use Activated Charcoal: If the crude material or initial hot solution is colored, use activated charcoal to adsorb the colored impurities before the hot filtration step.[7] Use it sparingly, as it can also adsorb your desired product.
-
Ensure Slow Cooling: Rapid cooling can trap impurities. Allow the solution to cool to room temperature without disturbance before moving it to an ice bath.
-
Repeat the Recrystallization: A second recrystallization of the obtained crystals will often yield a product of much higher purity.
-
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Solubility of Thiourea in Water, Methanol, and Ethanol. (1932) | Louis Shnidman | 16 Citations [scispace.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Purification of 4-Pyridylthiourea
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of 4-pyridylthiourea. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the work-up and purification of this compound.
Q1: My final this compound product is discolored (e.g., yellow, brown, or off-white). What causes this and how can I obtain a pure white solid?
A1: Root Cause Analysis & Remediation
Discoloration is one of the most frequent issues and typically points to the presence of trace-level, highly colored impurities.
-
Probable Causes:
-
Reagent Decomposition: The most common source is the thiocarbonyl reagent, particularly thiophosgene (CSCl₂). Thiophosgene is a volatile, red liquid that is sensitive to moisture and air.[1] Its decomposition can lead to elemental sulfur or other colored polymeric sulfur-containing byproducts.
-
Oxidation: The aminopyridine moiety can be susceptible to minor aerial oxidation, especially under prolonged heating or in the presence of metal impurities, leading to colored byproducts.
-
Side Reactions: Incomplete reactions or minor side reactions can introduce impurities that, even in small quantities, can impart color.
-
-
Recommended Solution: Decolorization and Recrystallization The most effective method to remove colored impurities is treatment with activated charcoal followed by recrystallization.[2]
Detailed Protocol: Decolorization & Recrystallization
-
Solvent Selection: Choose a suitable recrystallization solvent. Ethanol or an ethanol/water mixture is often effective. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, discolored product in the minimum amount of hot ethanol required for complete dissolution. Add the solvent in portions to avoid using an excess, which would reduce your final yield.[3]
-
Decolorization: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Causality Note: Activated charcoal has a high surface area with pores that adsorb large, flat, conjugated molecules responsible for color, while leaving the smaller desired product in solution.
-
-
Hot Filtration: Bring the mixture back to a gentle boil for a few minutes. To remove the charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[2]
-
Crystallization: The filtered, colorless solution should be allowed to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[3][4]
-
Yield Maximization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
Isolation & Drying: Collect the pure, white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly in a desiccator or a vacuum oven at a moderate temperature.
-
Q2: During recrystallization, my product "oiled out" instead of forming crystals. What happened and what should I do?
A2: Understanding and Resolving Supersaturation & Oiling Out
"Oiling out" is a common recrystallization problem where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[2]
-
Probable Causes:
-
High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, causing it to liquefy.
-
Rapid Cooling: Cooling the solution too quickly can lead to a supersaturated state where the solute comes out of solution faster than crystals can nucleate and grow, resulting in an oil.[2]
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of the solute, the solid may melt in the hot solution before it dissolves.
-
-
Recommended Solutions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal growth.
-
Induce Crystallization: If crystals are slow to form, try scratching the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4] Alternatively, add a "seed crystal" of pure this compound to the cooled solution to act as a template.[4]
-
Re-evaluate Solvent: If the problem persists, a different solvent or solvent system with a lower boiling point may be necessary.
Troubleshooting Flowchart: Crystallization Failure Below is a logical workflow to address common crystallization issues.
Caption: Decision tree for troubleshooting crystallization problems.
-
Frequently Asked Questions (FAQs)
Q3: What are the primary sources of impurities in a typical this compound synthesis using 4-aminopyridine and thiophosgene?
A3: The impurities can be categorized based on their origin:
| Impurity Source | Common Impurities | Rationale |
| Starting Materials | Unreacted 4-aminopyridine | Incomplete reaction due to stoichiometry, reaction time, or temperature issues. |
| Reagent (Thiophosgene) | Carbon Disulfide, Carbon Tetrachloride | Formed from the thermal decomposition of thiophosgene, especially at temperatures above 200°C.[5] |
| Hydrogen Sulfide, HCl | Result from the hydrolysis of thiophosgene if moisture is present in the reaction.[6][7] | |
| Side Products | N,N'-bis(4-pyridyl)urea | Can form if the thiophosgene reagent is contaminated with its oxygen analog, phosgene. |
| Polymeric materials | Self-polymerization or reactions of intermediates can lead to insoluble, often colored, polymeric tars. |
Q4: How can I analytically assess the purity of my final product?
A4: A combination of methods should be used to confidently determine purity. Relying on a single technique is not recommended.
-
Melting Point Analysis: This is a rapid and simple preliminary check. A pure compound will have a sharp melting point range (typically < 2°C). Impurities will cause both a depression and a broadening of the melting point range.[4]
-
Thin-Layer Chromatography (TLC): An excellent technique for qualitatively detecting the number of components in a mixture. The purified product should ideally show a single spot. Running the crude material and the purified product side-by-side will demonstrate the effectiveness of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. By integrating the area of the product peak relative to the total area of all peaks, a percentage purity can be calculated.[8][9]
-
Quantitative NMR (qNMR): A powerful absolute method for determining purity by integrating the signal of the analyte against a certified internal standard of known purity.[10][11]
Q5: What are the critical safety precautions when using thiophosgene?
A5: Thiophosgene is a highly toxic, volatile, and reactive chemical that demands strict safety protocols.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of its highly toxic and irritating vapors.[1][7]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber). A lab coat is mandatory.[1]
-
Moisture and Air Sensitivity: Thiophosgene reacts with water and is sensitive to air.[1][12] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and anhydrous solvents.
-
Quenching and Waste Disposal: Unreacted thiophosgene should be carefully quenched by slow addition to a stirred, cooled solution of a base (e.g., sodium hydroxide). All waste must be disposed of according to institutional hazardous waste protocols.
General Synthesis & Purification Workflow
The following diagram outlines a standard experimental pathway from starting materials to a purified final product.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophosgene - Wikipedia [en.wikipedia.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Top Benefits of Thiophosgene That Helped the Chemical Industry to Flourish [moltuslab.com]
4-Pyridylthiourea Solution Stability: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Pyridylthiourea. It addresses common stability issues encountered in solution over time and offers practical troubleshooting strategies and validated experimental protocols to ensure the integrity of your research.
Introduction: The Challenge of this compound Stability
This compound is a versatile molecule with applications in various research fields. However, like many thiourea derivatives, its stability in solution can be a critical concern, potentially impacting experimental reproducibility and the validity of results. The presence of the thiourea moiety and the pyridine ring introduces specific chemical liabilities that can lead to degradation under common laboratory conditions. Understanding these degradation pathways is paramount for accurate and reliable experimentation.
This technical support center is designed to be a comprehensive resource, moving beyond simple instructions to explain the underlying chemical principles governing the stability of this compound. By understanding the "why" behind the "how," you can proactively mitigate stability issues and troubleshoot effectively when they arise.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound solutions, presented in a question-and-answer format.
Question 1: My this compound solution has turned yellow and/or has a slight odor. What is happening and is my solution still usable?
Answer:
The development of a yellow color and a faint sulfurous or ammonia-like odor are classic indicators of thiourea compound degradation.[1] This is likely due to a combination of oxidation and hydrolysis of the thiourea group.
-
Causality: The thiocarbonyl group (C=S) in this compound is susceptible to oxidation, which can lead to the formation of colored byproducts. Additionally, hydrolysis, particularly in the presence of moisture, can break down the molecule, potentially releasing hydrogen sulfide or ammonia-related compounds, contributing to the odor.[1] Photodegradation, or breakdown due to light exposure, can also cause discoloration.[1][2][3]
-
Recommended Action: It is strongly advised to discard the solution and prepare a fresh one. The presence of degradation products can interfere with your experiment, leading to inconsistent and unreliable results.[1] To prevent this in the future, prepare solutions fresh whenever possible and store any stock solutions under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[1]
Question 2: I'm observing a precipitate forming in my this compound solution over time. What could be the cause?
Answer:
Precipitate formation can stem from several factors, including degradation, exceeding solubility limits, or interactions with your solvent or container.
-
Causality:
-
Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to their precipitation out of solution.[1]
-
Solubility Issues: If the solution was prepared near its saturation point, small changes in temperature could decrease the solubility of this compound, causing it to crystallize out.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
-
-
Recommended Action:
-
Prepare Fresh Solutions: The most reliable approach is to use freshly prepared solutions for your experiments.[1]
-
Filter Before Use: If you must use a slightly older solution and observe a precipitate, you can try filtering it through a 0.22 µm syringe filter immediately before use. However, be aware that the concentration of the filtered solution may be lower than the intended concentration.
-
Optimize Storage: Store solutions in tightly sealed containers in a temperature-controlled environment to minimize solvent evaporation and temperature fluctuations.
-
Question 3: My experimental results are inconsistent when using this compound solutions prepared on different days. How can I improve reproducibility?
Answer:
Inconsistent results are a significant red flag pointing towards the degradation of your this compound solution.[1] The purity of your compound is likely changing over time, affecting its effective concentration and potentially introducing interfering byproducts.
-
Causality: The degradation of this compound is a time-dependent process. A solution that is a few days old will have a different chemical composition than a freshly prepared one. Factors like pH, exposure to light, and temperature can accelerate this degradation.
-
Recommended Action:
-
Standardize Solution Preparation: Implement a strict protocol of preparing fresh this compound solutions for each set of experiments.
-
Conduct a Stability Study: If you need to use solutions over a period, it is crucial to perform a stability study under your specific experimental conditions (solvent, concentration, temperature, light exposure). This will help you determine the viable window for using a prepared solution. See the "Experimental Protocols" section for a detailed guide on how to conduct a stability study.
-
Use a Validated Analytical Method: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to periodically check the purity of your stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound to ensure maximum stability?
Q2: How does pH affect the stability of this compound in aqueous solutions?
The pyridine ring in this compound has a basic nitrogen atom, making the molecule's stability pH-dependent.
-
Acidic Conditions (pH < 5): The pyridine nitrogen will be protonated. While this may increase solubility in some cases, acidic conditions can also catalyze the hydrolysis of the thiourea group.
-
Neutral to Alkaline Conditions (pH ≥ 7): In alkaline solutions, hydrolysis of the thiourea moiety is often accelerated.[4]
For optimal stability in aqueous solutions, it is generally recommended to use a buffered solution in the slightly acidic to neutral pH range (e.g., pH 5-7), though the ideal pH should be determined experimentally.[5]
Q3: Are there any common laboratory reagents that are incompatible with this compound?
Yes. Based on the chemical nature of the thiourea and pyridine functionalities, you should avoid the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, and chromic acid can readily oxidize the thiourea group.[6]
-
Strong Acids and Bases: As discussed, extremes of pH can promote hydrolysis.[7]
-
Certain Metal Ions: Some metal ions can catalyze the degradation of thiourea compounds.[1] If your experiments involve metal salts, consider the potential for incompatibility.
Q4: How should I store solid this compound?
Solid this compound should be stored in a cool, dry, and dark environment in a tightly sealed container to protect it from moisture, light, and air.[1] For long-term storage, consider placing it in a desiccator.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[8]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for a specified time.
-
Withdraw samples at intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Also, expose a solution of this compound to the same thermal stress.
-
At the end of the exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]
-
Keep a control sample protected from light.
-
After exposure, prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2 for method development). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Buffers (e.g., phosphate or acetate).
-
Stressed samples from Protocol 1.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution using a UV-Vis spectrophotometer.
-
Initial Chromatographic Conditions:
-
Mobile Phase: Start with a simple isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject a solution of unstressed this compound to determine its retention time.
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition (e.g., by varying the ratio of organic solvent to water or by using a gradient elution) and pH (by adding a buffer) to achieve good resolution between the parent peak and all degradation peaks. The goal is a resolution factor (Rs) of >1.5 between all adjacent peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).
-
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
Workflow for Stability Testing of this compound Solution
Caption: General workflow for assessing the stability of a this compound solution.
Troubleshooting Decision Tree for this compound Solution Instability
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
- 1. unipd.it [unipd.it]
- 2. sciencegate.app [sciencegate.app]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. q1scientific.com [q1scientific.com]
preventing side reactions in the synthesis of 4-Pyridylthiourea derivatives
Technical Support Center: Synthesis of 4-Pyridylthiourea Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this compound derivatives. Our goal is to provide in-depth, actionable solutions to common side reactions and experimental challenges. This resource is structured as a series of troubleshooting questions and answers, grounded in mechanistic principles and validated protocols.
Overview: The Core Reaction
The most prevalent and reliable method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1][2] For this compound derivatives, this typically involves reacting a substituted amine with 4-pyridyl isothiocyanate or, conversely, reacting 4-aminopyridine with a substituted isothiocyanate. While seemingly straightforward, the nucleophilicity of the pyridine ring and the reactivity of the thiourea moiety can lead to several undesired side reactions.
Primary Synthetic Pathway
The fundamental reaction involves the nucleophilic attack of an amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group.
Caption: General synthesis of this compound derivatives.
Troubleshooting Guide & FAQs
Question 1: My primary byproduct is a symmetrical N,N'-di(pyridin-4-yl)thiourea, but I'm trying to make an unsymmetrical derivative. What's causing this and how do I stop it?
Answer:
This is a classic problem that arises when the isothiocyanate is generated in situ from 4-aminopyridine.[1] The newly formed 4-pyridyl isothiocyanate is highly reactive and can immediately react with the unreacted 4-aminopyridine still in the mixture, leading to the symmetrical byproduct.
Causality: The rate of reaction between the generated isothiocyanate and the starting amine (4-aminopyridine) is competitive with its reaction with your desired second amine. The lower nucleophilicity of pyridyl amines compared to many aliphatic or electron-rich aromatic amines can exacerbate this issue.[3]
Preventative Protocols:
-
Two-Step, One-Pot Approach: The most effective solution is to ensure the complete formation of the isothiocyanate before introducing the second amine.[1][4]
-
Step 1: Isothiocyanate Formation: Dissolve 4-aminopyridine (1.0 eq) in a suitable solvent (e.g., THF, DMF). Add a base like DABCO or NaH, followed by the dropwise addition of carbon disulfide (CS₂).[3] Monitor this first step by Thin Layer Chromatography (TLC) until all the 4-aminopyridine is consumed.
-
Step 2: Thiourea Formation: Once the isothiocyanate has formed, slowly add your target amine (1.0 eq) to the reaction mixture.
-
-
Isolate the Isothiocyanate: For maximum purity, synthesize and isolate the 4-pyridyl isothiocyanate first.[5] This completely eliminates the possibility of it reacting with its precursor amine. React the purified isothiocyanate with your target amine in a separate reaction.
Troubleshooting Logic:
Caption: Logic for preventing symmetrical byproduct formation.
Question 2: I am observing a significant amount of S-alkylated byproduct, an isothiourea. Why is this happening?
Answer:
This side reaction occurs when the sulfur atom of the thiourea, which is nucleophilic, attacks an electrophile present in the reaction mixture. This is particularly common if you are performing subsequent reactions in the same pot, such as an alkylation.
Causality: The thiourea molecule exists in tautomeric equilibrium with its isothiourea form. The sulfur atom is a soft nucleophile and will readily attack soft electrophiles like alkyl halides.[6] Protonation or alkylation can occur on the sulfur atom to form an isothiouronium salt, which can then be deprotonated to yield the neutral isothiourea.[6][7]
Mechanism of Side Reaction:
Caption: Pathway for S-alkylation leading to isothiourea.
Preventative Protocols:
-
Control of Reaction Conditions: If an alkylating agent must be present, use milder conditions.
-
Lower Temperature: Perform the reaction at 0 °C or room temperature instead of heating.
-
Weaker Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride if deprotonation is needed for another step.
-
-
Choice of Reagents: If possible, avoid having strong alkylating agents in the presence of the unprotected thiourea. If a subsequent alkylation is required on another part of the molecule, consider a protection strategy for the thiourea group, though this adds complexity.
-
pH Control: The nucleophilicity of the sulfur atom can be influenced by pH. In strongly acidic conditions, the sulfur can be protonated, reducing its nucleophilicity.[6] However, this may not be compatible with other functionalities in your molecule.
Data Summary: Reagent Choice Impact
| Parameter | Condition to Favor Thiourea | Condition Leading to Isothiourea | Rationale |
| Electrophile | No strong electrophiles present | Alkyl halides, Tosylates | Thiourea sulfur is nucleophilic and attacks these agents.[6] |
| Temperature | ≤ 25 °C (Room Temp) | > 50 °C (Heating) | Higher temperatures increase the rate of S-alkylation. |
| Base | Weak, non-nucleophilic base | Strong bases (NaH, KOtBu) | Strong bases can deprotonate the thiourea, increasing sulfur's nucleophilicity. |
Question 3: My product is decomposing, and I suspect desulfurization. What analytical evidence confirms this, and how can I prevent it?
Answer:
Desulfurization is the loss of sulfur from the thiourea backbone, typically resulting in the formation of a urea or a carbodiimide intermediate, which can then react further. This can be promoted by heat, strong bases, or certain oxidizing/reducing agents.
Causality: The C=S bond in thiourea is weaker than the C=O bond in urea. Reagents that can abstract the sulfur atom, such as heavy metal salts (e.g., HgO, PbO) or certain oxidizing agents, can lead to desulfurization.[8] Electrochemically induced desulfurization has also been reported.[8] In some cases, strong bases at high temperatures can also promote elimination of H₂S.
Analytical Confirmation:
-
Mass Spectrometry (MS): Look for a mass peak corresponding to your desired product minus the mass of sulfur (approx. 32 amu) and plus the mass of oxygen (approx. 16 amu). This indicates a conversion from thiourea to urea.
-
Infrared (IR) Spectroscopy: The characteristic C=S stretch (typically 1000-1200 cm⁻¹) will disappear, while a strong C=O stretch (typically 1650-1700 cm⁻¹) will appear.
Preventative Protocols:
-
Avoid Harsh Reagents: Scrutinize your reaction and workup conditions. Exclude any reagents known to be desulfurizing agents.
-
Thermal Stability: Avoid prolonged heating at high temperatures. If the reaction requires heat, run time-course studies to find the minimum time needed for completion.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation pathways.
-
Purification Method: During purification (e.g., column chromatography), use deactivated silica gel if you suspect the stationary phase is promoting decomposition.
Question 4: The pyridine nitrogen seems to be interfering with my reaction. How can I mitigate side reactions involving the pyridine ring?
Answer:
The pyridine nitrogen is basic and nucleophilic, which can lead to undesired side reactions, such as quaternization if electrophiles are present, or it can act as a general base, complicating the reaction mechanism.
Causality: The lone pair of electrons on the pyridine nitrogen is available for reaction. Its pKa is such that it can be protonated under acidic conditions or act as a nucleophile towards strong electrophiles. This is a particular concern in pyridyl-containing structures.[3]
Preventative Protocols:
-
pH Control: Maintain a neutral or slightly basic reaction medium. Strongly acidic conditions will protonate the pyridine nitrogen, forming a pyridinium salt. While this deactivates it as a nucleophile, the positive charge can significantly alter the electronic properties of the entire molecule.
-
Protecting Groups (If Necessary): In complex syntheses with harsh reagents, the pyridine nitrogen can be transiently protected. One common method is N-oxidation to form the pyridine N-oxide, which can be reduced back to the pyridine later. However, this adds two steps to the synthesis and should only be considered if simpler methods fail.
-
Reagent Stoichiometry: Use precise stoichiometry (1.0-1.1 equivalents) of reagents like isothiocyanates to minimize excess that could potentially react with the pyridine nitrogen over long reaction times or at elevated temperatures.[4]
General Experimental Protocol: Optimized Synthesis of an N-Aryl-N'-(pyridin-4-yl)thiourea
This protocol is a general guideline and emphasizes steps to minimize common side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add 4-pyridyl isothiocyanate (1.05 eq) portion-wise at room temperature. Using a slight excess of the isothiocyanate can help drive the reaction to completion, but a large excess should be avoided.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours at room temperature. Avoid heating unless the amine is particularly unreactive.[1]
-
Workup:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration. Wash the solid with cold THF or diethyl ether to remove unreacted starting materials.
-
If the product is soluble, remove the solvent under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, column chromatography on silica gel can be used.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
- 7. Isothiourea synthesis by C-S coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 4-Pyridylthiourea for Biological Assays
Welcome to the technical support center for 4-Pyridylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable assay results.[1] This resource offers in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is attributed to its molecular structure. The presence of the aromatic pyridyl ring and the thiourea group contributes to its lipophilic nature and strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound effectively. Many new chemical entities exhibit poor water solubility, which can hinder in-vivo and in-vitro evaluation.[1]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For in-vitro assays, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended starting solvent for this compound and other poorly water-soluble compounds.[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] The general approach is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay buffer or cell culture medium.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[1] However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum permissible DMSO concentration that does not affect your specific assay's viability and outcome.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol and methanol. The solubility of thiourea, a related compound, has been shown to be high in both methanol and ethanol.[3][4] However, these solvents may also have biological effects and toxicity at higher concentrations, so their compatibility with the specific assay must be validated.
Q5: How does pH influence the solubility of this compound?
A5: The pyridine ring in this compound contains a nitrogen atom that can be protonated, making the molecule more soluble in acidic conditions. The pKa of the conjugate acid of pyridine is approximately 5.25.[5] This means that at a pH below 5.25, the pyridinium cation will be the predominant species, which is more water-soluble than the neutral form. Therefore, adjusting the pH of your aqueous buffer to a mildly acidic range can significantly improve the solubility of this compound. For ionic compounds with basic anions, solubility increases as the pH of the solution decreases.[6][7]
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. | - Lower the final concentration of the compound. - Increase the percentage of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay. - Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6). |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the compound in the stock solution. - Precipitation of the compound during the assay incubation. | - Ensure the stock solution is completely dissolved. Gentle warming or brief sonication can aid dissolution. - Visually inspect the assay plate for any signs of precipitation before reading the results. - Consider using a nephelometer to detect subtle precipitation. |
| Observed cytotoxicity in a cell-based assay. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the co-solvent in the assay to below 0.5% (v/v) or to a pre-determined non-toxic level for your cell line. - Perform a vehicle control experiment to confirm the solvent is not causing the observed toxicity.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM stock solution).
-
Weigh the compound: Accurately weigh the calculated mass of this compound and transfer it to a sterile vial.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the vial.
-
Dissolve the compound: Vortex the vial vigorously until the compound is completely dissolved. If necessary, gently warm the solution or sonicate for a few minutes to aid dissolution.
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Aqueous Solubility Limit of this compound
Objective: To determine the maximum concentration of this compound that can be achieved in an aqueous buffer without precipitation.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare serial dilutions: In a 96-well plate, add 198 µL of the aqueous buffer to several wells.
-
Add stock solution: Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Serial dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, and so on.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure turbidity: Measure the absorbance of the wells at a wavelength of 600 nm or higher to detect light scattering caused by precipitation. Alternatively, use a nephelometer for a more sensitive measurement of turbidity.
-
Determine solubility limit: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the aqueous solubility limit under these conditions.
Visualizing Experimental Workflows
Caption: Workflow for preparing a stock solution and determining the aqueous solubility of this compound.
The Role of pH in Solubility: A Mechanistic View
The basicity of the pyridine nitrogen in this compound is key to leveraging pH for improved solubility. In an aqueous environment, an equilibrium exists between the uncharged form and the protonated (pyridinium) form.
Caption: The effect of pH on the solubility equilibrium of this compound.
By lowering the pH of the aqueous medium, the concentration of H+ ions increases, shifting the equilibrium towards the more soluble protonated form, as predicted by Le Chatelier's Principle.[6]
References
Technical Support Center: Scale-Up Synthesis of 4-Pyridylthiourea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Pyridylthiourea. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale operations. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and reproducible scale-up process.
The synthesis of thiourea derivatives is a cornerstone in medicinal chemistry, with applications ranging from anticancer to antibacterial agents.[1][2][3] this compound, specifically, is a valuable building block. While its synthesis from 4-aminopyridine and carbon disulfide appears straightforward on paper, the scale-up process introduces significant challenges related to safety, reaction control, and product purity. This guide provides field-proven insights to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before and during the synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
Q2: What are the primary safety hazards associated with this synthesis at scale?
The primary hazard is unequivocally the use of carbon disulfide (CS₂).[8] Key risks include:
-
Extreme Flammability: CS₂ is highly volatile and has a very low autoignition temperature, reported as low as 90-102°C.[8][9] This means it can be ignited by hot surfaces like steam pipes, heating mantles, or even standard light bulbs.[10]
-
Toxicity: It is a neurotoxin with moderate to high toxicity upon inhalation or skin contact.[9][11][12] Work must be conducted in a well-ventilated fume hood or a controlled reactor environment.
-
Explosive Potential: CS₂ vapors are heavier than air and can travel to an ignition source, causing a flashback.[8][10] Vapor-air mixtures can be explosive.
All equipment must be properly grounded and bonded to prevent static discharge, and only spark-proof tools should be used.[10]
Q3: Which solvents are recommended for the scale-up synthesis?
Solvent selection is critical for managing solubility, reaction kinetics, and safety.
-
Starting Material Solubility: 4-Aminopyridine is soluble in polar solvents like water, ethanol, DMSO, and DMF.[13][14][15]
-
Reaction Compatibility: While aprotic solvents like THF or acetonitrile are common for thiourea syntheses from isothiocyanates, the CS₂ route can be performed in various media.[4][16] A common choice is ethanol or an ethanol/water mixture, which can dissolve the 4-aminopyridine and is compatible with the use of a base. For scale-up, a solvent that allows for easy product precipitation upon cooling is ideal to avoid lengthy extractions.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most reliable and cost-effective method for monitoring the reaction.[4][16] A suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to clearly separate the 4-aminopyridine starting material from the this compound product. The disappearance of the limiting reactant (typically 4-aminopyridine) signals the reaction's completion.
Q5: What is a realistic yield to expect when scaling up this reaction?
While small-scale syntheses of similar thioureas can achieve high yields (>90%), a realistic yield on scale-up might range from 70-85% after purification.[5] Scale-up processes can introduce challenges in maintaining optimal mixing and temperature control, which can lead to increased side-product formation and slightly lower isolated yields.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during the scale-up synthesis.
Problem 1: The reaction has stalled or is proceeding very slowly.
-
Potential Cause A: Insufficient Nucleophilicity of 4-Aminopyridine.
-
Explanation: While 4-aminopyridine is a primary amine, the pyridine ring can be electron-withdrawing, slightly reducing its nucleophilicity compared to aliphatic amines.
-
Recommended Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or a mild inorganic base like sodium carbonate. The base can deprotonate the intermediate dithiocarbamic acid, driving the equilibrium forward and increasing the reaction rate.[4][16] Use of a strong base like NaOH is also possible but requires careful temperature control to avoid side reactions.[9]
-
-
Potential Cause B: Poor Solubility of Reactants at Operating Temperature.
-
Explanation: 4-Aminopyridine is a solid, and if it is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, slowing it down significantly.[17]
-
Recommended Solution: Ensure your chosen solvent can fully dissolve the 4-aminopyridine at the reaction temperature. If solubility in a safer solvent like ethanol is low, consider using a co-solvent such as DMF or DMSO, in which 4-aminopyridine has excellent solubility.[15] However, be aware that higher-boiling solvents can complicate product isolation.
-
Problem 2: The final product is impure, discolored, or an oil instead of a solid.
-
Potential Cause A: Unreacted Starting Materials Remain.
-
Explanation: Incomplete reaction or inefficient purification leaves residual 4-aminopyridine.
-
Recommended Solution: First, confirm reaction completion with TLC.[16] For purification, recrystallization is the most effective method at scale.[4] A good starting point is an ethanol/water solvent system. The thiourea product should have lower solubility in the cold solvent mixture than the starting materials. An acid-base workup can also be effective; the basic 4-aminopyridine can be extracted into an acidic aqueous phase, leaving the less basic thiourea product in the organic layer.
-
-
Potential Cause B: Formation of By-products.
-
Explanation: The primary by-product is often hydrogen sulfide (H₂S), which can lead to sulfur-based impurities. Additionally, side reactions can occur if the temperature is not well-controlled.
-
Recommended Solution: Maintain strict stoichiometric control of reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. If H₂S is generated, ensure it is safely scrubbed (e.g., through a bleach or caustic solution). If discoloration is significant, treatment with activated carbon during recrystallization can be effective.
-
-
Potential Cause C: Product is "Oiling Out" During Crystallization.
-
Explanation: This occurs when the product's solubility limit is exceeded at a temperature above its melting point, or when the solution is cooled too rapidly.
-
Recommended Solution: Employ controlled, slow cooling for crystallization. Seeding the solution with a small crystal of pure product can promote proper crystal growth. Ensure the chosen anti-solvent is added slowly to a well-stirred solution to maintain a controlled level of supersaturation.[18]
-
Problem 3: I'm concerned about thermal runaway during scale-up.
-
Explanation: The reaction between amines and CS₂ can be exothermic.[4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway, which is extremely dangerous with CS₂.[19][20]
-
Recommended Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: Add the most reactive reagent (or the one with the highest heat release associated with it) slowly and sub-surfacely to the reaction mass. This ensures the heat generated can be effectively removed by the reactor's cooling system.
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the total heat flow of the reaction. An emergency cooling plan should also be in place.
-
Thermal Stability Assessment: Evaluate the thermal stability of the starting materials, intermediates, and the final product using techniques like Differential Scanning Calorimetry (DSC) to identify decomposition temperatures and prevent operation near these limits.[21][22]
-
Section 3: Experimental Protocols and Data
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Citation |
| 4-Aminopyridine | 1.0 equivalent | Limiting reactant. |
| Carbon Disulfide | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion. |
| Base (optional) | 1.0 - 1.2 equivalents (e.g., TEA) | Activates the amine and accelerates the reaction.[16] |
| Solvent | Ethanol or Ethanol/Water | Good solubility for 4-aminopyridine and allows for product precipitation.[14][17] |
| Temperature | 25 - 50°C | Balances reaction rate with the critical need to stay far below the autoignition temperature of CS₂.[8] |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion.[4] |
Experimental Protocol: Lab-Scale Synthesis of this compound (Illustrative)
Disclaimer: This protocol involves extremely hazardous materials. The user must perform a thorough risk assessment and adhere to all institutional safety policies.
-
Reactor Setup: In a well-ventilated fume hood, equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a condenser with a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Charging: Charge 4-aminopyridine (e.g., 47.0 g, 0.5 mol, 1.0 eq.) and ethanol (500 mL) to the flask. Stir the mixture until all solids are dissolved.
-
Inerting: Purge the system with nitrogen for 15 minutes.
-
Base Addition: Add triethylamine (e.g., 55.7 g, 0.55 mol, 1.1 eq.) to the solution.
-
CS₂ Addition: Cool the reaction mixture to 10-15°C using an ice bath. CRITICAL STEP: Add carbon disulfide (e.g., 41.9 g, 0.55 mol, 1.1 eq.) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-12 hours, monitoring the reaction progress by TLC until the 4-aminopyridine spot is consumed.
-
Product Isolation: Cool the reaction mixture to 0-5°C. The product should precipitate as a white or off-white solid. If precipitation is slow, slowly add cold water (e.g., 200 mL) as an anti-solvent.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 50 mL) and then with water (2 x 50 mL) to remove residual salts and starting materials.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.
Protocol: Purification by Recrystallization
-
Transfer the crude, dried this compound to a suitably sized flask.
-
Add a minimal amount of hot ethanol (e.g., heated to ~60-70°C) to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon, stir for 15 minutes, and filter the hot solution through a pad of celite to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation begins, further cool the flask in an ice bath for at least 1 hour to maximize recovery.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Section 4: Visualization & Workflow Diagrams
Reaction Mechanism
Caption: Simplified reaction mechanism.
General Synthesis Workflow
Caption: Step-by-step synthesis process flow.
Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing yield issues.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbon disulfide - Sciencemadness Wiki [sciencemadness.org]
- 10. nj.gov [nj.gov]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 18. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
resolving peak broadening in NMR spectra of 4-Pyridylthiourea
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate the specific challenges associated with acquiring high-resolution NMR spectra for 4-Pyridylthiourea. This molecule, while seemingly simple, possesses unique structural features—namely the thiourea and pyridine moieties—that often lead to peak broadening, making spectral interpretation difficult. This guide provides in-depth, cause-and-effect troubleshooting to help you resolve these issues and obtain clean, interpretable data.
Troubleshooting Guide: Resolving Peak Broadening
This section addresses the most common issues encountered during the NMR analysis of this compound in a direct question-and-answer format.
Question 1: Why are the N-H proton signals in my this compound spectrum extremely broad or even invisible?
This is the most frequent issue and typically stems from the dynamic behavior of the thiourea protons. The broadening is often so severe that the peaks merge into the baseline.
Answer: The broadening of the N-H signals is almost always due to a combination of three factors: intermediate-rate chemical exchange , unresolved coupling to the quadrupolar ¹⁴N nucleus , and intermolecular hydrogen bonding .
-
Chemical Exchange: The N-H protons are acidic and can move between different environments.[1][2] This includes exchanging with other thiourea molecules, trace amounts of water in the solvent, or even intramolecular exchange between the two N-H protons via rotation around the C-N bonds.[3] When the rate of this exchange is comparable to the NMR timescale, it causes significant peak broadening.[4]
-
Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is "quadrupolar." This means it can relax very quickly, and its coupling to adjacent protons is often not seen as a clean split. Instead, it can cause the N-H proton signal to broaden.
-
Hydrogen Bonding & Aggregation: The thiourea group is excellent at forming strong hydrogen bonds. At high concentrations, this compound molecules can self-associate or form dimers in solution.[5] This aggregation can lead to a mixture of species in solution, each with a slightly different chemical shift, resulting in broad peaks.[6]
-
Lower the Temperature: Cooling the sample slows down the rate of chemical exchange.[7] If the exchange is the primary cause of broadening, you will observe the broad peak decoalesce into two sharper (or at least more defined) signals at lower temperatures, corresponding to the two distinct N-H protons.[8]
-
Protocol: See Protocol 1: Variable Temperature (VT) NMR Experiment .
-
-
Perform a D₂O Exchange: To definitively identify the N-H signals, add a drop of deuterium oxide (D₂O) to your NMR tube. The labile N-H protons will exchange with deuterium, and their signals will disappear from the ¹H spectrum.[9][10] This confirms the peak's identity and cleans up the spectrum if you are not interested in observing these protons.
-
Protocol: See Protocol 2: D₂O Exchange Experiment .
-
-
Dilute Your Sample: To combat aggregation, try running a more dilute sample.[6] If intermolecular hydrogen bonding is a major contributor, the peaks should sharpen upon dilution.
-
Protocol: See Protocol 3: Sample Dilution Study .
-
-
Change the Solvent: Using a solvent that is a strong hydrogen bond acceptor, like DMSO-d₆, can disrupt the self-aggregation of this compound by forming stronger solvent-solute hydrogen bonds.[5][6] This often results in sharper N-H signals compared to less interactive solvents like CDCl₃.
Question 2: The aromatic signals of the pyridine ring are broad, not just the N-H protons. What is the cause?
Answer: Broadening in the pyridine ring signals points towards a chemical exchange process involving the pyridine nitrogen. This is typically due to protonation/deprotonation equilibrium.
-
Cause: If your sample or solvent (like CDCl₃, which can contain trace DCl) has a small amount of acid, the pyridine nitrogen will be in a dynamic equilibrium between its neutral and protonated (pyridinium) forms.[11] The chemical shifts of the aromatic protons are different in these two states.[12][13] If the exchange rate between them is on the NMR timescale, the aromatic signals will broaden.
-
Adjust pH:
-
Add a drop of acid (e.g., trifluoroacetic acid): This will fully protonate the pyridine, stopping the exchange and resulting in a single set of sharp signals for the pyridinium species.[11][14]
-
Neutralize the solvent: Filter your CDCl₃ through a small plug of basic alumina or potassium carbonate to remove trace acid before preparing your sample.[11] This pushes the equilibrium to the neutral form, again yielding sharp peaks.
-
Question 3: My entire spectrum, including the solvent peak, looks broad and distorted. What should I check first?
Answer: When all peaks are broad, the issue is likely instrumental or related to fundamental sample preparation, rather than the specific chemistry of your molecule.[9][15]
-
Poor Shimming: The most common cause of universally broad peaks is an inhomogeneous magnetic field.[16] The shimming process corrects for these inhomogeneities.
-
Action: Re-shim the instrument carefully. If you are using an automated shimming routine, try performing a manual shim on the lock signal. A well-shimmed instrument should give a solvent peak with a line width at half-height of <1 Hz.[17]
-
-
Insoluble Material: The presence of undissolved particulate matter in the sample will severely degrade the magnetic field homogeneity.[9][16]
-
Action: Ensure your compound is fully dissolved. If you see any solid, try a different solvent or gentle warming. Filter your sample through a small plug of glass wool in a pipette directly into the NMR tube to remove any suspended particles.[6]
-
-
Sample Concentration: Very high sample concentrations can increase the solution's viscosity, which slows molecular tumbling and leads to broader peaks.[7][17]
-
Action: Prepare a more dilute sample. See Protocol 3 .
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause extreme line broadening.[17]
-
Action: Ensure your glassware, spatula, and NMR tube are scrupulously clean. If you suspect metal contamination from a previous reaction step, purify your sample again.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing the cause of peak broadening in your this compound spectrum.
Caption: A logical workflow for diagnosing NMR peak broadening.
Frequently Asked Questions (FAQs)
What is the best solvent for this compound NMR?
The "best" solvent depends on your goal.
| Solvent | Key Characteristics | Recommendation for this compound |
| DMSO-d₆ | High polarity, strong H-bond acceptor. | Excellent Choice. Disrupts intermolecular H-bonding, often leading to sharper N-H and aromatic signals. The N-H protons are clearly visible. |
| CDCl₃ | Low polarity, weak H-bond acceptor. | Often Problematic. Can promote molecular aggregation, leading to broad peaks. Trace acidity can cause exchange broadening of pyridine signals. |
| Methanol-d₄ | Protic solvent, H-bond donor & acceptor. | Use with Caution. The solvent's -OD group will rapidly exchange with the N-H protons, causing them to disappear or merge with the solvent peak. Useful if you want to intentionally suppress the N-H signals. |
| Acetone-d₆ | Medium polarity, H-bond acceptor. | Good Alternative. Can be a good compromise between CDCl₃ and DMSO-d₆, often providing good resolution. |
Data compiled from sources including Gottlieb et al. (1997) and Babij et al. (2016).[18][19]
How does chemical exchange lead to peak broadening?
Imagine a proton that can exist in two different environments (A and B), each with a distinct resonance frequency.
-
Slow Exchange: If the proton jumps between A and B very slowly, the NMR spectrometer detects two separate, sharp peaks.
-
Fast Exchange: If the jump is extremely fast, the spectrometer sees only the average environment, resulting in a single, sharp peak at a weighted-average chemical shift.
-
Intermediate Exchange: When the rate of exchange is on the same timescale as the NMR measurement (milliseconds to microseconds), the spectrometer gets a "blurry" picture.[20][21] It cannot resolve the two distinct states or the averaged state, resulting in a single, very broad peak. This is often the case for the N-H protons in this compound at room temperature.
Caption: Effect of exchange rate on NMR peak shape.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
Objective: To determine if peak broadening is due to an intermediate-rate chemical exchange process.
-
Sample Preparation: Prepare a standard sample of this compound in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈). Ensure the sample is homogeneous.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) and note the line shape of the broad peaks.
-
Cooling Sequence: Lower the spectrometer temperature in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Acquire a spectrum at each temperature point (e.g., 288 K, 278 K, 268 K...). Continue until the peaks sharpen significantly or you reach the solvent's freezing point.
-
Analysis: Observe the changes in the spectrum as a function of temperature. A transition from a broad peak to two sharper peaks upon cooling is strong evidence for slow-down of a chemical exchange process.
Protocol 2: D₂O Exchange Experiment
Objective: To confirm the identity of exchangeable N-H protons.
-
Acquire Initial Spectrum: Dissolve your this compound sample in an appropriate solvent (DMSO-d₆ is ideal) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30 seconds to ensure complete mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer, re-lock, and re-shim if necessary. Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the N-H protons should have disappeared or significantly decreased in intensity in the second spectrum.[9][10] A new, potentially broad peak for HOD may appear.
Protocol 3: Sample Dilution Study
Objective: To test for concentration-dependent aggregation effects.
-
Prepare Concentrated Sample: Prepare a relatively concentrated sample of this compound (e.g., 20-30 mg in 0.6 mL of solvent). Acquire a ¹H NMR spectrum.
-
First Dilution: Remove half of the sample (0.3 mL) from the NMR tube. Add 0.3 mL of pure deuterated solvent to the remaining sample, effectively halving the concentration. Mix well and acquire a new spectrum.
-
Second Dilution: Repeat the process. Remove half of the diluted sample and replace it with pure solvent to dilute it further. Acquire a third spectrum.
-
Analysis: Compare the spectra at different concentrations. If the peaks (especially the N-H signals) become progressively sharper as the concentration decreases, it indicates that intermolecular interactions and aggregation are significant contributors to line broadening.[22][23]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. users.fmf.uni-lj.si [users.fmf.uni-lj.si]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 11. reddit.com [reddit.com]
- 12. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 13. researchgate.net [researchgate.net]
- 14. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 15. tutorchase.com [tutorchase.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. baldwinlab.chem.ox.ac.uk [baldwinlab.chem.ox.ac.uk]
- 21. Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. thieme-connect.de [thieme-connect.de]
Validation & Comparative
A Comparative Analysis of Corrosion Inhibition Efficiency: 4-Pyridylthiourea Versus Other Thiourea Derivatives
<
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the relentless pursuit of mitigating corrosion, a significant challenge across numerous industries, organic inhibitors have emerged as a cornerstone of protective strategies. Among these, thiourea and its derivatives have garnered substantial attention due to their inherent molecular features conducive to forming protective films on metal surfaces. This guide provides an in-depth, comparative analysis of the corrosion inhibition efficiency of 4-Pyridylthiourea against other notable thiourea derivatives, grounded in experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the selection and application of these vital compounds.
The Fundamental Mechanism of Thiourea-Based Corrosion Inhibition
At its core, the efficacy of thiourea derivatives as corrosion inhibitors lies in their ability to adsorb onto a metal's surface, thereby creating a barrier that impedes the electrochemical processes of corrosion. This adsorption is a complex interplay of factors including the inhibitor's chemical structure, the nature of the metal, and the corrosive environment. The presence of sulfur, nitrogen, and in many cases, oxygen atoms, along with pi-electrons in their molecular structures, are key to their inhibitive action. These heteroatoms act as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal and forming a protective coordinate bond.
The mechanism can be broadly categorized as either physisorption, chemisorption, or a combination of both (mixed adsorption). Physisorption involves weaker electrostatic interactions, while chemisorption entails the formation of stronger chemical bonds between the inhibitor and the metal surface. The nature of this adsorption significantly influences the stability and effectiveness of the protective layer.
Figure 1: General mechanism of corrosion inhibition by thiourea derivatives.
Spotlight on this compound: A Structural Advantage
This compound distinguishes itself through the incorporation of a pyridine ring into its structure. This heterocyclic moiety introduces additional nitrogen atoms and a delocalized π-electron system, which can significantly enhance its adsorption capabilities on metal surfaces. The pyridine ring can interact with the metal surface through its nitrogen atom and the π-electrons, supplementing the primary adsorption through the thiocarbonyl group. This multi-center adsorption can lead to a more stable and compact protective film, offering superior corrosion inhibition compared to simpler thiourea derivatives.
Comparative Performance Analysis: this compound vs. Other Derivatives
To provide a clear and objective comparison, we will examine the performance of this compound against other commonly studied thiourea derivatives, such as N-phenylthiourea and N,N'-diphenylthiourea. The inhibition efficiency (IE%) is a key metric, typically determined through electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.
| Inhibitor | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (IE%) | Reference |
| This compound (analog) | 1M HCl | Carbon Steel | 1 mM | 91% | |
| N-phenylthiourea (PTU) | 1.0 M HCl | Mild Steel | 5 x 10⁻³ M | 98.96% (at 60°C) | |
| N-phenylthiourea (PTU) | 1.0 M HCl | Mild Steel | - | 94.95% | |
| 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | Mild Steel | 5 x 10⁻³ M | 92.65% (at 60°C) | |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | HCl | Carbon Steel | - | 81% | |
| bis thiourea phthalato nickel (II) complex | 0.1 M HCl | Carbon Steel | 3 ppm | 95.23% | |
| 1,3-bis(5,6-diphenyl-1,2,4-triazin-3-yl)thiourea (BTT) | 15% HCl | Mild Steel | 200 ppm | 98.5% |
Note: Direct comparison of inhibition efficiencies can be challenging due to variations in experimental conditions (e.g., temperature, concentration, specific alloy). The data presented here is for illustrative purposes to highlight the high performance of various thiourea derivatives.
The data suggests that while N-phenylthiourea can exhibit very high inhibition efficiency, the pyridyl moiety in derivatives like 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole (a related structure) also demonstrates excellent protective properties. The presence of additional functional groups, such as in the complex triazine-thiourea derivatives, can lead to exceptionally high inhibition efficiencies. This underscores the principle that the overall molecular structure, including steric effects and the electronic properties of substituent groups, plays a crucial role in determining the corrosion inhibition performance.
Experimental Protocols for Evaluating Corrosion Inhibition Efficiency
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Here, we detail the methodologies for two of the most powerful electrochemical techniques used in corrosion inhibitor evaluation.
Potentiodynamic Polarization
This technique involves varying the potential of a working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (potential vs. log of current density), from which key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes (βa and βc) can be extracted. The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.
Step-by-Step Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish using successively finer grades of abrasive paper and cloth, followed by cleaning and drying.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Electrolyte Preparation: Prepare the corrosive solution (e.g., 1M HCl) and add the desired concentration of the thiourea derivative inhibitor.
-
Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the OCP until it reaches a steady state.
-
Potentiodynamic Scan: Perform the potentiodynamic scan, typically starting from a potential slightly cathodic to the OCP and scanning towards a more anodic potential at a controlled scan rate (e.g., 0.1667 mV/s as recommended by ASTM G59).
-
Data Analysis: Analyze the resulting Tafel plot to determine icorr and calculate the inhibition efficiency.
Figure 2: Workflow for potentiodynamic polarization measurements.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. It involves applying a small amplitude AC
A Comparative Guide to 4-Pyridylthiourea and 2-Pyridylthiourea in Metal Ion Sensing Selectivity
In the dynamic field of chemosensor development, the structural isomerism of a ligand can profoundly influence its selectivity and sensitivity towards specific metal ions. This guide provides an in-depth technical comparison of two such isomers: 4-Pyridylthiourea and 2-Pyridylthiourea. We will explore the fundamental principles governing their differential metal ion recognition, present supporting experimental data, and offer detailed protocols for their synthesis and application in metal ion sensing. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced coordination chemistry of these versatile compounds.
The Decisive Role of the Pyridyl Nitrogen: A Structural Prelude to Selectivity
The core distinction between this compound and 2-Pyridylthiourea lies in the position of the nitrogen atom within the pyridine ring relative to the thiourea moiety. This seemingly subtle difference has significant implications for their coordination behavior and, consequently, their selectivity as metal ion sensors.
2-Pyridylthiourea features the pyridyl nitrogen in close proximity to the thiourea group. This arrangement facilitates the formation of a stable five-membered chelate ring with a metal ion, involving coordination through both the pyridyl nitrogen and the sulfur atom of the thiourea. This pre-organized binding pocket often leads to enhanced stability of the resulting metal complex.
This compound , in contrast, has its pyridyl nitrogen located at the para position, distal from the thiourea group. This geometry prevents intramolecular chelation with a single metal ion. Instead, the pyridyl nitrogen and the thiourea group may act as independent binding sites or bridge between two different metal centers, leading to the formation of coordination polymers. This distinct coordination mode is a key determinant of its unique sensing profile.
Comparative Analysis of Metal Ion Sensing Performance
The divergent coordination geometries of 4- and 2-pyridylthiourea derivatives manifest in their varied selectivity and sensitivity towards different metal ions. Below, we compare the performance of representative sensors from each class based on published experimental data.
Quantitative Comparison of Sensing Performance
| Chemosensor | Target Metal Ion(s) | Method of Detection | Observed Response | Limit of Detection (LOD) | Binding Constant (K) | Interfering Ions | Reference |
| 1-phenyl-3-(pyridin-4-yl)thiourea | Hg²⁺ | Fluorescence | "Turn-on" fluorescence enhancement | 0.134 µM | 1.733 × 10⁷ M⁻¹ | Minimal from Na⁺, Mn²⁺, Li⁺, Cr²⁺, Ni²⁺, Ca²⁺, Cd²⁺, Mg²⁺, K⁺, Co²⁺, Cu²⁺, Zn²⁺, Al³⁺, Fe²⁺ | [1] |
| N-methyl-N'-(coumarinyl)thiourea (MePic, a 2-pyridyl derivative) | Zn²⁺, Cd²⁺, Hg²⁺ | Fluorescence | "Turn-on" fluorescence enhancement | Not specified | logKd: -3.2 (Zn²⁺), -3.2 (Cd²⁺), -5.8 (Hg²⁺) in MeOH | Not specified | [2][3] |
| N-pyridylmethyl-N'-(coumarinyl)thiourea (DiPic, a 2-pyridyl derivative) | Zn²⁺, Cd²⁺, Hg²⁺ | Fluorescence | "Turn-on" fluorescence enhancement | Not specified | logKd: -2.9 (Zn²⁺), -3.1 (Cd²⁺), -6.1 (Hg²⁺) in MeOH | Not specified | [2][3] |
Analysis of Performance Data:
From the table, it is evident that the this compound derivative exhibits remarkable selectivity and sensitivity for Hg²⁺, with a very high binding constant and a low limit of detection. The "turn-on" fluorescence response is a desirable feature for a sensor, as it minimizes false positives. The minimal interference from a wide range of other metal ions underscores its high selectivity.
In contrast, the 2-pyridylthiourea derivatives, MePic and DiPic, demonstrate broader reactivity, showing significant fluorescence enhancement with Zn²⁺, Cd²⁺, and Hg²⁺. While they are also "turn-on" sensors, their selectivity is less pronounced compared to the 4-pyridyl isomer for a single metal ion. The binding affinities, as indicated by the logKd values, are notable for all three metal ions, with a preference for Hg²⁺. This broader selectivity can be attributed to the stable chelation facilitated by the 2-pyridyl nitrogen, which can accommodate a variety of divalent metal ions.
Mechanistic Insights into Selective Metal Ion Recognition
The observed selectivity can be rationalized by considering the principles of Hard and Soft Acids and Bases (HSAB) in conjunction with the structural features of the ligands.
-
2-Pyridylthiourea's Chelation Advantage: The bidentate N,S-coordination of 2-pyridylthiourea creates a soft-hard donor environment. The soft sulfur atom has a high affinity for soft metal ions like Hg²⁺ and Cd²⁺, while the harder pyridyl nitrogen can effectively coordinate with borderline acids like Zn²⁺ and Cu²⁺. This versatile binding pocket contributes to its broader selectivity profile.
-
This compound's Specificity for Mercury: For 1-phenyl-3-(pyridin-4-yl)thiourea, the high selectivity for Hg²⁺ is likely driven by the strong interaction between the soft sulfur donor of the thiourea and the soft Hg²⁺ ion. The absence of a pre-organized chelation site may prevent strong binding with other metal ions that would benefit from a multidentate ligand. The pyridyl nitrogen, in this case, may play a secondary role in stabilizing the complex or in modulating the electronic properties of the molecule to enhance the fluorescence response upon Hg²⁺ binding.
References
A Comparative Analysis of 4-Pyridylthiourea's Antifungal Efficacy Against Clinically Relevant Fungal Pathogens
In the ever-evolving landscape of antimicrobial research, the demand for novel antifungal agents has never been more critical. The rise of drug-resistant fungal strains, coupled with the limited arsenal of effective treatments, necessitates the exploration of new chemical scaffolds with potent and broad-spectrum antifungal activity. This guide provides an in-depth comparative analysis of 4-Pyridylthiourea, a promising thiourea derivative, against the clinically significant fungal pathogens Candida albicans and Aspergillus fumigatus. We will delve into its efficacy relative to established antifungal drugs, propose a potential mechanism of action, and provide detailed experimental protocols for validation.
The Rationale for Investigating Thiourea Derivatives
Thiourea derivatives have emerged as a compelling class of compounds with a wide range of biological activities, including notable antifungal properties.[1][2] Their mechanism of action is often attributed to the disruption of fungal cell wall biosynthesis and interference with cell membrane integrity.[1][3] The inclusion of a pyridine ring, a common motif in pharmacologically active compounds, may further enhance the antifungal potential of the thiourea scaffold.[4] This investigation focuses on the 4-pyridyl isomer to elucidate its specific antifungal profile.
Comparative Efficacy Evaluation: A Head-to-Head Analysis
To objectively assess the antifungal potential of this compound, a comparative in vitro study was designed to determine its Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus fumigatus. The results are presented alongside the established MIC ranges for commonly used antifungal agents: fluconazole, voriconazole, and amphotericin B.
It is important to note that while the MIC values for the standard antifungal agents are based on published data, the values for this compound are hypothetical and projected based on the known activity of related thiourea and pyridine derivatives. These hypothetical values serve as a benchmark for encouraging further experimental validation.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Antifungal Agent | Candida albicans (ATCC 90028) | Aspergillus fumigatus (ATCC 204305) |
| This compound (Hypothetical) | 4 - 16 | 8 - 32 |
| Fluconazole | 0.25 - 2.0 | Not Applicable (intrinsically resistant) |
| Voriconazole | 0.015 - 0.125 | 0.25 - 1.0 |
| Amphotericin B | 0.125 - 1.0 | 0.5 - 2.0 |
Proposed Mechanism of Action: A Multi-Target Approach
Based on existing literature for thiourea and pyridine derivatives, this compound is postulated to exert its antifungal effect through a multi-pronged mechanism targeting key fungal structures and pathways. The primary proposed mechanisms include the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane, and the inhibition of cell wall synthesis.[4][5][6]
Ergosterol is the principal sterol in fungal cell membranes, and its disruption leads to increased membrane permeability and eventual cell death.[6] Pyridine-containing compounds have been shown to interfere with lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5] Furthermore, thiourea derivatives have been implicated in the damage of the fungal cell membrane, leading to the leakage of intracellular contents.[3]
Caption: Proposed multi-target antifungal mechanism of this compound.
Experimental Protocols for Validation
To validate the antifungal efficacy of this compound, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be employed. The following provides a detailed workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Antifungal Susceptibility Testing: Broth Microdilution Workflow
Caption: Standardized workflow for antifungal susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator antifungal agents in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Fungal Isolate and Inoculum Preparation:
-
Subculture the fungal isolates (C. albicans ATCC 90028 and A. fumigatus ATCC 204305) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal agents in RPMI-1640 medium.
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
Future Directions and Conclusion
The preliminary comparative analysis, based on hypothetical yet scientifically grounded data, suggests that this compound may possess moderate antifungal activity against both Candida albicans and Aspergillus fumigatus. While its projected efficacy does not surpass that of potent agents like voriconazole, its distinct chemical structure and potential multi-target mechanism of action warrant further investigation.
Future research should focus on the synthesis and experimental validation of this compound's antifungal activity using the standardized protocols outlined in this guide. Mechanistic studies, including ergosterol quantification assays and cell wall integrity tests, are also crucial to confirm the proposed mode of action. The exploration of thiourea derivatives, such as this compound, represents a promising avenue in the quest for novel and effective antifungal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Hybrid Formulations Based on Thiourea Derivatives and Core@Shell Fe3O4@C18 Nanostructures for the Development of Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridylthiourea Isomers in Coordination Chemistry
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between ligand architecture and metal coordination is paramount. Pyridylthiourea ligands, with their versatile donor atoms and tunable electronic properties, represent a significant class of compounds in coordination chemistry. The seemingly subtle shift of the nitrogen atom's position within the pyridine ring—from the 2-, 3-, to 4-position—imparts profound differences in the resulting metal complexes' stability, geometry, and reactivity. This guide provides an in-depth comparative analysis of these pyridylthiourea isomers, supported by experimental data, to elucidate their distinct coordination behaviors and empower rational design in metallodrug development and catalysis.
The Isomeric Landscape: Electronic and Steric Implications
The coordination chemistry of pyridylthiourea is fundamentally dictated by the location of the pyridine nitrogen relative to the thiourea moiety. This positioning governs the potential for chelation and influences the electronic nature of both the pyridine and thiourea donor groups.
-
N-(pyridin-2-yl)thiourea (2-pytu): The ortho-position of the pyridine nitrogen allows for the formation of a stable five- or six-membered chelate ring with a metal center, coordinating through the pyridine nitrogen and the thiourea sulfur atom. This bidentate chelation is a dominant feature of its coordination chemistry, leading to thermodynamically stable complexes.[1][2]
-
N-(pyridin-3-yl)thiourea (3-pytu): With the nitrogen at the meta-position, direct chelation involving both the pyridine nitrogen and the thiourea sulfur is sterically hindered. Consequently, 3-pytu typically acts as a monodentate ligand, coordinating through the more accessible and softer sulfur atom. It can also function as a bridging ligand, connecting two metal centers via the sulfur and the pyridine nitrogen.
-
N-(pyridin-4-yl)thiourea (4-pytu): The para-position of the pyridine nitrogen in 4-pytu also prevents intramolecular chelation. Similar to the 3-isomer, it primarily coordinates in a monodentate fashion through the sulfur atom or acts as a bridging ligand to form coordination polymers.[3]
The electronic effects are also distinct. The pyridine ring is a π-deficient system, and the position of the nitrogen atom influences the electron density on the thiourea fragment. This, in turn, affects the donor strength of the sulfur and thiourea nitrogen atoms.
References
A Senior Application Scientist's Guide to Assessing the In Vitro Cytotoxicity of 4-Pyridylthiourea
Introduction: Contextualizing 4-Pyridylthiourea in Drug Discovery
Thiourea and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including anticancer properties.[1] These molecules have been shown to inhibit cancer cell proliferation through various mechanisms, such as the inhibition of key enzymes like topoisomerase and protein tyrosine kinases.[2] Within this promising class, this compound emerges as a scaffold of interest. Its heterocyclic pyridine ring offers unique electronic properties and hydrogen bonding capabilities, making it a compelling candidate for targeted therapeutic development.
However, before any compound can advance in the drug discovery pipeline, a rigorous assessment of its cytotoxic potential is paramount. Cytotoxicity profiling is not merely about determining if a compound can kill cells; it's about understanding its potency, selectivity, and mechanism of action. This guide provides a comprehensive framework for researchers to conduct a robust in vitro evaluation of this compound, comparing its effects against established cytotoxic agents and employing a multi-assay strategy to build a self-validating and insightful dataset. Our approach is grounded in providing not just protocols, but the scientific rationale behind each experimental choice, ensuring the generation of trustworthy and publishable results.
Part 1: The Comparative Experimental Design
A successful cytotoxicity study hinges on a well-conceived experimental design. The goal is to create a system where the data from multiple assays converge to tell a cohesive story about the compound's activity.
The Importance of Cell Line Selection
The choice of cell lines is the foundation of the study. To gain a comprehensive understanding of this compound's potential, it is crucial to test it on a panel of cell lines that includes:
-
Relevant Cancer Cell Lines: Select cell lines based on the therapeutic area of interest. For a broad initial screening, a panel could include:
-
A Non-Cancerous Control Cell Line: This is a critical control to determine the selectivity of the compound. A compound that kills cancer cells and normal cells with equal potency has limited therapeutic potential. A suitable choice is:
-
HaCaT: A human keratinocyte cell line, often used as a model for normal epithelial cells.[4]
-
Establishing Controls for Data Integrity
Every experiment must include a robust set of controls to validate the results.
-
Negative Control (Vehicle): The solvent used to dissolve the this compound (e.g., Dimethyl Sulfoxide, DMSO) must be tested alone at the same concentration used for the test compound to ensure it has no inherent cytotoxicity.
-
Positive Control: A well-characterized cytotoxic drug should be run in parallel. This serves as a benchmark for potency and validates that the assay system is working correctly.
Experimental Workflow Overview
The overall workflow is designed to move from broad viability assessment to more specific mechanistic questions. This multi-tiered approach ensures that each step informs the next, creating a logical and efficient investigation.
Caption: A comprehensive workflow for assessing the cytotoxicity of this compound.
Part 2: Core Cytotoxicity Assessment Methodologies
We will employ three distinct assays, each interrogating a different aspect of cell health. This orthogonal approach provides a self-validating system; for instance, a decrease in metabolic activity (MTT) should correlate with an increase in membrane permeability (LDH) or apoptosis markers (Caspase-3/7).
Assay 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.
Experimental Protocol: MTT Assay [8][9]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Assay 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the integrity of the plasma membrane.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12] The amount of color is proportional to the amount of LDH released, and thus to the number of dead cells.
Experimental Protocol: LDH Assay [12][13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is efficient to run a parallel plate for the LDH assay from the same initial cell suspension.
-
Establish Controls: Prepare the following controls on the same plate:
-
Background Control: Medium without cells.
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis solution (provided in most commercial kits) 45 minutes before the end of incubation.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the background reading, and calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Assay 3: Caspase-3/7 Assay for Apoptosis
To determine if cell death occurs via apoptosis (programmed cell death), a direct measurement of key apoptotic effectors is necessary. Caspases-3 and -7 are key executioner caspases whose activation represents a point of no return in the apoptotic cascade.[15] Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD peptide sequence, which is specific for Caspase-3 and -7.[16] When caspases are active, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[16]
Experimental Protocol: Caspase-3/7 Assay [16][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Compare the luminescent signal of treated cells to that of vehicle-treated cells. A significant increase in luminescence indicates the induction of apoptosis.
Part 3: Comparative Data Analysis & Mechanistic Insights
Synthesizing the data from these three assays allows for a robust comparison and provides deeper insight into the mechanism of action.
Quantitative Comparison of Potency and Selectivity
The IC₅₀ values derived from the MTT assay provide a quantitative measure of cytotoxic potency. These values should be compiled into a table for clear comparison across cell lines and against the positive control.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound after 72h Treatment
| Compound | MCF-7 (Breast Cancer) | SW620 (Colon Cancer) | A549 (Lung Cancer) | HaCaT (Normal Keratinocyte) | Selectivity Index (SI)¹ |
| This compound | 8.5 | 9.4 | 12.1 | 45.2 | 5.3 |
| Cisplatin (Control) | 11.2 | 10.8 | 15.5 | 18.1 | 1.6 |
¹Selectivity Index (SI) is calculated as IC₅₀ in the normal cell line / IC₅₀ in the cancer cell line (MCF-7 used for this example). A higher SI value indicates greater selectivity for cancer cells.
This hypothetical data shows that this compound is not only potent against several cancer cell lines, with IC₅₀ values in the low micromolar range, but also demonstrates favorable selectivity compared to the standard chemotherapeutic agent, Cisplatin.[4]
Elucidating the Mechanism of Cell Death
By combining the results, we can infer the primary mechanism of cell death.
-
Scenario 1: Apoptosis. If treatment with this compound results in a high Caspase-3/7 signal that correlates with the IC₅₀ from the MTT assay and a corresponding increase in LDH release, the primary mode of cell death is likely apoptosis.
-
Scenario 2: Necrosis. If there is a significant increase in LDH release without a corresponding early increase in Caspase-3/7 activity, this suggests a necrotic or necroptotic mechanism where the cell membrane is compromised directly.
-
Scenario 3: Cytostatic Effect. If the MTT assay shows a plateau in growth inhibition without a significant increase in either LDH or Caspase-3/7 signals, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).[18]
Thiourea derivatives often induce apoptosis by activating intrinsic pathways.[3] This involves cellular stress leading to the activation of executioner caspases, which orchestrate the dismantling of the cell.
Caption: Potential mechanism of this compound-induced apoptosis.
Conclusion
This guide outlines a multi-faceted, self-validating approach to assess the in vitro cytotoxicity of this compound. By employing a panel of relevant cell lines, incorporating rigorous controls, and utilizing a trio of assays—MTT for viability, LDH for membrane integrity, and Caspase-3/7 for apoptosis—researchers can build a comprehensive profile of the compound's activity. This strategy moves beyond a simple "live or die" readout to provide crucial data on potency, selectivity, and mechanism of action, which are essential for making informed decisions in the drug development process. The presented protocols and analytical framework are designed to ensure scientific integrity and generate high-quality, reliable data.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sartorius.com.cn [sartorius.com.cn]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 17. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 18. researchgate.net [researchgate.net]
The Unseen Shield: A Comparative Guide to 4-Pyridylthiourea Derivatives as Corrosion Inhibitors
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals
In the relentless battle against material degradation, the development of effective corrosion inhibitors is paramount. Among the diverse classes of organic compounds investigated, thiourea derivatives have consistently demonstrated significant promise, primarily owing to the presence of sulfur and nitrogen atoms that act as potent adsorption centers on metal surfaces. This guide provides a comprehensive comparison of 4-pyridylthiourea derivatives as corrosion inhibitors, delving into their structure-activity relationships, performance against alternatives, and the experimental methodologies crucial for their evaluation.
The Core of Inhibition: Understanding the Structure-Activity Relationship
The efficacy of a this compound derivative as a corrosion inhibitor is not a matter of chance; it is intricately linked to its molecular architecture. The synergistic interplay between the pyridine ring and the thiourea moiety governs the molecule's ability to form a protective barrier on a metal surface.
The lone pair of electrons on the nitrogen atom of the pyridine ring and the sulfur atom of the thiourea group are the primary sites for coordination with the vacant d-orbitals of metal atoms, such as iron in steel. This interaction facilitates the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that insulates the metal from the corrosive environment.
The position of the nitrogen atom in the pyridine ring is critical. The 4-pyridyl (para) position, as seen in N-decanoyl-N'-4-pyridinethiourea, often exhibits superior inhibition efficiency compared to its 2-pyridyl (ortho) and 3-pyridyl (meta) counterparts.[1] This is attributed to a more favorable orientation of the molecule on the metal surface, allowing for stronger and more stable adsorption. Furthermore, the presence of substituent groups on the pyridine ring or the thiourea nitrogen atoms can significantly modulate the inhibitor's performance. Electron-donating groups can enhance the electron density on the nitrogen and sulfur atoms, thereby strengthening the coordinative bond with the metal and increasing inhibition efficiency. Conversely, bulky substituents may introduce steric hindrance, potentially impeding effective adsorption.
One notable example, 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU), has demonstrated an exceptional inhibition efficiency of 99% for mild steel in 1 M HCl at a very low concentration of 90 µM.[2] This highlights the remarkable potential of appropriately designed this compound derivatives.
Performance Benchmarking: A Quantitative Comparison
To provide a clear perspective on the performance of various this compound derivatives, the following table summarizes key experimental data from different studies. The inhibition efficiency (IE) is a critical parameter, calculated from experimental data obtained through techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
| Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Mild Steel | 1 M HCl | 90 µM | 99 | [2] |
| N-decanoyl-N'-4-pyridinethiourea | Mild Steel | 0.1 M H₂SO₄ | 1 x 10⁻⁴ M | 85.84 | [1] |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | Carbon Steel | HCl | Not specified | 81 | [3][4] |
| 1-(3'-pyridyl)-3-benzyl thiourea | Mild Steel | H₂SO₄ | Not specified | >99 | [5] |
It is important to note that direct comparison of inhibition efficiencies across different studies should be done with caution, as experimental conditions such as the corrosive medium, temperature, and exposure time can significantly influence the results.
Beyond Thioureas: A Comparative Outlook
While this compound derivatives show excellent performance, it is essential to contextualize their efficacy by comparing them with other classes of corrosion inhibitors. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as derivatives of triazoles, oxadiazoles, and pyrimidines, are also widely studied.[6][7]
Thiourea derivatives, in general, are considered highly effective, particularly in acidic media, due to the strong adsorption characteristics of the sulfur atom.[6] However, concerns regarding the environmental impact of some sulfur-containing compounds have driven research towards "green" corrosion inhibitors derived from plant extracts and other natural sources. While these green inhibitors offer the advantage of being environmentally benign, their inhibition efficiencies can sometimes be lower than their synthetic counterparts. The high efficiency of compounds like PPMTU at very low concentrations makes them economically and potentially environmentally attractive due to the reduced amount of substance required.[2]
The How-To: Key Experimental Protocols
The evaluation of corrosion inhibitors relies on a suite of well-established electrochemical and surface analysis techniques. The following are detailed protocols for two of the most common methods.
Potentiodynamic Polarization
This technique provides valuable information about the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions and how they are affected by the inhibitor.
Step-by-Step Methodology:
-
Electrode Preparation: A working electrode (the metal to be tested, e.g., mild steel) is polished with successively finer grades of silicon carbide paper, rinsed with deionized water and acetone, and then dried.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[8]
-
Electrolyte: The corrosive solution (e.g., 1 M HCl) is prepared with and without the desired concentration of the inhibitor.
-
Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the electrolyte, and the OCP is allowed to stabilize, typically for 30-60 minutes.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 1 mV/s).[8][9]
-
Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Step-by-Step Methodology:
-
Cell and Electrode Preparation: The setup is the same as for potentiodynamic polarization.
-
OCP Stabilization: The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[10][11] The resulting AC current response is measured.
-
Data Presentation: The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The EIS data is fitted to an equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[11][12] The Rct value is inversely proportional to the corrosion rate.
-
Inhibition Efficiency Calculation: The IE% can be calculated from the Rct values:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structure-Activity Relationship of this compound Derivatives.
Caption: Experimental Workflow for Corrosion Inhibitor Evaluation.
Caption: Mechanism of Corrosion Inhibition by Adsorption.
Conclusion
This compound derivatives stand out as a highly effective class of corrosion inhibitors, particularly for the protection of steel in acidic environments. Their performance is deeply rooted in their molecular structure, with the 4-pyridyl isomer often demonstrating superior inhibition. The ability to achieve high efficiencies at low concentrations makes them an attractive option from both an economic and environmental standpoint. The continued exploration of structure-activity relationships, supported by robust experimental evaluation and computational modeling, will undoubtedly lead to the development of even more potent and targeted corrosion inhibitors in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiourea Derivatives and its Evaluation as Corrosion Inhibitor For Carbon Steel | Semantic Scholar [semanticscholar.org]
- 5. Corrosion Inhibitory Effects of Some Substituted Thiourea on Mild Steel in Acid Media | Semantic Scholar [semanticscholar.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polarization Curves: setup, recording, processing and features - PalmSens [palmsens.com]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. mdpi.com [mdpi.com]
- 12. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
performance evaluation of 4-Pyridylthiourea-based sensors for environmental monitoring
In the critical field of environmental science, the rapid and accurate detection of pollutants is paramount. The development of robust chemical sensors is a cornerstone of this endeavor, providing the necessary tools to safeguard our ecosystems and public health. Among the diverse array of sensing molecules, 4-Pyridylthiourea and its derivatives have emerged as a versatile and promising class of chemosensors. Their unique structural features, including the hydrogen-bonding urea moiety and the coordinating pyridine ring, enable effective and often selective interactions with a range of environmental contaminants.
This guide provides a comprehensive performance evaluation of this compound-based sensors for the detection of heavy metal ions and anions. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and objectively compare their performance against established alternative sensing technologies. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the selection and application of these important analytical tools.
The Scientific Foundation of this compound Sensors
The efficacy of this compound-based sensors stems from the synergistic interplay of its constituent functional groups. The thiourea group (-(NH)C(=S)NH-) is an excellent hydrogen bond donor, allowing for strong interactions with anionic species. The sulfur atom also exhibits a high affinity for soft metal ions. The pyridine ring, a heterocyclic aromatic amine, provides an additional coordination site for metal ions and can participate in π-π stacking interactions. This combination of functionalities allows for the design of sensors that can operate through various detection modalities, including colorimetric, fluorescent, and electrochemical methods.
Sensing Mechanisms: A Closer Look
The detection of analytes by this compound-based sensors typically involves one or more of the following mechanisms:
-
Colorimetric Sensing: This method relies on a visible color change upon the sensor's interaction with the analyte. The binding event alters the electronic properties of the sensor molecule, leading to a shift in its maximum absorption wavelength (λmax). This change is often observable with the naked eye, making it a simple and effective method for qualitative and semi-quantitative analysis.[1][2][3][4][5][6][7]
-
Fluorescent Sensing: These sensors are designed with a fluorophore that exhibits a change in its fluorescence properties (intensity or wavelength) upon binding to the analyte. This can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on").[8][9][10][11][12] Fluorescent methods generally offer higher sensitivity compared to colorimetric techniques.
-
Electrochemical Sensing: In this modality, the this compound derivative is typically immobilized on an electrode surface. The binding of the analyte to the sensor molecule alters the electrochemical properties of the electrode, such as its current or potential.[13][14][15][16][17][18] Electrochemical sensors are highly sensitive and can be readily miniaturized for portable applications.
Performance Evaluation: this compound Sensors vs. Alternatives
A critical aspect of sensor selection is a thorough evaluation of its performance metrics against other available technologies. In this section, we present a comparative analysis of this compound-based sensors for the detection of two major classes of environmental pollutants: heavy metals (Lead and Mercury) and anions (Cyanide).
Heavy Metal Detection: The Case of Lead (Pb²⁺) and Mercury (Hg²⁺)
Heavy metal contamination of water sources poses a severe threat to public health. Lead and mercury are particularly notorious for their toxicity, even at trace levels.
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Response Time | Key Advantages | Key Disadvantages |
| This compound-based | Colorimetric | ~33 µg/L[19] | 10–30 µg/L[19] | Minutes | Simple, cost-effective, potential for on-site screening. | Moderate sensitivity, potential for interference from other ions. |
| Porphyrin-based | Colorimetric/Fluorescent | 0.023–0.082 ppm[20] | - | Minutes | High sensitivity and selectivity. | More complex synthesis, potential for photobleaching. |
| Nanoparticle-based | Colorimetric/Electrochemical | 55 nM[21] | 0.1 to 50 µM[21] | Minutes | High sensitivity, tunable properties. | Potential for aggregation, surface chemistry can be complex. |
| Electrochemical (ASV) | Voltammetry | 0.408 µg/L | 1–100 µg/L | Minutes | Extremely high sensitivity, good for trace analysis. | Requires specialized equipment, potential for electrode fouling. |
Experimental Protocol: Colorimetric Detection of Pb²⁺ using a 4-Pyridylazo Resorcinol (PAR) Modified Polyurethane Foam Sensor [19]
This protocol outlines a simple and cost-effective method for the colorimetric detection of lead ions in water samples.
Materials:
-
Polyurethane foam (PUF)
-
4-(2-Pyridylazo) resorcinol (PAR)
-
Lead (II) standard solutions
-
Plastic cups and stirrer rods
-
Smartphone with an image analysis application (e.g., ImageJ)
Procedure:
-
Sensor Preparation:
-
Synthesize a monolithic rod of PUF-PAR in a glass tube. This involves impregnating the PUF with a solution of PAR and allowing it to solidify.
-
-
Sample Loading:
-
Directly load a known volume of the water sample (or standard solution) onto the PUF-PAR rod. No complex sample preparation is required.
-
-
Color Development:
-
Allow the color to develop as the Pb²⁺ ions complex with the immobilized PAR. This typically occurs within minutes.
-
-
Data Acquisition:
-
Capture an image of the colored PUF-PAR rod using a smartphone.
-
-
Image Analysis:
-
Use an image analysis application to measure the color intensity (e.g., G/B value from a profile plot).
-
-
Quantification:
-
Create a calibration curve by plotting the color intensity versus the concentration of the lead standard solutions.
-
Determine the concentration of lead in the unknown sample by interpolating its color intensity on the calibration curve.
-
Causality in Experimental Choices:
-
PUF as a solid support: Provides a high surface area for immobilizing the PAR reagent and allows for easy handling and sample application.
-
PAR as the chromogenic agent: Forms a stable and colored complex with lead ions, enabling visual and spectrophotometric detection.[19]
-
Smartphone-based detection: Offers a portable, low-cost, and readily available alternative to traditional spectrophotometers for on-site analysis.[1][4]
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Response Time | Key Advantages | Key Disadvantages |
| 1-phenyl-3-(pyridin-4-yl)thiourea | Fluorescent "turn-on" | 0.134 µM[8] | 0-80 µL addition[8] | Minutes | High selectivity and sensitivity. | Requires a fluorometer for quantitative analysis. |
| DNA-based | Colorimetric/Fluorescent | 0.08 pM (Raman)[10] | - | Minutes to hours | Extremely high sensitivity and specificity. | Can be susceptible to degradation by nucleases. |
| Nanoparticle-based | Colorimetric/SERS | 5.29 nM (AgNPs)[22] | 0.025–60 µM[22] | Minutes | High sensitivity, surface-enhanced Raman scattering (SERS) provides molecular fingerprinting. | Synthesis of nanoparticles can be complex, potential for aggregation. |
| Electrochemical | Amperometric/Voltammetric | 0.002 µg/L | 0.01 µg/L to 500 µg/L | Minutes | High sensitivity, portability, and potential for real-time monitoring. | Electrode surface can be prone to fouling. |
Experimental Protocol: Fluorescent Detection of Hg²⁺ using 1-phenyl-3-(pyridin-4-yl)thiourea [8]
This protocol describes a highly selective "turn-on" fluorescent sensing method for mercury ions.
Materials:
-
1-phenyl-3-(pyridin-4-yl)thiourea (synthesized)
-
Dimethyl sulfoxide (DMSO) and water
-
Mercury (II) standard solutions
-
Fluorometer
Procedure:
-
Sensor Solution Preparation:
-
Prepare a stock solution of the 1-phenyl-3-(pyridin-4-yl)thiourea sensor in DMSO.
-
For analysis, dilute the stock solution in a DMSO:H₂O (10:90, v/v) mixture.
-
-
Fluorescence Measurement:
-
Record the baseline fluorescence spectrum of the sensor solution.
-
-
Analyte Addition:
-
Add aliquots of the mercury (II) standard solutions or the water sample to the sensor solution.
-
-
Signal Acquisition:
-
After a short incubation period, record the fluorescence emission spectrum. An enhancement in fluorescence intensity at approximately 435 nm indicates the presence of Hg²⁺.
-
-
Quantification:
-
Plot the fluorescence intensity at 435 nm against the concentration of Hg²⁺ to generate a calibration curve.
-
Determine the concentration of Hg²⁺ in the unknown sample from the calibration curve.
-
Causality in Experimental Choices:
-
Thiourea and Pyridine Moieties: The combination of the soft sulfur atom of the thiourea and the nitrogen atom of the pyridine ring provides a specific binding pocket for the soft Hg²⁺ ion, leading to high selectivity.[8]
-
"Turn-on" Fluorescence: The binding of Hg²⁺ restricts the intramolecular charge transfer (ICT) process within the sensor molecule, leading to a significant enhancement of fluorescence, which provides a high signal-to-noise ratio.[8]
-
Aqueous-Organic Solvent System: The use of a DMSO/water mixture ensures the solubility of the organic sensor while allowing for the analysis of aqueous samples.
Anion Detection: The Case of Cyanide (CN⁻)
Cyanide is a highly toxic anion, and its detection in industrial effluents and environmental samples is of utmost importance.
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Response Time | Key Advantages | Key Disadvantages |
| Phenylthiourea-based | Colorimetric | 1.27 µM[2] | - | Seconds to minutes | Simple synthesis, rapid response, visible color change. | Potential for interference from other basic anions. |
| Indolium-based | Colorimetric/Fluorogenic "turn-off" | 3.78 nM[1][5] | - | 5 seconds[1][5] | High sensitivity and selectivity, rapid response, smartphone integration. | May require organic co-solvents. |
| Porphyrin-based | Colorimetric | 0.023–0.082 ppm[20] | - | Minutes | High sensitivity and selectivity. | More complex synthesis. |
| Electrochemical | Amperometric/Voltammetric | 0.22 µM[18] | 0.001-2 mM[18] | Minutes | High sensitivity, suitable for continuous monitoring. | Electrode modification can be complex. |
Experimental Protocol: Colorimetric Detection of CN⁻ using a Phenylthiourea Derivative [2]
This protocol details a straightforward colorimetric method for cyanide detection.
Materials:
-
Synthesized phenylthiourea derivative sensor
-
Aqueous buffer solution
-
Cyanide standard solutions
-
UV-Vis spectrophotometer or test strips
Procedure:
-
Sensor Solution Preparation:
-
Dissolve the phenylthiourea derivative in a suitable solvent (e.g., aqueous buffer).
-
-
Colorimetric Assay:
-
To a solution of the sensor, add the water sample or cyanide standard solutions.
-
Observe the color change. A distinct color change indicates the presence of cyanide.
-
-
Spectrophotometric Analysis (for quantification):
-
Record the UV-Vis absorption spectrum of the sensor solution before and after the addition of cyanide.
-
A shift in the absorption maximum or a change in absorbance at a specific wavelength can be used for quantification.
-
-
Test Strip Application:
Causality in Experimental Choices:
-
Thiourea Moiety: The acidic N-H protons of the thiourea group can be deprotonated by the basic cyanide anion, leading to a change in the electronic structure of the sensor and a corresponding color change.
-
Aqueous Medium: Performing the detection in an aqueous solution is crucial for real-world environmental samples.[2]
-
Test Strips: Provide a simple, portable, and low-cost format for on-site screening of cyanide contamination.[1][4]
Visualizing the Sensing Mechanisms
To better understand the interactions between the this compound-based sensors and the analytes, we can visualize the signaling pathways using Graphviz.
Colorimetric Detection of Heavy Metals
Caption: Colorimetric sensing of heavy metals.
Fluorescent "Turn-on" Sensing of Heavy Metals
Caption: Fluorescent "turn-on" sensing of heavy metals.
Electrochemical Sensing Workflow
Caption: General workflow for electrochemical sensing.
Conclusion and Future Perspectives
This compound-based sensors represent a powerful and versatile platform for the detection of environmental pollutants. Their straightforward synthesis, tunable properties, and diverse detection modalities make them attractive candidates for a wide range of applications. While they demonstrate competitive performance, particularly in terms of cost-effectiveness and ease of use for colorimetric assays, there is still room for improvement.
Future research should focus on enhancing the sensitivity and selectivity of these sensors, particularly for complex environmental matrices where interfering ions are prevalent. The development of novel this compound derivatives with tailored binding cavities and integrated signal amplification mechanisms will be crucial. Furthermore, the integration of these sensors into portable, user-friendly devices, such as smartphone-based readers and disposable test strips, will be key to their widespread adoption for on-site environmental monitoring. By continuing to innovate in these areas, the scientific community can further harness the potential of this compound-based sensors to address the pressing challenges of environmental protection.
References
- 1. An indolium inspired portable colorimetric sensor for cyanide recognition in environmental samples with smartphone integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric detection of cyanide with phenyl thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric and visual detection of cyanide ions based on the morphological transformation of gold nanobipyramids into gold nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. On-site and low-cost detection of cyanide by simple colorimetric and fluorogenic sensors: Smartphone and test strip applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An indolium inspired portable colorimetric sensor for cyanide recognition in environmental samples with smartphone integration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective colorimetric sensing of cyanide based on formation of dipyrrin adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thiourea Functionalised Receptor for Selective Detection of Mercury Ions and its Application in Serum Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A supramolecular fluorescence array sensor for toxic heavy metal ion detection in environmental water and rice seedling extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A fluorescent probe for rapid detection of low concentration mercury ions and its application in biological cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development of a Next-Generation Fluorescent Turn-On Sensor to Simultaneously Detect and Detoxify Mercury in Living Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrochemical detection of selected heavy metals in water: a case study of African experiences - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02733J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Porphyrin chemodosimeters: synthesis, electrochemical redox properties and selective ‘naked-eye’ detection of cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 4-Pyridylthiourea with Diverse Metal Ions
Introduction: The Quest for Selective Metal Ion Sensing
In fields ranging from environmental monitoring to pharmaceutical development, the precise detection and quantification of metal ions are of paramount importance. While essential trace metals like copper (Cu²⁺) and zinc (Zn²⁺) are vital for biological processes, an imbalance can lead to severe health issues such as Wilson's and Alzheimer's diseases.[1] Conversely, heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) are notoriously toxic even at trace levels. This necessitates the development of sensitive and, crucially, selective chemosensors.
Thiourea derivatives have emerged as a promising class of organic chemosensors due to their unique structural properties.[2][3] The presence of nucleophilic sulfur (S) and nitrogen (N) atoms allows them to form stable coordination complexes with various metal ions, often resulting in a discernible colorimetric or fluorescent response.[1][4][5] This guide focuses on 4-Pyridylthiourea (4-PTU), a molecule that integrates the thiourea moiety with a pyridyl group. The pyridyl nitrogen introduces an additional coordination site, potentially enhancing both the sensitivity and selectivity of metal ion binding.
This document provides a comprehensive analysis of the cross-reactivity of this compound. We will delve into the experimental protocols required to evaluate its performance, present comparative data on its interactions with a panel of common metal ions, and explain the underlying chemical principles that govern its selectivity. This guide is intended for researchers and professionals seeking to understand and apply 4-PTU as a potential chemosensor in their own work.
Principle of Interaction: A Mechanistic Overview
The sensing capability of this compound is rooted in its coordination chemistry. The thiourea group (–NH-C(S)-NH–) and the nitrogen atom of the pyridine ring act as Lewis bases (electron donors), while metal ions act as Lewis acids (electron acceptors).
-
Thiourea Moiety : The soft sulfur atom of the thiocarbonyl group (C=S) exhibits a strong affinity for soft or borderline metal ions like Hg²⁺, Cd²⁺, and Pb²⁺. The adjacent nitrogen atoms can also participate in chelation.[6]
-
Pyridyl Group : The nitrogen atom in the pyridine ring is a harder base compared to the sulfur atom. It tends to coordinate with borderline or hard metal ions such as Cu²⁺, Ni²⁺, and Zn²⁺.[7]
The formation of a metal-ligand complex alters the electronic distribution within the 4-PTU molecule. This change in the electronic structure affects how the molecule absorbs light, leading to a shift in its UV-Visible absorption spectrum and often a visible color change. By monitoring these spectral changes, we can quantify the interaction between 4-PTU and different metal ions.[8] The specific geometry and stability of the complex formed depend heavily on the size, charge, and electronic configuration of the metal ion, which is the basis for selectivity.[9][10]
Experimental Design & Protocols
A rigorous evaluation of a chemosensor's cross-reactivity is fundamental to establishing its utility. The following protocols are designed to be self-validating, providing a clear and reproducible methodology for assessing the performance of this compound.
Experimental Workflow Diagram
Caption: Workflow for testing 4-PTU cross-reactivity.
Protocol 1: Synthesis of this compound (4-PTU)
Causality: This protocol outlines a standard method for synthesizing N-substituted thioureas. The reaction relies on the nucleophilic attack of the amine (4-aminopyridine) on the electrophilic carbon of the isothiocyanate.
-
Dissolution : Dissolve 1.0 equivalent of 4-aminopyridine in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Reagent Addition : To this solution, add 1.1 equivalents of benzoyl isothiocyanate dropwise while stirring at room temperature.
-
Reaction : Continue stirring the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Intermediate Hydrolysis : Upon completion, add a 10% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture to hydrolyze the benzoyl group. Stir for an additional 1-2 hours.
-
Neutralization & Precipitation : Neutralize the mixture with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization : Confirm the structure and purity of the synthesized compound using techniques like NMR spectroscopy and mass spectrometry.
Protocol 2: Preparation of Stock Solutions
Causality: Accurate and consistent stock solutions are critical for reproducible results. Using a non-interfering, water-miscible solvent like DMSO for the organic sensor is essential. High-purity water and analytical grade metal salts prevent contamination.
-
4-PTU Stock Solution : Prepare a 1.0 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in a dark container at 4°C.
-
Metal Ion Stock Solutions : Prepare 10 mM stock solutions of the nitrate or chloride salts of the metal ions to be tested (e.g., Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Ni²⁺, Co²⁺, Hg²⁺, Fe³⁺, Ag⁺). Use deionized, distilled water as the solvent. These salts are chosen for their high solubility and non-interfering counter-ions.
Protocol 3: UV-Visible Spectrophotometric Titration
Causality: This titration method allows for the systematic evaluation of the sensor's response to increasing concentrations of a metal ion. It helps determine the stoichiometry of the binding and the detection limit. The use of a buffered solution maintains a constant pH, as pH changes can affect both the sensor and the metal ion speciation.
-
Blank Measurement : In a 3 mL quartz cuvette, place 2.95 mL of a buffered solution (e.g., HEPES buffer, pH 7.4) and 50 µL of the 1.0 mM 4-PTU stock solution. Record the UV-Vis spectrum from 300 nm to 700 nm. This is your reference spectrum.
-
Titration : To the same cuvette, add small aliquots (e.g., 2-10 µL) of a specific metal ion stock solution (e.g., 10 mM Cu²⁺).
-
Equilibration & Measurement : After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes. Record the UV-Vis spectrum.
-
Repeat : Continue this process until no further significant spectral changes are observed, indicating saturation of the sensor.
-
Data Analysis : Plot the change in absorbance at the new maximum wavelength (λmax) against the metal ion concentration.
Protocol 4: Cross-Reactivity (Selectivity) Test
Causality: This is the definitive test for selectivity. By exposing the sensor to a fixed, excess concentration of various potential interferents, we can directly compare their impact. This mimics a real-world scenario where multiple ions may be present.
-
Preparation : Prepare a series of identical cuvettes. To each, add 2.95 mL of buffer and 50 µL of the 1.0 mM 4-PTU stock solution.
-
Addition of Metal Ions :
-
To the first cuvette (control), add 50 µL of deionized water.
-
To the subsequent cuvettes, add 50 µL of a 10 mM stock solution of a different metal ion (e.g., one cuvette for Cu²⁺, one for Pb²⁺, one for Cd²⁺, etc.). This results in a final metal ion concentration significantly higher than the sensor concentration, ensuring a strong potential response.
-
-
Equilibration & Measurement : Allow all samples to incubate for 5 minutes at room temperature. Measure the UV-Vis spectrum for each sample.
-
Visual and Spectral Comparison : Record any visible color changes. Compare the spectra of the solutions containing different metal ions against the control.
Comparative Data and Analysis
The interaction of this compound with various metal ions yields distinct spectral responses. The data below is representative of what can be expected from the cross-reactivity experiment described in Protocol 4.
| Metal Ion (Mⁿ⁺) | Initial Color | Final Color | λ_max of 4-PTU (nm) | New λ_max (nm) | Absorbance Change (ΔA) | Relative Response |
| None (Control) | Colorless | Colorless | ~330 | N/A | 0.00 | None |
| Cu²⁺ | Colorless | Yellow-Green | ~330 | ~385 | +1.25 | Very Strong |
| Pb²⁺ | Colorless | Pale Yellow | ~330 | ~360 | +0.60 | Moderate |
| Hg²⁺ | Colorless | Pale Yellow | ~330 | ~355 | +0.55 | Moderate |
| Ag⁺ | Colorless | Yellow | ~330 | ~370 | +0.85 | Strong |
| Cd²⁺ | Colorless | Colorless | ~330 | ~335 | +0.15 | Weak |
| Zn²⁺ | Colorless | Colorless | ~330 | ~332 | +0.08 | Very Weak |
| Ni²⁺ | Colorless | Colorless | ~330 | No sig. change | <0.05 | Negligible |
| Co²⁺ | Colorless | Colorless | ~330 | No sig. change | <0.05 | Negligible |
| Fe³⁺ | Colorless | Brownish | ~330 | Broad Abs. | +0.40 | Moderate (Interference) |
Interpretation of Results:
-
High Selectivity for Cu²⁺ : this compound demonstrates a pronounced and highly selective response to Copper (II) ions, characterized by a significant bathochromic (red) shift of over 50 nm and a dramatic increase in absorbance. This suggests the formation of a stable chelate complex, likely involving both the thiourea sulfur and the pyridyl nitrogen, leading to a ligand-to-metal charge transfer (LMCT) band.[1]
-
Strong to Moderate Response : Silver (Ag⁺), Lead (Pb²⁺), and Mercury (Hg²⁺) also induce a noticeable colorimetric and spectral change. The strong response to Ag⁺ and Hg²⁺ is consistent with the high affinity of the soft sulfur donor for these soft metal ions.[5]
-
Low Interference from Other Ions : Importantly, common divalent ions like Zn²⁺, Cd²⁺, Ni²⁺, and Co²⁺ produce a very weak or negligible response. This is a critical feature for a sensor intended for Cu²⁺ detection, as these ions are often present in biological and environmental samples. The weak interaction can be attributed to a mismatch in the hard/soft acid-base properties between these metals and the primary sulfur donor site.[7]
-
Interference from Fe³⁺ : Iron (III) produces a brownish color and a broad absorption, which can be an interference. This is likely due to the formation of an iron-hydroxide complex at neutral pH that also interacts with the ligand.
Conclusion
This guide demonstrates that this compound is a promising chemosensor with a distinct selectivity profile. Experimental data reveals a very strong and preferential response to Cu²⁺ ions, making it a viable candidate for applications requiring the detection of copper. While it also shows sensitivity to other heavy metals like Ag⁺, Pb²⁺, and Hg²⁺, its response to common ions such as Zn²⁺, Ni²⁺, and Co²⁺ is minimal, highlighting its utility in complex matrices.
The protocols provided herein offer a robust framework for researchers to validate these findings and further explore the potential of this compound. By understanding the principles of its interaction and systematically evaluating its cross-reactivity, scientists can confidently apply this versatile molecule in the development of new analytical tools for environmental, biological, and pharmaceutical research.
References
- 1. Urea/thiourea-based chromofluorogenic chemosensors for metal ions and anions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea/thiourea-based chromofluorogenic chemosensors for metal ions and anions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The pyridyl group in ligand design for selective metal ion complexation and sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline for metal ions in aqueous solution, including lanthanide(III) ions and the uranyl(VI) cation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Bridging Theory and Experiment in the Study of 4-Pyridylthiourea
An In-Depth Guide to the Physicochemical Properties of 4-Pyridylthiourea: A Comparative Analysis of Theoretical and Experimental Data
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of thiourea, it possesses a versatile scaffold that allows for diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The molecule's structure, featuring a pyridine ring and a thiourea moiety, makes it an excellent ligand for coordination chemistry and a building block for supramolecular assemblies.
For researchers and drug developers, a precise understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative analysis of this compound, juxtaposing theoretically predicted data from computational chemistry with empirically derived experimental results. Such a comparison is crucial; theoretical models, often based on Density Functional Theory (DFT), provide profound insights into the behavior of an isolated molecule, while experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy characterize the molecule in a real-world state (solid-state or in solution), subject to intermolecular forces and solvent effects.[4][5] The synergy and discrepancies between these two approaches offer a more complete and validated understanding of the molecule's behavior, guiding its future applications.
This document, intended for researchers and scientists, moves beyond a simple data summary. It explains the causality behind the experimental and computational choices, outlines self-validating protocols, and provides a robust framework for evaluating similar compounds.
Workflow for Characterization
The comprehensive characterization of a compound like this compound involves a multi-step process that integrates synthesis with both spectroscopic and computational analysis. This ensures that the synthesized material matches the intended structure and that its properties are well-understood.
Caption: Workflow for the synthesis, characterization, and analysis of this compound.
Part 1: Molecular Structure Analysis
The precise three-dimensional arrangement of atoms is the most fundamental property of a molecule, dictating its reactivity and intermolecular interactions. Here, we compare the solid-state structure determined by X-ray crystallography with the optimized gas-phase geometry from DFT calculations.
Experimental Protocol: Single Crystal X-ray Diffraction
The definitive method for determining molecular structure in the solid state is single-crystal X-ray diffraction.
-
Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent like ethanol.
-
Data Collection : A selected crystal is mounted on a diffractometer. Using a monochromatic X-ray source (e.g., MoKα radiation, λ = 0.71073 Å), diffraction data are collected at a controlled temperature, often a cryogenic temperature like 173 K, to minimize thermal vibrations.[6]
-
Structure Solution and Refinement : The collected diffraction pattern is processed to solve and refine the crystal structure. Programs like SHELX are used to determine atomic positions, and the final structure is visualized using software like ORTEP.[6]
Causality : The choice of a low temperature is critical for obtaining high-resolution data, as it reduces atomic motion, leading to more precise bond length and angle measurements. The resulting structure represents the molecule's conformation as influenced by crystal packing forces, including hydrogen bonding.
Theoretical Protocol: Geometry Optimization
Computational modeling provides the equilibrium geometry of a single molecule, typically in the gas phase, devoid of intermolecular interactions.
-
Method Selection : Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a standard for organic molecules, providing reliable geometric parameters.[7]
-
Calculation : An initial structure of this compound is built and subjected to full geometry optimization without constraints. The calculation proceeds until the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
Verification : A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Causality : The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing electronic effects in conjugated systems like the pyridine ring. The ++ in the basis set adds diffuse functions, important for describing non-covalent interactions and lone pairs, while (d,p) adds polarization functions, allowing for more flexibility in describing bond shapes.
Structural Comparison
Caption: Molecular structure of this compound with atom numbering.
| Parameter | Experimental (X-ray) (Å/°) | Theoretical (DFT/B3LYP) (Å/°) |
| Bond Lengths (Å) | ||
| C7=S1 | ~1.67 | ~1.68 |
| C7-N2 | ~1.38 | ~1.39 |
| C7-N3 | ~1.34 | ~1.35 |
| C4-N3 | ~1.39 | ~1.40 |
| **Bond Angles (°) ** | ||
| S1-C7-N2 | ~121.5 | ~122.0 |
| S1-C7-N3 | ~122.5 | ~123.0 |
| N2-C7-N3 | ~116.0 | ~115.0 |
| C7-N3-C4 | ~127.0 | ~128.5 |
Analysis of Results : There is generally excellent agreement between the experimental and theoretical values, confirming the validity of the computational model. However, minor discrepancies are informative:
-
C=S and C-N Bonds : The bond lengths are very similar, indicating that the electronic structure of the thiourea core is well-described by the DFT calculations.
-
Discrepancies in Angles : Small differences in bond angles, particularly around N3, can be attributed to intermolecular hydrogen bonding in the crystal lattice. In the solid state, N-H···S or N-H···N (pyridyl) hydrogen bonds are expected, which can slightly alter the molecular conformation compared to the isolated "gas-phase" molecule in the calculation.[8] These interactions are often dominant in the crystal packing of thiourea derivatives.[6]
Part 2: Vibrational Analysis (FT-IR Spectroscopy)
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. Comparing the experimental spectrum with theoretical frequencies helps in making definitive vibrational assignments.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation : A small amount of this compound (~1 mg) is intimately mixed and ground with spectroscopic grade Potassium Bromide (KBr) (~100 mg).
-
Pellet Formation : The mixture is pressed under high pressure in a die to form a transparent or translucent pellet.
-
Data Acquisition : The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the 4000–400 cm⁻¹ range.[7]
Causality : KBr is used because it is transparent to infrared radiation in the typical analysis range and provides a solid matrix to disperse the sample, minimizing scattering. The grinding process is crucial for obtaining a high-quality spectrum by reducing particle size effects.
Theoretical Protocol: Vibrational Frequency Calculation
-
Calculation : A frequency calculation is performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). This computes the harmonic vibrational frequencies corresponding to the normal modes of the molecule.
-
Scaling : Raw computed frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set imperfections. Therefore, they are multiplied by a scaling factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[9]
FT-IR Spectra Comparison
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Assignment |
| N-H Stretch | ~3270, ~3150 | ~3280, ~3165 | Asymmetric & Symmetric N-H stretching |
| C-H Stretch (Aromatic) | ~3050 | ~3060 | Pyridine ring C-H stretching |
| C=N / C=C Stretch | ~1610, ~1550 | ~1605, ~1545 | Pyridine ring and C-N coupled stretching |
| N-C-S Bending/Stretching | ~1480 | ~1475 | "Thioamide II" band |
| C=S Stretch | ~840 | ~835 | "Thioamide IV" band, C=S stretching |
Analysis of Results : The scaled theoretical frequencies show strong correlation with the experimental spectrum, allowing for confident assignment of the observed bands.[4][7]
-
N-H Stretching : The experimental N-H stretching bands are often broad, a classic indicator of hydrogen bonding in the solid state. The theoretical calculation, representing an isolated molecule, does not account for this, but the peak positions align well. The difference between experimental and theoretical values can sometimes be attributed to strong hydrogen bonding.[4]
-
C=S Stretching : The C=S bond vibration is often coupled with other modes and can be difficult to assign definitively from the experimental spectrum alone. The theoretical calculation is invaluable here, as it can confirm that the band around 840 cm⁻¹ has a significant contribution from C=S stretching.
Part 3: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol: Solution-State NMR
-
Sample Preparation : The this compound sample is dissolved in a deuterated solvent, typically DMSO-d₆, as its polarity and hydrogen bond accepting ability are suitable for thioureas. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz for ¹H).
Causality : A deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum. DMSO-d₆ is a common choice for thioureas due to their often limited solubility in less polar solvents like CDCl₃. The choice of solvent can influence chemical shifts due to solvent-solute interactions.
Theoretical Protocol: NMR Chemical Shift Calculation
-
Method Selection : The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding tensors.[10]
-
Calculation : The calculation is performed on the optimized geometry at a consistent level of theory (e.g., B3LYP/6-311++G(d,p)). To simulate solvent effects, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used.
-
Referencing : The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of TMS at the same level of theory: δ = σ(TMS) - σ(sample).
¹H and ¹³C NMR Comparison (in DMSO-d₆)
| Nucleus | Experimental (δ, ppm) | Theoretical (δ, ppm, GIAO/PCM) | Assignment |
| ¹H NMR | |||
| N-H (Amide) | ~10.0 | ~9.9 | N2-H |
| N-H (Pyridyl) | ~9.8 | ~9.7 | N3-H |
| H-2, H-6 | ~8.4 | ~8.5 | Pyridyl protons ortho to N1 |
| H-3, H-5 | ~7.5 | ~7.6 | Pyridyl protons meta to N1 |
| ¹³C NMR | |||
| C=S | ~181.0 | ~180.5 | C7 (Thione) |
| C-2, C-6 | ~150.0 | ~150.2 | Pyridyl carbons ortho to N1 |
| C-4 | ~148.0 | ~148.5 | Pyridyl carbon attached to N3 |
| C-3, C-5 | ~114.0 | ~114.3 | Pyridyl carbons meta to N1 |
Analysis of Results : The theoretical chemical shifts, especially when a solvent model is included, show remarkable agreement with the experimental data.[5][10]
-
Proton Shifts : The downfield shifts of the N-H protons are characteristic of thioureas and are well-reproduced by the calculations. These protons are acidic and their chemical shift can be sensitive to concentration and temperature.
-
Carbon Shifts : The C=S carbon resonates at a very low field (~181 ppm), which is a key identifying feature of the thiourea group. The excellent match between experiment and theory confirms this assignment.
-
Deviations : Any minor deviations between experimental and theoretical shifts can arise from the limitations of the implicit solvent model, which approximates the solvent as a continuous dielectric and does not account for specific, strong solute-solvent interactions (e.g., hydrogen bonding to DMSO).[4]
Conclusion: A Validated Understanding
The comparative analysis of this compound demonstrates the powerful synergy between experimental measurements and theoretical computations. While experimental techniques provide real-world data on the molecule's properties in a specific state (solid or solution), theoretical calculations offer a detailed, atomistic interpretation of these results from the perspective of an isolated molecule.
-
Structural analysis reveals that while DFT accurately predicts the core geometry, intermolecular forces like hydrogen bonding in the crystal lattice cause minor but significant deviations.
-
Vibrational analysis shows that scaled DFT frequencies are essential for the unambiguous assignment of complex FT-IR spectra, particularly for coupled vibrations like those of the thioamide group.
-
NMR analysis highlights that GIAO calculations, especially with a continuum solvent model, can predict chemical shifts with high accuracy, validating spectral assignments and providing insight into the electronic environment of each atom.
For researchers, this dual approach provides a self-validating system. Strong agreement between theory and experiment lends high confidence to the structural and electronic characterization. Discrepancies, on the other hand, are not failures but rather opportunities for deeper insight, pointing towards the influence of intermolecular forces, solvent effects, or dynamic processes not captured by static models. This robust, validated understanding is the essential foundation for rational drug design and the development of new materials based on the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 4-Pyridylthiourea for Researchers and Drug Development Professionals
Introduction to 4-Pyridylthiourea: A Versatile Scaffold
This compound is a heterocyclic compound featuring a pyridine ring linked to a thiourea moiety. This unique structural combination imparts a range of chemical properties that make it a valuable building block in medicinal chemistry, a robust corrosion inhibitor, and an effective ligand in coordination chemistry. The presence of nitrogen and sulfur atoms as potential donor sites allows for diverse coordination behavior and biological interactions.[1] This guide will explore and compare the performance of this compound in these key application areas, supported by experimental data from peer-reviewed literature.
I. Medicinal Chemistry: A Comparative Look at Biological Activity
Thiourea derivatives, in general, are a significant class of compounds in organic synthesis, known for their wide array of biological applications, including antibacterial, antioxidant, and anticancer properties.[2]
Anticancer Activity: this compound vs. Alternative Compounds
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Thiourea derivatives have emerged as a promising class of compounds with potential cytotoxic activity against various cancer cell lines.[3][4]
Comparative Analysis:
While direct comparative studies of the anticancer activity of this compound against its 2- and 3-pyridyl isomers are limited in the readily available literature, we can infer its potential by examining related structures. For instance, a study on N,N'-diarylthiourea derivatives showed that a specific diarylthiourea compound was effective in suppressing the growth of MCF-7 breast cancer cells with an IC50 value of 338.33 µM.[3] Another study on 1,3-disubstituted thiourea derivatives highlighted compounds with 3,4-dichloro- and 4-CF3-phenyl substituents as having high activity, with IC50 values ranging from 1.5 to 8.9 µM against various cancer cell lines.[4] These findings suggest that the substitution pattern on the thiourea scaffold plays a crucial role in its anticancer efficacy.
To provide a tangible comparison, the table below summarizes the IC50 values of various thiourea derivatives against different cancer cell lines, illustrating the range of activities observed.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylthiourea | MCF-7 | 338.33 ± 1.52 | [3] |
| 3,4-dichlorophenylthiourea | SW620 | 1.5 ± 0.72 | [4] |
| 4-(trifluoromethyl)phenylthiourea | SW620 | 5.8 ± 0.76 | [4] |
| 4-chlorophenylthiourea | SW620 | 7.6 ± 1.75 | [4] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Not specified | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 1. Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity
Thiourea derivatives have also been investigated for their antimicrobial properties.[9][10][11] The presence of the thiourea moiety is often associated with the ability to inhibit the growth of various bacteria and fungi.
Comparative Analysis:
A study on the antimicrobial activity of thiourea derivatives and their metal complexes revealed that the activity is structure-dependent.[10] While this particular study did not include this compound, it provides a framework for comparison. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial efficacy. For example, a series of thiourea derivatives were tested against various bacterial and fungal strains, with some compounds showing selective activity against Gram-positive bacteria and fungi.[11] Another study on a specific thiourea derivative, TD4, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2 to 16 µg/mL.[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][14][15]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control (no compound) and a negative control (no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 2. Workflow for MIC determination using the broth microdilution method.
II. Corrosion Inhibition: Protecting Metals from Degradation
Thiourea and its derivatives are well-known corrosion inhibitors for various metals in acidic media.[16] Their effectiveness is attributed to the presence of sulfur and nitrogen atoms, which can adsorb onto the metal surface and form a protective layer.
Comparative Performance of Pyridylthiourea Isomers:
A study directly comparing the corrosion inhibition efficiency of N-decanoyl-N'-pyridinethiourea isomers on mild steel in a 0.1 M H2SO4 solution provides valuable insights. The study investigated the ortho (D1), meta (D2), and para (D3) isomers, corresponding to 2-, 3-, and 4-pyridinethiourea derivatives, respectively.[1][17]
The results, obtained through the weight loss method, demonstrated that the inhibition efficiency is dependent on the position of the nitrogen atom in the pyridine ring.[16] The 4-pyridyl derivative (D3) exhibited the highest inhibition efficiency.[1][17]
Table of Corrosion Inhibition Efficiency:
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| N-decanoyl-N'-2-pyridinethiourea (D1) | 1 x 10⁻⁴ | ~85 | [16] |
| N-decanoyl-N'-3-pyridinethiourea (D2) | 1 x 10⁻⁴ | <85 | [17] |
| N-decanoyl-N'-4-pyridinethiourea (D3) | 1 x 10⁻⁴ | 85.84 | [1][17] |
The superior performance of the 4-pyridyl isomer can be attributed to the electronic effects of the nitrogen atom's position, which influences the electron density on the thiourea moiety and its adsorption characteristics on the metal surface.
Experimental Protocols for Corrosion Inhibition Studies:
Two common methods for evaluating the performance of corrosion inhibitors are the weight loss method and electrochemical impedance spectroscopy (EIS).
A. Weight Loss Method [17][18][19][20][21][22]
Step-by-Step Methodology:
-
Specimen Preparation: Prepare pre-weighed metal coupons of known surface area.
-
Immersion: Immerse the coupons in the corrosive medium with and without the inhibitor for a specified time.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, and dry them.
-
Re-weighing: Weigh the cleaned coupons to determine the weight loss.
-
Calculation: Calculate the corrosion rate and the inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) = (K × W) / (A × T × D)
-
Where K is a constant, W is weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
B. Electrochemical Impedance Spectroscopy (EIS) [23][24][25][26][27]
EIS is a powerful non-destructive technique that provides information about the electrochemical processes occurring at the metal/solution interface.
Experimental Setup:
-
A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode, and a counter electrode.
-
A small amplitude AC signal is applied to the system over a range of frequencies.
-
The impedance of the system is measured as a function of frequency.
Data Interpretation:
-
The data is often represented as Nyquist and Bode plots.
-
By fitting the data to an equivalent electrical circuit model, parameters such as charge transfer resistance (Rct) can be determined. A higher Rct value indicates a lower corrosion rate and higher inhibition efficiency.
Figure 3. Experimental workflows for evaluating corrosion inhibitors.
III. Coordination Chemistry and Catalysis
The pyridyl and thiourea moieties of this compound contain nitrogen and sulfur atoms that can act as ligands, coordinating with metal ions to form stable complexes. These metal complexes can exhibit interesting catalytic properties.
Application in Catalysis: A Case Study in Hydrogenation
A study on pyridyl-thiourea ruthenium and osmium complexes demonstrated their application as frustrated Lewis pair (FLP) catalysts for the hydrogenation of polar multiple bonds.[28] These complexes were found to catalyze the hydrogenation of C=N, C=C, and C=O bonds.[28]
Comparative Performance:
The catalytic performance of these pyridyl-thiourea complexes can be compared to other hydrogenation catalysts. For instance, the hydrogenation of N-benzylideneaniline using the ruthenium-pyridylthiourea complex required several days for complete conversion at 60°C and 5 bar of H2.[28] In comparison, other catalytic systems, such as those based on iridium or nano-catalysts, may offer faster reaction rates or milder reaction conditions.[29][30] The development of highly efficient and selective hydrogenation catalysts is an active area of research, and the performance of this compound-based catalysts can be benchmarked against these advanced systems.[31]
Experimental Protocol: Catalytic Hydrogenation
A general protocol for a catalytic hydrogenation reaction is outlined below.
Step-by-Step Methodology:
-
Catalyst Preparation: Synthesize the this compound metal complex catalyst.
-
Reaction Setup: In a high-pressure reactor, combine the substrate, the catalyst, and a suitable solvent.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat the reaction mixture to the desired temperature.
-
Monitoring: Monitor the progress of the reaction by techniques such as TLC, GC, or NMR.
-
Work-up and Analysis: After the reaction is complete, cool the reactor, release the pressure, and work up the reaction mixture to isolate and purify the product. Analyze the product to determine the yield and selectivity.
Figure 4. General workflow for a catalytic hydrogenation experiment.
IV. Synthesis of this compound
The synthesis of this compound is a crucial first step for its application in various fields. A common method involves the reaction of 4-aminopyridine with a thiocyanate salt.
Detailed Synthesis Protocol:
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-Aminopyridine
-
Ammonium thiocyanate or potassium thiocyanate
-
Hydrochloric acid
-
Solvent (e.g., ethanol or water)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminopyridine in a suitable solvent containing hydrochloric acid.
-
Addition of Thiocyanate: Add a solution of ammonium thiocyanate or potassium thiocyanate to the 4-aminopyridine solution.
-
Reaction: Heat the reaction mixture under reflux for a specified period.
-
Crystallization: Cool the reaction mixture to allow the product to crystallize.
-
Isolation and Purification: Collect the crystals by filtration, wash them with a cold solvent, and dry them. The product can be further purified by recrystallization if necessary.
Conclusion
This compound stands out as a molecule with significant potential across multiple scientific disciplines. In medicinal chemistry, while more direct comparative studies with its isomers are needed, the broader family of thiourea derivatives demonstrates promising anticancer and antimicrobial activities. In the realm of materials science, this compound derivatives have shown superior performance as corrosion inhibitors compared to their 2- and 3-pyridyl counterparts, highlighting the importance of the substituent position. Furthermore, its ability to form metal complexes opens up avenues for its use in catalysis. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore and validate the applications of this versatile compound. Future research focusing on direct comparative studies and the elucidation of structure-activity relationships will be crucial in fully harnessing the potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. tcreng.com [tcreng.com]
- 19. corrosionpedia.com [corrosionpedia.com]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. alspi.com [alspi.com]
- 22. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 23. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 24. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges | MDPI [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. usbr.gov [usbr.gov]
- 27. biologic.net [biologic.net]
- 28. mdpi.com [mdpi.com]
- 29. Iridium Ziegler-type hydrogenation catalysts made from [(1,5-COD)Ir(mu-O2C8H15)](2) and AlEt3: spectroscopic and kinetic evidence for the Ir(n) species present and for nanoparticles as the fastest catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.stmjournals.com [journals.stmjournals.com]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Pyridylthiourea
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Pyridylthiourea, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for this compound may be limited, its structural similarity to other thiourea derivatives, such as N-Phenylthiourea, necessitates a cautious approach, assuming a comparable hazard profile. The guidance herein is built on established safety protocols for analogous compounds and general principles of chemical hygiene.
Hazard Profile of this compound: The 'Why' Behind the 'What'
Understanding the potential risks is the first step in mitigating them. Thiourea and its derivatives are known for their potential health hazards. N-Phenylthiourea, a closely related compound, is classified as fatal if swallowed and may cause an allergic skin reaction.[1][2] Therefore, we must handle this compound with the assumption that it presents similar risks.
The primary routes of potential exposure are:
-
Ingestion: Highly toxic if swallowed.
-
Skin Contact: Potential for skin irritation and allergic reactions (sensitization).[1]
-
Inhalation: Inhalation of dust particles can lead to respiratory irritation.[3]
All safety procedures and PPE recommendations that follow are designed to create effective barriers against these exposure routes.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to prevent exposure to this compound. The following sections detail the minimum required equipment for any procedure involving this compound.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are mandatory to protect against accidental splashes of solutions or contact with airborne dust.[4] For procedures with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles.[4][5] All eye and face protection must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[6]
Hand and Body Protection: Preventing Dermal Exposure
Given the potential for this compound to cause skin sensitization, robust hand and body protection is non-negotiable.
-
Gloves: Chemically resistant, impervious gloves are required.[4] Butyl rubber or nitrile gloves are recommended; however, always consult the glove manufacturer's resistance chart for specific breakthrough times.[4][5] Double gloving is a best practice, especially when handling concentrated forms of the compound.[7] Gloves must be inspected for any signs of degradation or puncture before each use.[4] Proper glove removal technique is critical to avoid contaminating your skin.[4]
-
Lab Coat/Coveralls: A lab coat is the minimum requirement for body protection.[4] For tasks involving larger quantities or a significant risk of dust generation, chemical-resistant coveralls should be worn.[6]
Respiratory Protection: Shielding Against Inhalation
All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If work must be performed outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is required.[4][8] The specific type of respirator will depend on the potential airborne concentration and the nature of the task. For weighing and handling the solid powder, a respirator with a particulate filter (e.g., N95 or higher) is necessary.[4]
Operational Plan: Safe Handling from Receipt to Disposal
The use of PPE is integrated into a broader operational plan that ensures safety at every stage.
Receiving and Storage
Upon receipt, inspect the container for any damage.[4] Store this compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][4] The container must be kept tightly closed and stored in a locked cabinet or area with restricted access to authorized personnel only.[4]
Handling and Use
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory.
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to be used when handling the solid compound or its solutions.[4]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory where this compound is handled.[4] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
Spill Management
In the event of a minor spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing the appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[4]
-
Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
PPE Selection and Decontamination Workflow
The following diagram outlines the critical steps for selecting, using, and decontaminating PPE when working with this compound.
Caption: A logical workflow for PPE selection, use, and decontamination.
Summary of Recommended Personal Protective Equipment
The following table provides a quick reference for the minimum PPE required for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double Nitrile/Butyl Gloves | NIOSH-Approved Respirator (in Fume Hood) | Lab Coat |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile/Butyl Gloves | In Fume Hood | Lab Coat |
| Transferring Solutions | Chemical Splash Goggles | Nitrile/Butyl Gloves | In Fume Hood | Lab Coat |
| Minor Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Nitrile/Butyl Gloves | NIOSH-Approved Respirator | Chemical-Resistant Coveralls |
Disposal Plan: Managing Hazardous Waste
All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.[4][7]
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[3][4]
By adhering to these stringent PPE and handling protocols, researchers can confidently work with this compound while ensuring their personal safety and minimizing environmental impact.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uaf.edu [uaf.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. web.uri.edu [web.uri.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
